3-Methylpseudouridine
説明
Structure
3D Structure
特性
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJZRDJXRVUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002125 | |
| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81691-06-7 | |
| Record name | NSC363818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 3-Methylpseudouridine (m3Ψ) in 23S rRNA: Discovery, Biosynthesis, and Functional Mechanics
Target Audience: Researchers, Structural Biologists, and RNA Therapeutics Developers Document Type: In-Depth Technical Guide
Executive Summary
Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the structural integrity and catalytic efficiency of the ribosome. Among the myriad of modifications, 3-methylpseudouridine (m3Ψ) stands out as a unique, hypermodified nucleoside. First discovered in 1996[1], m3Ψ is located exclusively at position 1915 within Helix 69 (H69) of domain IV in Escherichia coli 23S rRNA[].
As a Senior Application Scientist, I have structured this guide to move beyond mere historical facts. We will dissect the causality behind the experimental workflows that led to its discovery, the stringent quality-control mechanisms governing its biosynthesis via the RlmH methyltransferase[3], and the modern analytical protocols used to quantify this rare modification.
Contextualizing Helix 69 and the Peptidyl Transferase Center
Helix 69 (residues 1906–1924 in E. coli 23S rRNA) is positioned at the heart of the ribosomal machinery. It forms critical intersubunit bridges (such as B2a) by interacting with the decoding region of the 16S rRNA, and its minor groove interacts directly with the D-stem of both P-site and A-site tRNAs[].
Because of its dynamic role during translation, H69 is heavily modified. The sequence spanning 1911 to 1917 is highly conserved: 1911-ΨAAC(m3Ψ)AΨ-1917[1]. The presence of pseudouridine (Ψ) at positions 1911, 1915, and 1917 is catalyzed by the pseudouridine synthase RluD. However, only Ψ1915 undergoes a subsequent methylation at the N3 position to become m3Ψ[3].
Table 1: Landscape of Modifications in E. coli 23S rRNA Helix 69
| Modification | Position | Synthesizing Enzyme | Substrate Requirement | Functional Causality |
| Ψ | 1911 | RluD | 50S Subunit | Facilitates local RNA folding and structural integrity. |
| m3Ψ | 1915 | RlmH (YbeA) | 70S Ribosome | Enhances thermodynamic stability; prevents N3 H-bonding[]. |
| Ψ | 1917 | RluD | 50S Subunit | Modulates dynamic interactions with A-site tRNA. |
The Landmark Discovery (1996): Analytical Causality
The discovery of m3Ψ by Kowalak et al. was a triumph of mass spectrometry (MS) applied to complex RNA structures[1]. Prior to this, m3Ψ was unknown in nature. The challenge lay in distinguishing m3Ψ from other methylated uridines (like m5U or m2'O-U).
The researchers utilized a self-validating analytical system combining enzymatic digestion, liquid chromatography (LC), and mass spectrometry. LC was required to separate constitutional isomers, while MS provided the exact mass shift (+14 Da) indicative of a methyl group.
Protocol 1: Isolation and Mass Spectrometric Characterization of m3Ψ
This protocol outlines the foundational workflow used to isolate and identify the modification, optimized for modern laboratory environments.
-
Ribosomal Subunit Isolation:
-
Action: Harvest E. coli cells in the mid-log phase. Lyse and isolate 50S ribosomal subunits using sucrose density gradient centrifugation.
-
Causality: Mid-log phase ensures active translation and maximum rRNA modification penetrance.
-
-
rRNA Extraction & Purification:
-
Action: Extract RNA using phenol-chloroform. Precipitate the 23S rRNA specifically by adding 2 M LiCl[4].
-
Causality: LiCl selectively precipitates high-molecular-weight RNA (23S and 16S), leaving 5S rRNA and tRNAs in the supernatant, thereby eliminating low-molecular-weight contaminants.
-
-
Enzymatic Digestion:
-
Action: Digest the purified 23S rRNA with RNase T1.
-
Causality: RNase T1 specifically cleaves single-stranded RNA after guanosine (G) residues. This predictably generates the oligonucleotide fragment containing residues 1911–1917 for targeted analysis[5].
-
-
LC-MS Analysis:
-
Action: Resolve the digest using capillary liquid chromatography coupled to a nano-electrospray ionization mass spectrometer (nanoESI-MS).
-
Causality: The LC separates the highly polar oligonucleotides. The MS detects a nucleoside constituent of
258 (U*), confirming the addition of a methyl group to pseudouridine ( 244)[1].
-
Biosynthetic Pathway: The RluD and RlmH Cascade
The biosynthesis of m3Ψ1915 is a highly regulated, two-step cascade. First, the uridine at position 1915 is isomerized to pseudouridine by RluD . Second, the N3 position is methylated by RlmH (previously known as YbeA)[3].
The 70S Quality Control Checkpoint: A fascinating mechanistic insight is that RlmH cannot methylate the isolated 50S subunit. It strictly requires the fully assembled 70S ribosome as its substrate[5][6]. RlmH docks into the ribosomal A-site, making extensive contacts with both the 30S and 50S subunits to align its S-adenosylmethionine (SAM) cofactor with Ψ1915[3]. This acts as a biological "stamp of approval," ensuring that only properly assembled, translationally competent ribosomes receive the final m3Ψ modification.
Biosynthetic pathway of m3Ψ1915 via RluD and RlmH on the 70S ribosome.
Protocol 2: In Vitro Reconstitution and Methylation Assay
To validate the activity of RlmH, researchers utilize a self-validating in vitro assay.
-
Substrate Preparation: Isolate 50S subunits from an E. coli
rlmH knockout strain.-
Causality: The
rlmH strain provides a "naive" substrate that contains Ψ1915 but lacks the methyl group, providing a zero-background baseline.
-
-
Complex Formation: Incubate the naive 50S subunits with wild-type 30S subunits in a high-magnesium buffer (e.g., 10 mM
) to force 70S formation. -
Methylation Reaction: Add recombinant RlmH and
-labeled S-adenosylmethionine (SAM). Incubate at 37°C for 30 minutes. -
Quantification: Stop the reaction, precipitate the ribosomes, and measure the incorporation of the
-methyl group using a scintillation counter.
Structural and Functional Mechanics
Why does the ribosome expend energy to methylate a single pseudouridine at position 1915?
Pseudouridine differs from uridine by having a C-C glycosidic bond, which frees up the N1 position to act as a hydrogen bond donor. However, at position 1915, the addition of a methyl group at the N3 position by RlmH fundamentally alters the nucleoside's chemical properties. The N3 position becomes incapable of forming hydrogen bonds[].
This steric and electrostatic alteration forces the nucleoside into a specific syn conformation, which slightly enhances the thermodynamic stability of the H69 RNA hairpin[]. Functionally, mutation or loss of m3Ψ1915 impairs translation fidelity and disrupts the delicate balance of ribosomal subunit association during the elongation cycle[].
Modern Analytical Workflows
While the 1996 discovery relied on foundational LC-MS, modern RNA modification mapping utilizes advanced Capillary LC-nanoESI-MS and Direct RNA Sequencing (DRS)[5][7]. While Oxford Nanopore DRS is excellent for quantifying known modifications across biological replicates by measuring basecalling error signatures, it cannot easily discover novel modifications de novo[7]. Therefore, LC-MS/MS remains the gold standard for absolute structural validation.
Step-by-step analytical workflow for detecting m3Ψ using capillary LC-MS.
Conclusion
The discovery and characterization of 3-methylpseudouridine (m3Ψ) in 23S rRNA exemplifies the intricate layers of ribosomal regulation. From its initial identification via mass spectrometry to the revelation that its synthesizing enzyme, RlmH, acts as a 70S assembly quality-control checkpoint, m3Ψ highlights how single-atom modifications dictate macromolecular function. Understanding these pathways is not only crucial for fundamental microbiology but also provides novel targets for next-generation antimicrobial therapeutics aimed at disrupting bacterial ribosome assembly.
References
- Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research.
- N3-MethylpseudoUridine (CAS 81691-06-7). BOC Sciences.
- Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Oxford Academic.
- Single methylation of 23S rRNA triggers late steps of 50S ribosomal subunit assembly. PNAS.
- YbeA Is the m3Psi Methyltransferase RlmH That Targets Nucleotide 1915 in 23S rRNA. PubMed.
- RlmH from Escherichia coli - protein summary.
- Direct RNA Sequencing Reveals Stress-Dependent and Pathway-Specific rRNA Modification Reprogramming During 50S Biogenesis. bioRxiv.
Sources
- 1. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. biorxiv.org [biorxiv.org]
function of 3-Methylpseudouridine in ribosomal RNA
The Mechanistic and Functional Paradigm of 3-Methylpseudouridine ( ) in Ribosomal RNA
Executive Summary
Post-transcriptional RNA modifications are not merely structural embellishments; they are deterministic drivers of ribosomal function. While N1-methylpseudouridine (
This technical guide dissects the enzymatic causality, structural topography, and functional necessity of
Structural Topography: The Helix 69 Epicenter
The bacterial ribosome is a highly dynamic macromolecular machine. The site of protein synthesis is governed by specific structural motifs, notably Helix 69 (H69) of Domain IV in the 23S rRNA[].
H69 (residues 1906–1924 in E. coli) is positioned at the heart of the ribosomal machinery. It serves as the physical bridge between the 50S and 30S subunits and directly interacts with the D-stem of the A-site and P-site tRNAs during decoding[]. The loop of H69 contains three heavily conserved pseudouridines:
The Causality of N3-Methylation
Why does the ribosome expend energetic resources to methylate the N3 position of a single pseudouridine?
-
Hydrogen Bond Restriction: The N3 position of standard pseudouridine acts as a hydrogen bond donor. Methylation at N3 ablates this hydrogen-bonding capacity, preventing aberrant intra-loop interactions[].
-
Thermodynamic Stabilization: The addition of the hydrophobic methyl group enhances base-stacking interactions within the H69 hairpin. This locks the loop into a rigid, thermodynamically stable syn conformation that is perfectly contoured to interface with the minor groove of the incoming A-site tRNA[].
-
Subunit Association: The structural rigidity imparted by
1915 is a prerequisite for high-affinity 30S-50S subunit joining.
Biosynthetic Logic: A Two-Step Quality Control Mechanism
The biosynthesis of
-
Isomerization: The pseudouridine synthase RluD first isomerizes U1915 to
1915. -
Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH (formerly known as YbeA) specifically recognizes the fully assembled 50S subunit and methylates
1915 at the N3 position[5].
Enzymatic Causality: RlmH functions as a "stamp of approval" for ribosome biogenesis[5]. The enzyme operates as a homodimer, docking seamlessly into the A-site of the mature 50S subunit. It will not methylate naked 23S rRNA or immature subunits. By only modifying the fully assembled 50S particle, RlmH ensures that only structurally sound ribosomes are licensed to engage in translation initiation.
Biosynthetic pathway of m³Ψ1915 acting as a 50S subunit assembly checkpoint.
Quantitative Data & Physicochemical Impact
The functional consequences of
| Parameter | Wild-Type ( | Functional Consequence of Loss | |
| H69 Thermodynamic Stability | Enhanced (Optimal base-stacking) | Baseline ( | Destabilization of the Peptidyl Transferase Center (PTC) architecture. |
| 30S-50S Subunit Association | Highly efficient (Stable 70S) | Impaired / Reduced affinity | Decreased translation initiation rate; accumulation of free subunits. |
| Translation Fidelity | High (Strict A-site decoding) | Prone to miscoding | Increased ribosomal frameshifting and stop-codon readthrough. |
| Bacterial Growth Rate | Optimal | Attenuated | Reduced evolutionary fitness under environmental or antibiotic stress. |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the investigation of rRNA modifications requires orthogonal, self-validating workflows. Below are the gold-standard protocols for quantifying
Protocol A: LC-MS/MS Quantification of (Mass-Shift Validation)
Because
Self-Validating Principle: The protocol utilizes stable isotope-labeled internal standards to eliminate matrix suppression artifacts, ensuring absolute quantification.
-
Ribosome Isolation: Pellet E. coli cells at mid-log phase. Lyse via French press in Buffer A (20 mM Tris-HCl pH 7.5, 10 mM
, 100 mM ). Isolate 70S ribosomes via a 10-40% sucrose density gradient ultracentrifugation. -
rRNA Extraction: Extract the 23S rRNA using hot phenol-chloroform, followed by ethanol precipitation.
-
Enzymatic Hydrolysis: Digest 1
of purified 23S rRNA into single nucleosides using Nuclease P1 (2 U, 37°C, 2 hours) followed by Calf Intestinal Alkaline Phosphatase (CIAP, 1 U, 37°C, 2 hours). -
Isotope Spiking: Spike the hydrolysate with a known concentration of
-labeled (Internal Standard). -
LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transition for
: m/z 259 127 (Standard pseudouridine appears at m/z 245)[2].
Protocol B: Ribosomal Subunit Association Assay
To prove that
Self-Validating Principle: The assay is run across a
-
Lysate Preparation: Prepare clarified lysates from Wild-Type and
rlmH strains in low-magnesium buffer (2 mM ). -
Gradient Profiling: Layer 10
units of lysate onto a 10-40% sucrose gradient. -
Ultracentrifugation: Spin at 35,000 RPM for 3 hours at 4°C (SW41 Ti rotor).
-
Fractionation: Continuously monitor UV absorbance at 254 nm to quantify the area under the curve (AUC) for the 30S, 50S, and 70S peaks. A decreased 70S/(30S+50S) ratio in the mutant validates the loss of subunit affinity.
Self-validating analytical workflow for the extraction and mass-spectrometry quantification of m³Ψ.
Implications for Drug Development
The unique nature of
Unlike
Therapeutic Opportunity: Small molecule inhibitors targeting the SAM-binding pocket of RlmH or the H69 interaction interface could yield a novel class of narrow-spectrum antibiotics. By preventing the "stamp of approval" methylation at position 1915, such drugs would destabilize bacterial 70S formation and induce lethal translation infidelity, without exhibiting off-target toxicity against human 80S ribosomes.
References
Sources
- 2. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pseudouridine methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
The Chemical Structure, Properties, and Translational Dynamics of 3-Methylpseudouridine (m3Ψ)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist navigating the frontier of RNA therapeutics, I frequently encounter a critical misconception: the conflation of various pseudouridine derivatives. While
This whitepaper deconstructs the chemical architecture, biological significance, and synthetic methodologies surrounding m3Ψ. By understanding the causality behind its unique base-pairing energetics, researchers can better leverage this modification for specialized RNA applications.
Structural Architecture and Physicochemical Properties
To understand m3Ψ, we must first examine the C5-glycosidic bond that defines pseudouridine (Ψ). In standard uridine, the ribose ring is attached to the
In m1Ψ (the vaccine standard), the
The Mechanistic Consequence: Methylation at
Table 1: Physicochemical Properties of 3-Methylpseudouridine
| Property | Value / Description |
| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
| CAS Number | 81691-06-7[] |
| Molecular Formula | C₁₀H₁₄N₂O₆[2] |
| Molecular Weight | 258.23 g/mol |
| LogP | -2.77[2] |
| Hydrogen Bond Donors | 4 (Ribose OH groups and N1-H)[2] |
| Hydrogen Bond Acceptors | 6 (Carbonyl oxygens and ring nitrogens)[2] |
| Natural Occurrence | E. coli 23S rRNA (Position U1915)[5] |
Biological Significance: The Ribosomal Crucible
In nature, m3Ψ is not typically found in messenger RNA. Instead, it is a highly conserved, site-specific modification found in the 23S ribosomal RNA of Escherichia coli at position 1915 within Domain IV (Helix 69)[5].
Helix 69 is the mechanical heart of the ribosome. During translation, the minor groove of Helix 69 interacts directly with the D-stem of the P-site tRNA, while the 1915 loop region contacts the A-site tRNA[]. The selective methylation of
Figure 1: Mechanistic pathway of m3Ψ in stabilizing 23S rRNA Helix 69 and maintaining translation fidelity.
Chemical Synthesis and Validation Workflow
Synthesizing m3Ψ requires precise orthogonal protection strategies. Because both
Protocol 1: Orthogonal Synthesis of 3-Methylpseudouridine
Objective: Selectively methylate the
Step 1: 3',5'-O-Protection
-
Action: Suspend pseudouridine in anhydrous pyridine. Add 1.1 equivalents of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂).
-
Causality: TIPDSCl₂ is a bifunctional silylating agent. Due to its steric bulk, it selectively bridges the 3' and 5' hydroxyl groups, leaving the 2'-OH free for subsequent protection.
-
Validation: TLC (Dichloromethane:Methanol 9:1) should show a complete shift to a higher
value.
Step 2: 2'-O-Protection
-
Action: To the same reaction vessel, add 1.2 equivalents of trimethylsilyl chloride (TMSCl). Stir for 2 hours at room temperature.
-
Causality: Transiently protects the remaining 2'-OH to prevent any side reactions during the basic methylation step.
Step 3: N1-Protection
-
Action: Add pivaloyloxymethyl chloride (POMCl) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Causality: The POM group selectively protects the
position. is targeted over due to its higher nucleophilicity and lower steric hindrance in the pseudouridine ring system[].
Step 4: N3-Methylation
-
Action: Add 1.5 equivalents of Iodomethane (MeI) and potassium carbonate (
) in anhydrous DMF. Stir overnight. -
Causality: With
and all hydroxyls blocked, the methyl group is forced onto the position via an SN2 mechanism. -
Validation: LC-MS must confirm a mass shift of +14 Da (addition of one methyl group) corresponding to the fully protected intermediate.
Step 5: Global Deprotection
-
Action: Treat the intermediate with Tetrabutylammonium fluoride (TBAF) in THF to cleave the silyl groups (TIPDS and TMS). Follow with methanolic ammonia to cleave the POM group.
-
Validation: Purify via preparative HPLC. Final validation requires
-NMR (DMSO- ) to confirm the disappearance of the -H proton (~11.3 ppm) and the appearance of an -CH₃ singlet (~3.1 ppm), while verifying the retention of the -H proton.
Figure 2: Step-by-step orthogonal protection and synthesis workflow for 3-Methylpseudouridine.
Translational Dynamics in Synthetic mRNA
While some commercial entities note that m3Ψ-incorporated mRNA can enhance protein expression and reduce immunogenicity in specific mammalian cell lines[], rigorous molecular modeling reveals a highly context-dependent reality[1].
Because m3Ψ lacks the standard
Table 2: Comparative Uridine Derivatives in mRNA Therapeutics
| Nucleoside | Watson-Crick Face | Translation Efficiency | Immunogenicity | Primary Application |
| Uridine (U) | Standard (N3-H intact) | Baseline | High (Triggers TLR7/8) | Native transcripts |
| Pseudouridine (Ψ) | Standard (N3-H intact) | Enhanced | Moderate | Early mRNA research |
| m1Ψ | Standard (N3-H intact) | Highly Enhanced | Very Low | Commercial mRNA Vaccines |
| m3Ψ | Disrupted (N3 Methylated) | Context-Dependent | Low | Specialized Ribosomal Studies / Structural Probing |
Protocol 2: In Vitro Translation (IVT) Assay for m3Ψ-Modified mRNA
To accurately assess the translational capacity of m3Ψ-modified mRNA, one must isolate the variable of ribosomal decoding from innate immune suppression.
Step 1: In Vitro Transcription
-
Action: Assemble a T7 IVT reaction replacing standard UTP with 3-Methylpseudouridine-5'-triphosphate (m3ΨTP).
-
Causality: T7 RNA polymerase relies on the geometry of the triphosphate and the C5/C6 face of the pyrimidine. Because the
modification faces the Watson-Crick edge, T7 RNAP can still incorporate m3ΨTP, albeit often at a reduced kinetic rate compared to m1ΨTP.
Step 2: Stringent HPLC Purification
-
Action: Purify the transcribed mRNA using reverse-phase HPLC to remove abortive transcripts and double-stranded RNA (dsRNA) byproducts.
-
Causality: dsRNA is a potent activator of RIG-I and MDA5. If not removed, the resulting innate immune response will shut down cellular translation via PKR activation, falsely attributing poor translation to the m3Ψ modification itself.
Step 3: Cell-Free Translation Assay
-
Action: Incubate the purified mRNA in a Rabbit Reticulocyte Lysate (RRL) system supplemented with fluorescently labeled amino acids.
-
Causality: Using a cell-free system isolates the mechanical decoding efficiency of the ribosome from cellular mRNA degradation pathways. By tracking fluorescence, one can quantify the exact elongation rate across m3Ψ-heavy codons compared to m1Ψ controls.
Conclusion and Future Perspectives
3-Methylpseudouridine represents a fascinating intersection of evolutionary biology and synthetic chemistry. While it may not usurp m1Ψ as the default building block for prophylactic mRNA vaccines, its unique ability to force a syn conformation during base pairing makes it an invaluable tool for structural biologists and researchers investigating ribosomal frameshifting, translation fidelity, and the biophysics of RNA-tRNA interactions.
By utilizing the orthogonal synthesis methods and stringent validation protocols outlined above, researchers can confidently deploy m3Ψ to probe the absolute limits of the ribosomal decoding center.
References
Sources
Biosynthesis and Functional Dynamics of 3-Methylpseudouridine (m3Ψ) In Vivo: A Technical Whitepaper
Executive Summary
While N1-methylpseudouridine (m1Ψ) has dominated recent biochemical discourse due to its transformative role in mRNA therapeutics, its structural cousin, 3-Methylpseudouridine (m3Ψ) , plays a highly specialized, evolutionarily conserved role in ribosomal RNA (rRNA) mechanics. First identified in the 23S rRNA of Escherichia coli, m3Ψ is the only known naturally occurring derivative of pseudouridine (Ψ) in bacterial rRNA[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the in vivo biosynthesis of m3Ψ, the thermodynamic causality behind its evolutionary conservation, and the rigorous analytical methodologies required for its isolation and characterization. This guide serves as a foundational resource for researchers targeting bacterial translation machinery or expanding the epitranscriptomic repertoire for novel RNA drug development.
Structural Chemistry and Thermodynamic Causality
To understand the biological imperative of m3Ψ, one must first analyze its structural divergence from canonical uridine (U) and pseudouridine (Ψ).
Pseudouridylation involves the isomerization of uridine, replacing the canonical C1′–N1 glycosidic bond with a C1′–C5 carbon-carbon bond[2]. This exposes the N1 position, allowing for an additional hydrogen bond donor that enhances RNA rigidity and base-stacking capabilities. In the case of m3Ψ , a methyl group is subsequently added to the N3 position. This modification fundamentally alters the nucleoside's behavior:
-
Loss of Watson-Crick Base Pairing: The N3 methylation eliminates a critical hydrogen bond donor, preventing standard base pairing with Adenine[].
-
Conformational Shift: Unlike 3-methyluridine, which prefers an anti conformation, m3Ψ predominantly adopts a syn conformation in aqueous solution (approx. 51:49 syn:anti ratio)[4]. In the syn conformation, the N1 position can interact with adjacent bases, compensating for the loss of N3 hydrogen bonding[].
-
Regional Hydrophobicity: The addition of the methyl group increases the hydrophobic character of the base, which is a critical mechanism for controlling regional hydrophobicity in highly conserved, surface-exposed RNA loops[1].
Quantitative Comparison of Uridine Derivatives
| Nucleoside | Mass (Da) | Glycosidic Bond | Primary Conformation | H-Bond Donors | In Vivo Occurrence |
| Uridine (U) | 244.2 | C1′–N1 | Anti | 2 | Universal |
| Pseudouridine (Ψ) | 244.2 | C1′–C5 | Anti / Syn | 3 | rRNA, tRNA, snRNA, mRNA |
| N1-Methylpseudouridine (m1Ψ) | 258.2 | C1′–C5 | Anti | 2 | Eukaryotic/Archaeal tRNA, rRNA[5] |
| 3-Methylpseudouridine (m3Ψ) | 258.2 | C1′–C5 | Syn | 2 | Bacterial 23S rRNA (Position 1915)[1] |
The In Vivo Biosynthetic Pathway
The biosynthesis of m3Ψ is a highly coordinated, two-step enzymatic process that occurs post-transcriptionally during ribosome assembly. The modification is strictly localized to position 1915 within Helix 69 (Domain IV) of the 23S rRNA[1][].
Step 1: Isomerization (U → Ψ)
Before methylation can occur, the target uridine at position 1915 must be isomerized to pseudouridine. In E. coli, this is catalyzed by specific Pseudouridine Synthases (PUS) , such as RluD, which targets multiple sites within Helix 69 (including positions 1911, 1915, and 1917)[1]. The enzyme breaks the C1′–N1 bond and rotates the uracil ring to establish the C1′–C5 bond, creating the Ψ intermediate.
Step 2: SAM-Dependent Methylation (Ψ → m3Ψ)
The critical transformation to m3Ψ is catalyzed by RlmH (previously known as YbeA), a highly specific S-adenosylmethionine (SAM)-dependent pseudouridine N3-methyltransferase[5][6]. RlmH uniquely recognizes the fully folded or partially assembled state of the 23S rRNA. It transfers the methyl group from SAM to the N3 position of Ψ-1915, releasing S-adenosylhomocysteine (SAH) as a byproduct.
Workflow of the in vivo biosynthesis of 3-Methylpseudouridine (m3Ψ) from Uridine.
Functional Causality in Translation
Why does the bacterial ribosome expend energy to create m3Ψ at this exact location? Helix 69 is positioned at the absolute heart of the ribosomal machinery. During translation, the minor groove of Helix 69 interacts continuously with the D-stem of both the P-site and A-site tRNAs[].
The introduction of the N3 methyl group at position 1915 provides a slight but critical enhancement in the thermodynamic stability of the RNA hairpin[]. By locking the nucleoside into a syn conformation and increasing regional hydrophobicity, m3Ψ ensures that Helix 69 maintains its structural fidelity during the rapid conformational shifts required for tRNA translocation. Mutations lacking this modification show impaired translation fidelity and subunit association[].
Experimental Protocol: Site-Specific Isolation and Characterization of m3Ψ
Because m3Ψ has the identical mass (258.2 Da) as the much more common m1Ψ and other methylated uridines, standard bulk RNA digestion is insufficient for its identification. A self-validating system requires isolating the specific rRNA fragment before mass spectrometry.
Protocol: Nuclease Protection and LC-MS/MS Analysis
Objective: To isolate the 1900–1974 nucleotide segment of 23S rRNA and validate the presence of m3Ψ at position 1915.
Phase 1: Targeted Hybridization and Nuclease Protection Causality: rRNA is massive (>2900 nucleotides for 23S). Digesting the whole molecule creates an impossibly complex matrix. By hybridizing a complementary DNA probe to our region of interest, we protect only that segment from single-strand specific nucleases.
-
Probe Synthesis: Synthesize a 75-mer deoxyoligonucleotide complementary to the E. coli 23S rRNA sequence from positions 1900 to 1974[1]. Purify via DEAE anion-exchange HPLC.
-
Hybridization: Anneal 10 nmol of purified 23S rRNA with a 1.2x molar excess of the DNA 75-mer in a hybridization buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Heat to 90°C for 3 minutes, then slowly cool to 37°C to form the RNA:DNA heteroduplex[1].
-
Nuclease Digestion: Treat the mixture with Mung Bean Nuclease (which strictly degrades single-stranded RNA/DNA). The unprotected rRNA is degraded, leaving only the 75-nt RNA fragment hybridized to the DNA probe[1].
-
Purification: Isolate the protected RNA 75-mer using denaturing polyacrylamide gel electrophoresis (PAGE) followed by gel extraction.
Phase 2: Enzymatic Hydrolysis to Single Nucleosides Causality: LC-MS requires single nucleosides to accurately measure mass-to-charge (m/z) ratios and fragmentation patterns.
-
Digest the purified RNA 75-mer using Nuclease P1 (to cleave phosphodiester bonds) and Antarctic Phosphatase (to remove 5′ phosphate groups), yielding a pool of free nucleosides.
-
Filter the digest through a 10 kDa MWCO centrifugal filter to remove the enzymes.
Phase 3: LC-MS/MS Validation Causality: Chromatographic retention time combined with specific collision-induced dissociation (CID) fragmentation patterns differentiates m3Ψ from its structural isomers (like m1Ψ or m5U).
-
Standard Preparation: Synthesize or procure a synthetic m3Ψ standard[7]. This is the critical self-validating control to establish the exact retention time.
-
Chromatography: Inject the sample onto a C18 reversed-phase column. Use a mobile phase gradient of aqueous ammonium acetate and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ion [M+H]+ at m/z 259.1.
-
Data Analysis: Confirm the identity of m3Ψ by matching the retention time and the diagnostic product ion (cleavage of the glycosidic bond) with the synthetic standard[1].
Conclusion and Therapeutic Implications
While the pharmaceutical industry has heavily leveraged N1-methylpseudouridine to bypass innate immunity in mRNA vaccines[8], 3-methylpseudouridine represents an untapped frontier in antibacterial drug development. Because m3Ψ is uniquely conserved in bacterial ribosomes (and absent in eukaryotic cytosolic ribosomes)[1], the biosynthetic enzyme RlmH presents a highly specific target for novel antibiotics. Inhibiting RlmH would destabilize Helix 69, impairing bacterial translation fidelity without affecting the host's cellular machinery.
Understanding the in vivo biosynthesis and structural dynamics of such hyper-specific RNA modifications is the first step toward the next generation of precision epitranscriptomic therapeutics.
References
Sources
- 1. scispace.com [scispace.com]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Enigmatic Fifth Nucleoside Derivative: A Technical Guide to the Natural Occurrence of 3-Methylpseudouridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, pseudouridine (Ψ), the so-called fifth nucleoside, and its derivatives play pivotal roles in RNA structure, function, and metabolism. This technical guide provides an in-depth exploration of 3-methylpseudouridine (m3Ψ), a methylated derivative of pseudouridine. We will delve into its established natural occurrence, biosynthesis, and functional implications, with a particular focus on its well-characterized presence in the bacterial ribosome. Furthermore, this guide offers detailed experimental and computational methodologies for the detection and study of m3Ψ, aiming to equip researchers with the necessary tools to investigate this intriguing RNA modification.
Introduction: The Landscape of RNA Modifications
The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA molecules. These modifications, collectively known as the epitranscriptome, are not mere decorations but are integral to the life cycle of RNA, influencing its stability, localization, and function.[1][2] Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is found across all domains of life.[1][3][4] Its unique C-C glycosidic bond introduces a greater conformational rigidity and an additional hydrogen bond donor, profoundly impacting RNA structure and its interactions with proteins.[3] Building upon this, further enzymatic modifications of pseudouridine give rise to a suite of "hypermodified" nucleosides, including the subject of this guide: 3-methylpseudouridine (m3Ψ).
Natural Occurrence of 3-Methylpseudouridine: A Tale of Three Domains
The distribution of m3Ψ across the domains of life appears to be highly specific, with its most definitive and well-characterized presence being in the bacterial kingdom.
Bacteria: A Confirmed Presence in a Critical Ribosomal Locus
The primary and most extensively documented natural occurrence of 3-methylpseudouridine is in the 23S ribosomal RNA (rRNA) of bacteria, specifically at position 1915 in Escherichia coli.[5] This position resides within helix 69 of the large ribosomal subunit, a functionally critical and universally conserved region of the ribosome that is intimately involved in translation. Helix 69 is situated at the interface of the large and small ribosomal subunits and plays a crucial role in tRNA binding, ribosome recycling, and maintaining the reading frame. The presence of m3Ψ in such a vital location strongly suggests a significant role in ribosomal function.
Archaea and Eukaryotes: An Absence of Evidence?
In contrast to its definitive identification in bacteria, the natural occurrence of m3Ψ in archaeal and eukaryotic RNAs is not well-established. While other methylated pseudouridine isomers, such as N1-methylpseudouridine (m1Ψ), are found in archaeal and eukaryotic tRNAs and rRNAs, extensive searches of RNA modification databases and literature reviews have not yielded conclusive evidence for the natural presence of m3Ψ in these domains.[5][6][7] It is important to note that the absence of evidence is not evidence of absence. It is plausible that m3Ψ exists in these organisms under specific conditions or in low-abundance RNAs that have yet to be thoroughly characterized. This represents a compelling area for future research.
| Domain | Organism (Example) | RNA Type | Location | Confirmation Level |
| Bacteria | Escherichia coli | 23S rRNA | Position 1915 (Helix 69) | High (Confirmed by multiple studies) |
| Archaea | - | - | - | Not reported |
| Eukaryotes | - | - | - | Not reported |
Table 1: Confirmed and Reported Natural Occurrence of 3-Methylpseudouridine (m3Ψ)
Biosynthesis of 3-Methylpseudouridine: The Role of RlmH
The synthesis of m3Ψ in bacteria is a two-step process, beginning with the isomerization of uridine to pseudouridine, followed by a specific methylation event. The key enzyme responsible for the final methylation step is the ribosomal large subunit methyltransferase H (RlmH), formerly known as YbeA.
The biosynthesis pathway can be summarized as follows:
-
Pseudouridylation: A pseudouridine synthase, such as RluD in E. coli, first converts the uridine at position 1915 of the 23S rRNA to pseudouridine (Ψ).
-
Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH then specifically recognizes Ψ1915 and catalyzes the transfer of a methyl group to the N3 position of the pseudouridine base, forming m3Ψ.
Figure 1: Biosynthetic pathway of 3-methylpseudouridine in E. coli.
Functional Implications of 3-Methylpseudouridine in Translation
The strategic placement of m3Ψ in helix 69 of the bacterial ribosome suggests a crucial role in protein synthesis. While the precise in vivo function is still under active investigation, in vitro and computational studies have provided significant insights.
The methylation at the N3 position of pseudouridine has a profound impact on its hydrogen bonding capabilities. The N3 position in uridine and pseudouridine is a hydrogen bond donor. The addition of a methyl group at this position eliminates this capability. This has led to the use of m3Ψ in computational and in vitro translation studies as a tool to intentionally disrupt normal codon-anticodon interactions.[8][9][10]
Studies have shown that the presence of m3Ψ in an mRNA codon severely perturbs the binding of tRNA in the ribosomal A-site, effectively acting as a potent inhibitor of translation at that specific codon.[8][9] This disruptive effect highlights the critical importance of the N3 hydrogen bond donor in maintaining the fidelity and efficiency of the decoding process. The natural placement of m3Ψ in the ribosome itself, rather than in mRNA, suggests a structural or regulatory role, perhaps in modulating the conformational dynamics of helix 69 during different phases of translation.
Methodologies for the Detection and Study of 3-Methylpseudouridine
The identification and quantification of m3Ψ within complex RNA samples require specialized techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of modified nucleosides.
Experimental Detection: A Step-by-Step LC-MS/MS Protocol
This protocol outlines a general workflow for the detection and quantification of m3Ψ in total RNA extracts.
Figure 2: Workflow for the LC-MS/MS-based detection of 3-methylpseudouridine.
Step 1: RNA Isolation
-
Isolate total RNA from the organism of interest using a standard method such as TRIzol extraction or a column-based kit. Ensure high-quality, intact RNA by assessing integrity on a denaturing agarose gel or using an automated electrophoresis system.
Step 2: Enzymatic Digestion of RNA to Nucleosides
-
To 1-5 µg of total RNA, add a mixture of Nuclease P1 (to digest the RNA into 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the phosphate group, yielding nucleosides).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes. The flow-through will contain the nucleoside mixture.[11][12]
Step 3: Liquid Chromatography (LC) Separation
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of a suitable mobile phase, such as ammonium acetate and acetonitrile.[13][14] The gradient will allow for the separation of the canonical nucleosides (A, C, G, U) and all modified nucleosides, including m3Ψ.
Step 4: Tandem Mass Spectrometry (MS/MS) Detection
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific mass transition of m3Ψ. The precursor ion (M+H)+ of m3Ψ has an m/z of 259.1, and its characteristic product ion (the base, BH2)+ has an m/z of 141.1.
Step 5: Data Analysis and Quantification
-
Identify the m3Ψ peak in the chromatogram based on its retention time and specific mass transition.
-
Quantify the amount of m3Ψ relative to the canonical nucleosides (e.g., uridine) by integrating the peak areas. For absolute quantification, a standard curve generated from a pure m3Ψ standard is required.
Computational Prediction: A Bioinformatic Workflow
While experimental validation is essential, computational methods can be employed to predict potential m3Ψ sites in RNA sequences, particularly in organisms where its presence has not been confirmed.
Figure 3: Bioinformatic workflow for predicting potential 3-methylpseudouridine sites.
Step 1: Homology Search for RlmH Orthologs
-
Perform a BLAST search of the proteome of the organism of interest using the E. coli RlmH protein sequence as a query. The presence of a clear ortholog is a strong indicator that m3Ψ may be present.
Step 2: Identification of Potential Substrate Motifs
-
Analyze the sequence context around the known m3Ψ site in bacterial 23S rRNA (helix 69) to identify a potential recognition motif for RlmH. Search for similar sequence motifs in the transcriptome of the target organism.
Step 3: RNA Secondary and Tertiary Structure Prediction
-
For candidate RNA sequences, predict their secondary and tertiary structures using tools like RNAfold, Mfold, or more advanced modeling software. The accessibility of the uridine to be modified is a critical factor.
Step 4: Machine Learning-Based Prediction
Step 5: Prioritization of Candidate Sites
-
Combine the evidence from the homology search, motif analysis, structural predictions, and machine learning models to prioritize a list of candidate m3Ψ sites for subsequent experimental validation using the LC-MS/MS protocol described above.
Conclusion and Future Directions
3-Methylpseudouridine stands as a fascinating example of the chemical diversity and functional specificity of RNA modifications. Its confirmed presence in a critical region of the bacterial ribosome underscores its importance in translation. However, many questions remain. The definitive identification of m3Ψ in archaea and eukaryotes would open up new avenues of research into its evolutionary conservation and potential roles in these organisms. A deeper understanding of the precise molecular consequences of m3Ψ within the ribosome is also needed to fully elucidate its function. The methodologies outlined in this guide provide a robust framework for researchers to explore the enigmatic world of 3-methylpseudouridine and contribute to our ever-expanding knowledge of the epitranscriptome.
References
-
Cho, J., et al. (2021). A straightforward protocol for the quantitation of m6A levels in cellular mRNA. STAR Protocols. [Link]
-
DeMott, M. S., et al. (2023). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]
-
Chen, W., et al. (2022). Prediction of RNA Modifications Based on Multi-interval Nucleotide Pair Mutual Information. 2022 International Conference on Intelligent Systems and Computational Intelligence (ICISCI). [Link]
-
Su, D., et al. (2025). Protocol for RNA modification analysis by UHPLC-QqQ MS. PubMed. [Link]
-
Blango, M. G., et al. (2014). Pseudouridine formation in archaeal RNAs: The case of Haloferax volcanii. RNA. [Link]
-
DeMott, M. S., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]
-
Cho, J., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols. [Link]
-
Huang, D. (2023). DEEP LEARNING-BASED RNA MODIFICATION PREDICTION METHOD DEVELOPMENT. University of Liverpool Repository. [Link]
-
Kellner, S., et al. (2018). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Chemical Society Reviews. [Link]
-
AlidaBio. (2025). From RNA modification sequencing data to biological insight. A case for bioinformatics. AlidaBio. [Link]
-
Helm, M., & Motorin, Y. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Feng, Y., et al. (2024). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Analytical Chemistry. [Link]
-
Di Giorgio, S., et al. (2024). Bioinformatics for Inosine: Tools and Approaches to Trace This Elusive RNA Modification. Genes. [Link]
-
Schmidt, C., et al. (2020). Graphical Workflow System for Modification Calling by Machine Learning of Reverse Transcription Signatures. Genes. [Link]
-
Helm, M. (n.d.). Detection of modified nucleosides by tandem mass spectrometry. AK-Helm. [Link]
-
Wurm, J. P., et al. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Modified Nucleosides. Shimadzu. [Link]
-
Ge, J., & Yu, Y. T. (2021). Pseudouridines in RNAs: switching atoms means shifting paradigms. FEBS Letters. [Link]
-
McCloskey, J. A., et al. (2001). Post-transcriptional modification in archaeal tRNAs: identities and phylogenetic relations of nucleotides from mesophilic and hyperthermophilic Methanococcales. Nucleic Acids Research. [Link]
-
Wurm, J. P., et al. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA. [Link]
-
Ikeuchi, Y., et al. (2018). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures. Journal of Bacteriology. [Link]
-
Senevirathne, C., et al. (2022). Pseudouridine and N1-methylpseudouridine slow down peptidyl transfer by the ribosome. bioRxiv. [Link]
-
Pen, J. J., et al. (2026). Molecular Insights into Widespread Pseudouridine RNA Modifications: Implications for Women's Health and Disease. International Journal of Molecular Sciences. [Link]
-
Li, A., et al. (2024). Landscape of RNA pseudouridylation in archaeon Sulfolobus islandicus. Nucleic Acids Research. [Link]
-
Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]
-
Gagliardi, M., & Matarese, F. (2021). Regulation of Ribosome Function by RNA Modifications in Hematopoietic Development and Leukemia: It Is Not Only a Matter of m6A. Cancers. [Link]
-
Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nature Communications. [Link]
-
Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]
-
Morais, M. A. C., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology. [Link]
Sources
- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Insights into Widespread Pseudouridine RNA Modifications: Implications for Women’s Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine formation in archaeal RNAs: The case of Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 11. cell.com [cell.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. openreview.net [openreview.net]
- 17. Machine learning applications in RNA modification sites prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
role of 3-Methylpseudouridine in RNA thermodynamic stability
The Structural and Thermodynamic Imperative of 3-Methylpseudouridine (
Executive Summary
While the synthetic mRNA therapeutics field has been revolutionized by
The Mechanistic Basis of -Mediated Stability
The introduction of a methyl group at the N3 position of pseudouridine fundamentally alters the nucleoside's chemical topology and its interaction with the RNA backbone.
-
Conformational Reprogramming: Standard pseudouridine (
) stabilizes RNA by providing an N1 imino proton for water-mediated hydrogen bonding to the phosphate backbone[2]. Methylating the N3 position abrogates standard Watson-Crick base pairing with Adenine. However, to compensate, the methyl group forces the nucleoside to preferentially adopt a syn glycosidic conformation[][3]. -
Thermodynamic Causality: In this syn state, the N1 position remains available to interact with adjacent residues, while the N3-methyl group itself contributes to enhanced hydrophobic base-stacking interactions[][4]. This localized rigidity restricts the conformational entropy of the RNA loop, leading to a more favorable free energy (
) of folding and a measurable enhancement in thermodynamic stability compared to unmodified Uridine or standard Pseudouridine[2][]. -
Sugar Pucker Dynamics: Unlike 3-methyluridine, which strongly prefers an anti conformation,
maintains a highly balanced dynamic equilibrium between C2'-endo and C3'-endo states, allowing it to adapt to the complex tertiary folding requirements of the ribosome[3].
Table 1: Conformational Dynamics of 3-Methylpseudouridine
| Parameter | 3-Methyluridine ( | 3-Methylpseudouridine ( |
| Glycosidic Conformation | Preferentially anti | Preferentially syn |
| Sugar Pucker (C2'-endo : C3'-endo) | 59:41 | 51:49 |
| Hydrogen Bonding Capacity | Diminished (N3 blocked) | Retained via N1 (in syn state) |
| Data derived from NMR sugar proton coupling constants and 1D NOE difference spectroscopy at 37°C[][3]. |
Biosynthetic Pathway & Ribosomal Integration
The formation of
Biosynthetic pathway of 3-Methylpseudouridine via sequential enzymatic modification.
Quantitative Thermodynamic Profiling
To isolate the exact thermodynamic contribution of
Table 2: Thermodynamic Parameters of E. coli Helix 69 Analogs
| Construct | Modification State | |||
| UUU | Unmodified | -4.8 | ~60.0 | N/A |
| Pseudouridylated | -5.0 | ~64.5 | N/A | |
| Mature (N3-Methylated) | -5.0 | 65.1 | 66.3 | |
| Note: The mature |
Self-Validating Experimental Workflows
In rigorous biophysical characterization, macroscopic thermodynamic data (like
Protocol: Correlative Thermodynamic & Structural Profiling
Phase 1: UV-Monitored Thermal Unfolding (
-
RNA Synthesis & Purification: Synthesize RNA oligonucleotides mimicking the H69 hairpin using solid-phase phosphoramidite chemistry. Deprotect and purify via HPLC to >95% purity.
-
Buffer Standardization: Resuspend the RNA in a physiological mimic buffer (10 mM sodium phosphate, 30 mM NaCl, 0.5 mM EDTA). Causality: Precise ionic strength control is critical because
stability is highly sensitive to cation-mediated backbone shielding and pH fluctuations[8]. -
Data Acquisition: Monitor hyperchromicity at 260 nm across a temperature gradient (5°C to 85°C) at a ramp rate of 1°C/min.
-
Thermodynamic Extraction: Fit the melt curves to a two-state unimolecular transition model to extract
, , and .
Phase 2: 1D/2D NMR Spectroscopy (Structural Validation)
-
Isotope Labeling: Utilize
-labeled pseudouridine phosphoramidites during synthesis to isolate the imino proton signals of the modified bases from the canonical background[2]. -
Data Acquisition: Acquire 1D imino proton spectra and 2D NOESY spectra at varying temperatures (e.g., 5°C to 45°C) in a 90%
/ 10% buffer[2][8]. -
The Validation Loop: If the UV melting shows an increased
, the NMR NOESY cross-peaks must demonstrate preserved or enhanced base-stacking interactions (e.g., NOEs between the N1 imino proton and adjacent bases) without altering the global hairpin fold[][8]. This ensures the thermodynamic gain is a true reflection of localized stacking rather than a global structural artifact.
Self-validating experimental workflow correlating macroscopic thermodynamics with NMR data.
Conclusion
3-Methylpseudouridine (
References
-
Modified pseudoUridine - BOC Sciences -
-
N3-MethylpseudoUridine (CAS 81691-06-7) - BOC Sciences -
-
Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine - ResearchGate - 3
-
YbeA Is the m3Psi Methyltransferase RlmH That Targets Nucleotide 1915 in 23S rRNA - PubMed Central (NIH) - 6
-
Effects of nucleotide substitution and modification on the stability and structure of helix 69 from 28S rRNA - PubMed Central (NIH) - 2
-
Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PubMed Central (NIH) - 7
-
pH-dependent structural changes of helix 69 from Escherichia coli 23S ribosomal RNA - PubMed Central (NIH) - 8
-
RYA ERO Modifier view of the bacterial ribosome - DSpace (University of Tartu) - 4
Sources
- 2. Effects of nucleotide substitution and modification on the stability and structure of helix 69 from 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.ut.ee [dspace.ut.ee]
- 6. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-dependent structural changes of helix 69 from Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylpseudouridine (m3Ψ): A Rare RNA Modification
This guide provides a comprehensive technical overview of 3-methylpseudouridine (m3Ψ), a rare and intriguing post-transcriptional RNA modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of m3Ψ, from its biosynthesis and biological function to detailed methodologies for its detection and its burgeoning potential in therapeutic applications.
Executive Summary
3-Methylpseudouridine is a hypermodified nucleoside derived from pseudouridine (Ψ), the so-called "fifth nucleoside" of RNA.[1] While pseudouridine itself is the most abundant RNA modification, m3Ψ is found in more specific and functionally critical regions of RNA, primarily within the bacterial ribosome.[2][3][4] Its unique chemical structure, with a methyl group at the N3 position of the uracil base, imparts distinct properties that influence RNA structure and function. This guide will illuminate the current understanding of m3Ψ, offering both foundational knowledge and practical insights for its study and application.
The Genesis of a Unique Nucleoside: Biosynthesis of 3-Methylpseudouridine
The formation of 3-methylpseudouridine is a two-step enzymatic process that occurs post-transcriptionally. The initial and prerequisite step is the isomerization of uridine (U) to pseudouridine (Ψ) by a class of enzymes known as pseudouridine synthases.
The second and defining step is the methylation of pseudouridine at the N3 position. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH, also known as YbeA.[2][3][5] RlmH specifically recognizes pseudouridine at position 1915 within the helix 69 of the 23S ribosomal RNA (rRNA) in bacteria.[2][3][5][6]
The catalytic mechanism of RlmH is a fascinating example of enzymatic precision. It functions as a homodimer, with each monomer contributing to the formation of an asymmetric active site.[5][7] One monomer provides the SAM-binding pocket, while the C-terminal tail of the second monomer supplies essential catalytic residues.[5][7] This intricate arrangement ensures the site-specific methylation of Ψ1915. A notable characteristic of RlmH is its substrate specificity; it acts on fully assembled 70S ribosomes, suggesting that the methylation of Ψ1915 is a late-stage event in ribosome biogenesis, possibly serving as a quality control checkpoint.[3][5][8]
Caption: Enzymatic pathway for m3Ψ formation.
The Functional Significance of m3Ψ in the Ribosome
The location of m3Ψ at position 1915 in helix 69 of the 23S rRNA is highly conserved in bacteria and places it at a critical functional hub of the ribosome.[2][6] Helix 69 is a dynamic element that forms an intersubunit bridge (B2a) with the 16S rRNA of the small ribosomal subunit and interacts with messenger RNA (mRNA), transfer RNA (tRNA), and various translation factors.[6]
The presence of the methyl group at the N3 position of pseudouridine has several structural and functional consequences:
-
Enhanced Structural Stability: The methyl group can increase the hydrophobicity of the nucleoside and contribute to stabilizing local RNA structure through enhanced base stacking.[1]
-
Modulation of Ribosomal Dynamics: The modification at position 1915 is thought to influence the conformational flexibility of helix 69, which is crucial for the different stages of translation, including tRNA selection, translocation, and termination.[6]
-
A-site Finger: Helix 69, containing m3Ψ1915, acts as an "A-site finger" that interacts with the A-site tRNA, playing a role in maintaining the reading frame and ensuring translational fidelity.[6]
While the absence of m3Ψ in E. coli results in only a slight growth defect under normal conditions, it confers a fitness advantage under cellular stress.[3][5] This suggests that m3Ψ plays a role in fine-tuning translational efficiency and accuracy, particularly under challenging conditions.
Detection and Quantification of 3-Methylpseudouridine
The detection and quantification of m3Ψ can be challenging due to its isomeric nature with other methylated uridine derivatives and its identical mass to these isomers. Mass spectrometry-based methods have emerged as the gold standard for the accurate identification and quantification of RNA modifications.[4][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of modified nucleosides.[9][10][11] The general workflow involves the enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Caption: Workflow for m3Ψ quantification by LC-MS/MS.
Detailed Protocol for LC-MS/MS Quantification of m3Ψ
The following is a generalized protocol for the quantification of m3Ψ in a total RNA sample. Optimization of specific parameters may be required depending on the instrumentation and sample type.
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Stable isotope-labeled 3-methylpseudouridine internal standard
-
LC-MS grade water and acetonitrile
-
Ammonium acetate
Procedure:
-
RNA Digestion:
-
To 1-5 µg of total RNA, add a known amount of the stable isotope-labeled m3Ψ internal standard.
-
Add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
Filter the digested sample to remove enzymes.
-
-
LC Separation:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile). The gradient should be optimized to achieve baseline separation of m3Ψ from other isomeric nucleosides.[12]
-
-
MS/MS Detection:
-
Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native m3Ψ and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled m3Ψ and a fixed concentration of the internal standard.
-
Calculate the amount of m3Ψ in the sample by comparing the peak area ratio of the native m3Ψ to the internal standard against the standard curve.
-
Table 1: Example MRM Transitions for m3Ψ Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methylpseudouridine | 259.1 | 127.1 |
| ¹³C,¹⁵N₂-3-Methylpseudouridine | 262.1 | 130.1 |
Note: Specific m/z values may vary slightly depending on the instrument and ionization conditions.
Chemical Synthesis and Therapeutic Potential
The unique properties of modified nucleosides have garnered significant interest in the field of RNA therapeutics. While N1-methylpseudouridine (m1Ψ) has been a cornerstone of the mRNA COVID-19 vaccines due to its ability to enhance protein expression and reduce immunogenicity, the therapeutic potential of m3Ψ is an emerging area of investigation.[13][14][15][16][][18]
Chemical Synthesis of 3-Methylpseudouridine
The chemical synthesis of 3-methylpseudouridine has been achieved through various routes, often starting from pseudouridine.[19][20] The synthesis of m3Ψ phosphoramidites is also crucial for its incorporation into synthetic RNA oligonucleotides for research and therapeutic development.[][22][23] These phosphoramidites can be used in standard solid-phase RNA synthesis protocols.
Potential Applications in Drug Development
The incorporation of m3Ψ into mRNA could offer distinct advantages:
-
Modulation of Translation: The presence of m3Ψ in the coding sequence of an mRNA therapeutic could potentially influence codon-anticodon interactions and ribosome processivity in a manner different from m1Ψ, allowing for fine-tuning of protein expression levels.[24][25][26][27]
-
Altered Immunogenicity: The unique chemical structure of m3Ψ may lead to a different pattern of recognition by the innate immune system compared to other modifications, potentially offering a way to further modulate the immunogenic profile of mRNA therapeutics.[15][]
-
Targeted RNA Therapeutics: The specific enzymatic machinery responsible for m3Ψ formation in bacteria (RlmH) could be a target for the development of novel antibiotics.
Further research is needed to fully elucidate the impact of m3Ψ on mRNA stability, translation efficiency, and immunogenicity to unlock its full therapeutic potential.
Conclusion
3-Methylpseudouridine represents a fascinating and functionally important RNA modification. While its natural role appears to be centered on the fine-tuning of ribosome function in bacteria, its unique chemical properties hold promise for the development of next-generation RNA therapeutics. The methodologies outlined in this guide provide a framework for researchers to explore the biology of m3Ψ and to harness its potential in the design of novel drugs and research tools. As our understanding of the epitranscriptome expands, the significance of rare modifications like m3Ψ will undoubtedly continue to grow.
References
- Purta, E., O'Connor, M., Bujnicki, J. M., & Douthwaite, S. (2008). YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA, 14(10), 2234–2244.
- Agarwalla, S., Stojković, V., & Fujimori, D. G. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine.
- Ero, R., Peil, L., Liiv, A., & Remme, J. (2008). Identification of pseudouridine methyltransferase in Escherichia coli. RNA, 14(10), 2223–2233.
- Baxter-Roshek, J. L., Petrov, A. S., & Dinman, J. D. (2012). The Role of Pseudouridine in Structural Rearrangements of Helix 69 During Bacterial Ribosome Assembly. RNA Biology, 9(12), 1435-1444.
- Areterna LLC. (2024, November 7). The Multifaceted Role of Modified NTPs in mRNA Synthesis. Areterna LLC.
- Agarwalla, S., Stojković, V., & Fujimori, D. G. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine. Scientific Reports, 7(1), 969.
- Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 628415.
- Yamauchi, Y., Nobe, Y., Izumikawa, K., Higo, D., Taoka, M., & Takeda, J. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(3), e24.
- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688–693.
- BOC Sciences. (n.d.). Phosphoramidite pseudoUridine. BOC Sciences.
- Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840.
- Glänzer, D., Pfeiffer, M., Ribar, A., & Kreutz, C. (2024). Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy. Chemistry – A European Journal, e202400895.
- Steiner, A. M., Fry, R. A., & Fessner, W. D. (2023). Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1‐Methylpseudouridine Triphosphate.
- Asare-Kyei, D., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 450-464.
- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688-693.
- Chui, H. M., Meroueh, M., Scaringe, S. A., & Chow, C. S. (2002). Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin. Bioorganic & Medicinal Chemistry, 10(2), 325–332.
- Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363–1372.
- BOC Sciences. (n.d.).
- Yamauchi, Y., Nobe, Y., Izumikawa, K., Higo, D., Taoka, M., & Takeda, J. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(3), e24.
- Roche CustomBiotech. (n.d.). Modified ribonucleotides can boost the safety of mRNA vaccines and therapeutics. Roche.
- Atabekov, I. G., et al. (2021). Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. Vaccines, 9(5), 483.
- Kim, H., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation.
- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688-693.
- Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363-1372.
- Addepalli, B., & Limbach, P. A. (2011).
- Kim, H., et al. (2022).
- Matsuda, A., Inoue, H., & Ueda, T. (1982). Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine.
- Mulroney, T. E., Pöyry, T., & Willis, A. E. (2023). N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting.
- Spåhr, H., et al. (2017). The structure-derived mechanism of box H/ACA pseudouridine synthase offers a plausible paradigm for programmable RNA editing. Nucleic Acids Research, 45(14), 8503-8513.
- Begik, O., et al. (2022). The analysis of mRNA vaccines and therapies using RNA sequencing. US Pharmacopeia (USP).
- Tainer, J. (2021). How will the dramatic transformation and advance of mRNA vaccines because of COVID-19 impact cancer therapy and other diseases?
- Ross, R. L., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 27564.
- Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 628415.
- Matsuda, A., Inoue, H., & Ueda, T. (1982). Synthesis of 3-methylpseudouridine and 2′-deoxy-3-methyl-pseudouridine. R Discovery.
- CD BioSciences. (n.d.).
- Wu, M. Z., Asahara, H., Tzertzinis, G., & Roy, B. (2020). Synthesis of low immunogenicity RNA with high-temperature in vitro transcription. RNA, 26(3), 345–360.
- Leppik, M., Peil, L., & Remme, J. (2009). Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD. RNA, 15(12), 2217–2225.
- Li, K. M., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical Methods in Chemistry, 2012, 895317.
- DeMott, M. S., et al. (2019). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 30(11), 2326-2336.
- Kellner, S., & Helm, M. (2014). LC-MS Analysis of Methylated RNA. In RNA and DNA Diagnostics (pp. 201-216). Humana Press, New York, NY.
- Ofengand, J., et al. (2001). Number, position, and significance of the pseudouridines in the large subunit ribosomal RNA of Haloarcula marismortui and Deinococcus radiodurans. RNA, 7(9), 1397-1406.
- Zallot, R., & Sumita, M. (2019). Exploration of the Semi-Enzymatic Synthesis of Pseudouridine.
- BOC Sciences. (n.d.). CAS 81691-06-7 (N3-MethylpseudoUridine). BOC Sciences.
- Correa, I. R., et al. (2025). Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA. Cell Reports, 51(2), 115471.
Sources
- 1. scispace.com [scispace.com]
- 2. YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Pseudouridine in Structural Rearrangements of Helix 69 During Bacterial Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 14. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. custombiotech.roche.com [custombiotech.roche.com]
- 19. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
The Epitranscriptomic Architecture of 3-Methylpseudouridine (m3Ψ): A Technical Guide to Enzymatic Synthesis and Validation
Target Audience: Researchers, Application Scientists, and mRNA Drug Development Professionals Focus: Mechanistic causality, enzymatic workflows, and self-validating analytical systems for 3-Methylpseudouridine (m3Ψ).
Introduction: The Biological Context of m3Ψ
While N1-methylpseudouridine (m1Ψ) has dominated the therapeutic mRNA landscape due to its ability to evade innate immune sensors and enhance translation, 3-methylpseudouridine (m3Ψ) occupies a highly specialized and structurally critical niche in RNA biology.
Unlike m1Ψ, which is incorporated globally into synthetic transcripts, m3Ψ is a naturally occurring, hyper-specific modification found almost exclusively at position 1915 within Helix 69 of Domain IV in Escherichia coli 23S ribosomal RNA[1]. Helix 69 is positioned at the heart of the ribosomal peptidyl transferase center, interacting directly with the D-stem of A-site and P-site tRNAs during protein synthesis[].
The enzymatic synthesis of m3Ψ is strictly a post-transcriptional event . It cannot be efficiently synthesized as a free monomer via enzymatic means; rather, it requires the site-specific action of a dedicated RNA methyltransferase on a pre-existing pseudouridine (Ψ) residue within a structured RNA polymer[3].
Mechanistic Causality: Why N3-Methylation Matters
To understand the enzymatic workflow, one must first understand the structural causality of the modification.
-
Ablation of Watson-Crick Base Pairing: The N3 position of uridine and pseudouridine is the primary hydrogen bond donor required for canonical Watson-Crick base pairing. Methylation at N3 completely eliminates this hydrogen-bonding capacity[3].
-
Conformational Shift: While unmodified pseudouridine can adopt both syn and anti conformations, the addition of the bulky methyl group at N3 forces the nucleoside to preferentially adopt a syn conformation in solution[4].
-
Thermodynamic Stabilization: Despite the loss of base-pairing ability, the introduction of m3Ψ at site 1915 results in a measurable enhancement in the thermodynamic stability of the RNA hairpin, likely due to altered stacking interactions and interactions with adenine via the N1 position[].
In computational models and in vitro assays, m3Ψ is often used as a "positive control for severe perturbation" in mRNA:tRNA interactions, as an m3Ψ-modified codon physically cannot interact productively with a cognate tRNA anti-codon[5].
The Enzymatic Machinery: RlmH (YbeA)
The enzymatic synthesis of m3Ψ relies on RlmH (previously known as YbeA), a highly specific S-adenosylmethionine (SAM)-dependent methyltransferase[3][6].
Enzyme Specificity and Substrate Prerequisites
RlmH is not a dual-action enzyme; it possesses no pseudouridine synthase activity . Therefore, the substrate RNA must already contain a pseudouridine at the target site. In E. coli, the uridine at 1915 is first isomerized to Ψ by the enzyme RluD, after which RlmH catalyzes the transfer of a methyl group from SAM to the N3 position of Ψ1915[3].
Caption: Post-transcriptional biosynthetic pathway of m3Ψ requiring sequential isomerization and methylation.
Experimental Protocol: In Vitro Enzymatic Synthesis of m3Ψ-RNA
To synthesize m3Ψ-containing RNA constructs for structural or functional studies, researchers must employ a self-validating in vitro enzymatic workflow. Chemical synthesis of m3Ψ phosphoramidites is notoriously difficult due to the need for complex N1 protection-deprotection strategies[][4]. Enzymatic synthesis offers a highly regioselective alternative.
Phase 1: Substrate Preparation
Because RlmH requires a pre-existing Ψ, the substrate RNA (mimicking Helix 69) must be prepared via solid-phase RNA synthesis incorporating a Ψ phosphoramidite at the target position, or via in vitro transcription (IVT) using a mutant RNA polymerase capable of incorporating ΨTP globally (though site-specificity is lost in global IVT).
-
Target Sequence: 5'-...ΨAACΨ AΨ...-3' (where the bold Ψ is the target for RlmH).
Phase 2: Recombinant RlmH Preparation
-
Clone the E. coli ybeA (RlmH) gene into a pET-based expression vector with an N-terminal His6-tag.
-
Express in E. coli BL21(DE3) cells.
-
Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 75) to ensure the removal of endogenous E. coli nucleases.
Phase 3: The Methyltransferase Reaction (Self-Validating Setup)
To ensure trustworthiness, the protocol must include a negative control (-SAM) to validate that any downstream analytical shifts are strictly dependent on the methyl donor[6].
Reaction Mixture (50 µL total volume):
-
Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NH₄Cl, 5 mM MgCl₂, 2 mM DTT.
-
Substrate: 10 µM synthetic RNA oligonucleotide containing Ψ at the target site.
-
Methyl Donor: 100 µM S-adenosylmethionine (SAM).
-
Enzyme: 1 µM purified recombinant RlmH.
-
Control: Identical reaction lacking SAM.
Workflow:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Quench the reaction by adding 1 µL of 0.5 M EDTA.
-
Purify the modified RNA using phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA clean-up column.
Caption: Linear workflow for the in vitro enzymatic synthesis and validation of m3Ψ-modified RNA.
Analytical Validation: Confirming m3Ψ Synthesis
Validating the successful enzymatic conversion of Ψ to m3Ψ requires exploiting the unique chemical properties of the N3-methyl group.
Method A: Primer Extension Arrest (Functional Validation)
Because N3-methylation eliminates the hydrogen bond donor necessary for Watson-Crick base pairing with Adenine, reverse transcriptase (RT) enzymes cannot read through m3Ψ[3].
-
Procedure: Anneal a radiolabeled or fluorescent DNA primer downstream of the target site. Extend using AMV or SuperScript RT.
-
Readout: The RT will stall exactly one nucleotide prior to the m3Ψ modification. The +SAM reaction will show a truncated cDNA product on a denaturing PAGE gel, whereas the -SAM control will yield a full-length cDNA product.
Method B: LC-MS/MS (Structural Validation)
To confirm the exact mass shift, the purified RNA is digested into single nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Readout: Pseudouridine (Ψ) has a monoisotopic mass of 244.07 Da. The addition of the methyl group by RlmH shifts the mass to 258.08 Da (m3Ψ)[1]. Liquid chromatography resolves the isomers, and MS/MS fragmentation confirms the methyl group is on the nucleobase rather than the ribose ring.
Quantitative Data: Comparative Properties of Uridine Modifications
To contextualize m3Ψ against other common uridine modifications, the following table summarizes their structural and functional impacts.
| Modification | Position of Change | H-Bonding Capacity (Watson-Crick Face) | Primary Biological Occurrence | Impact on Reverse Transcription |
| Uridine (U) | None (Baseline) | Intact (N3-H donor, O4 acceptor) | Universal | Read-through |
| Pseudouridine (Ψ) | C5-C1' glycosidic bond | Intact (N3-H donor, N1-H donor) | rRNA, tRNA, snRNA | Read-through |
| 1-Methylpseudouridine (m1Ψ) | N1-Methylation | Intact (N3-H donor available) | Eukaryotic rRNA, Synthetic mRNA | Read-through |
| 3-Methylpseudouridine (m3Ψ) | N3-Methylation | Ablated (N3 blocked by methyl) | E. coli 23S rRNA (Pos 1915) | Hard Arrest (Stall) |
Table 1: Structural and functional comparison of Uridine and its pseudouridylated derivatives.
References
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation Source: bioRxiv URL:5
-
N3-MethylpseudoUridine (CAS 81691-06-7) Source: BOC Sciences URL:
-
Structural Characterization of U-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine* Source: Nucleic Acids Research / Oxford Academic URL:1
-
Depletion of S-adenosylmethionine impacts on ribosome biogenesis through hypomodification of a single rRNA methylation Source: Nucleic Acids Research / Oxford Academic URL:6
-
YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA Source: PMC / RNA Journal URL:3
-
Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine Source: ResearchGate URL:4
Sources
understanding the biological significance of N3-methylation of pseudouridine
The biological landscape of RNA modifications is vast, but while N1-methylpseudouridine (m1Ψ) has dominated global attention due to its critical role in mRNA vaccine technology, its structural isomer N3-methylpseudouridine (m3Ψ) plays a fundamentally different, yet equally vital, biological role.
This technical guide explores the mechanistic significance of m3Ψ, transitioning from its evolutionary role in ribosomal RNA (rRNA) structural integrity to its emerging potential in synthetic mRNA therapeutics.
Structural Biology: The Chemical Distinction of m3Ψ
Pseudouridine (Ψ), often termed the "fifth RNA nucleoside," is formed by the isomerization of uridine, which creates a C-C glycosidic bond and frees the N1 position to act as an additional hydrogen-bond donor.
When methylation occurs at the N3 position to form m3Ψ, the chemical dynamics of the nucleoside shift dramatically. Unlike m1Ψ, where the N1 position is blocked, N3-methylation prevents the nucleoside from participating in standard Watson-Crick base pairing because the N3 proton is no longer available to form hydrogen bonds with adenine []. However, if the nucleoside adopts a syn conformation, it can still interact with adenine through the free N1 position []. This unique steric and electronic profile alters the regional hydrophobicity of RNA loops, forcing specific, highly stable secondary structures[2].
The Helix 69 Paradigm: m3Ψ in the Ribosomal Decoding Center
In nature, m3Ψ is exceedingly rare and highly conserved. In Escherichia coli, it is found exclusively at position 1915 within Helix 69 (H69) of the 23S rRNA [3].
H69 is a 19-nucleotide hairpin loop located at the heart of the ribosomal machinery. It forms the critical B2a intersubunit bridge between the 50S and 30S subunits and interacts directly with the D-stems of both the A-site and P-site tRNAs during protein synthesis[].
The biological imperatives of m3Ψ at this specific locus include:
-
Thermodynamic Stabilization: The combination of Ψ1911, m3Ψ1915, and Ψ1917 significantly enhances base-stacking interactions. The N3-methyl group contributes modestly but measurably to the stabilization of the RNA hairpin compared to unmethylated pseudouridine [4].
-
pH-Dependent Conformational Gating: H69 must remain flexible to accommodate moving tRNAs. The m3Ψ modification modulates the pH-dependent structural changes of the loop, allowing H69 to act as a two-state conformational switch during the translation cycle [4].
-
The "Stamp of Approval": Methylation of Ψ1915 is one of the final steps in ribosome biogenesis. It is hypothesized that the formation of m3Ψ acts as a quality-control marker, signaling that the 50S subunit is correctly assembled and competent for translational initiation [3].
Biosynthesis: The RlmH (YbeA) Methyltransferase
The synthesis of m3Ψ is catalyzed by RlmH (formerly known as YbeA), an S-adenosylmethionine (SAM)-dependent methyltransferase [3].
RlmH is a fascinating enzyme because it is the smallest known member of the SPOUT superfamily, consisting of only 155 amino acids [5]. Because it lacks a dedicated RNA recognition domain, RlmH functions as a homodimer. It docks directly into the fully assembled 70S ribosome (or the 50S subunit), utilizing the structural context of the ribosome itself to align its active site with Ψ1915 [3].
Mechanistically, a highly conserved tyrosine residue (Y152 in E. coli) acts as a general base. It accepts the N3-proton from the substrate pseudouridine, facilitating the nucleophilic attack on the methyl group of SAM [5].
Caption: Catalytic pathway of RlmH-mediated N3-methylation of pseudouridine.
Emerging Applications in mRNA Therapeutics
While m1Ψ is the gold standard for therapeutic mRNA (due to its profound ability to evade Toll-like receptors and boost translation), m3Ψ is actively being investigated as an alternative.
In in vitro and in vivo mammalian systems, mRNA incorporated with m3Ψ has demonstrated the ability to outperform standard pseudouridine-incorporated mRNA, providing enhanced protein expression (e.g., Luciferase and GFP) and reduced immunogenicity []. Molecular dynamics simulations reveal that m3Ψ alters the energetic landscape of tRNA:mRNA interactions in the ribosome A-site, impacting decoding fidelity and near-cognate tRNA selection in a manner distinct from m1Ψ [7].
Data Presentation: Comparative Analysis
Table 1: Biological and Therapeutic Profile of Pseudouridine Derivatives
| Modification | Primary Biological Locus | Biosynthetic Enzyme | Hydrogen Bonding Capability | Impact on Synthetic mRNA Therapeutics |
| Ψ | tRNA, rRNA, snRNA | Multiple Ψ Synthases | N1 and N3 available | Baseline immune evasion; moderate translation efficiency. |
| m1Ψ | Archaea tRNA | Nep1 / TrmY | N3 available (Standard W-C pairing) | High immune evasion; massive boost in translation (Vaccine Standard). |
| m3Ψ | Bacterial 23S rRNA (Pos 1915) | RlmH (YbeA) | N1 available (requires syn conformation) | High immune evasion; enhanced translation; alters decoding energetics. |
Self-Validating Experimental Protocols
To study m3Ψ and its biosynthetic pathways, researchers must employ highly specific biochemical assays. Below are two field-proven methodologies.
Protocol 1: MALDI-MS Mapping of m3Ψ in rRNA
Standard sequencing technologies (like RNA-seq) erase chemical modifications during reverse transcription. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is required to detect the exact mass shift (+14 Da) conferred by the methyl group [3].
-
Ribosome Isolation: Isolate 70S ribosomes from E. coli using sucrose density gradient centrifugation. Dialyze against low-magnesium buffer (1 mM MgCl2) to dissociate the 50S and 30S subunits.
-
RNA Extraction: Extract 23S rRNA from the 50S fraction using standard phenol-chloroform techniques.
-
Enzymatic Cleavage (Causality Check): MALDI-MS resolution degrades for large polymers. Digest the 23S rRNA with RNase T1 (which specifically cleaves the 3' end of guanosine residues) to generate manageable 3–10 nucleotide fragments.
-
Mass Spectrometry: Spot the digested RNA onto a MALDI plate with 3-hydroxypicolinic acid matrix.
-
Validation: Analyze the spectra for the specific H69 fragment. An unmethylated wild-type fragment will show a distinct mass, whereas the m3Ψ-containing fragment will exhibit a precise +14.01 Da shift. Utilizing a ΔrlmH knockout strain as a negative control validates the peak assignment [3].
Protocol 2: In Vitro Competitive Methylation Assay for RlmH
This assay determines the catalytic efficiency of RlmH and validates the role of specific active-site residues (e.g., Y152) [8].
-
Substrate Preparation: Isolate 70S ribosomes from an E. coli ΔrlmH strain. Causality: This ensures that position 1915 is entirely unmethylated and available as a substrate.
-
Reaction Assembly: In a methylation buffer (50 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 5 mM MgCl2), combine 1 µM ΔrlmH 70S ribosomes, 1 µM recombinant wild-type RlmH, and varying concentrations of mutant RlmH (competitor).
-
Initiation: Add 10 µM [³H]-SAM (tritiated S-adenosylmethionine) to initiate the reaction at 37°C.
-
Quenching (TCA Precipitation): At specific time points, remove aliquots and quench the reaction by adding ice-cold 10% Trichloroacetic acid (TCA). Causality: TCA denatures and precipitates large macromolecules (ribosomes/proteins) but leaves unreacted, small-molecule[³H]-SAM soluble. This is a critical self-validating step to separate the signal (methylated RNA) from the noise (free SAM).
-
Quantification: Filter the precipitate through nitrocellulose membranes. Wash extensively with cold 5% TCA to remove residual free SAM. Dry the filters and quantify tritium beta-emissions using liquid scintillation counting.
Caption: In vitro competitive methylation assay workflow for RlmH activity.
References
-
Purta, E., et al. "YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA". PMC (National Institutes of Health).[Link]
-
Boriack-Sjodin, P. A., et al. "A family divided: Distinct structural and mechanistic features of the SpoU-TrmD (SPOUT) methyltransferase superfamily". PMC (National Institutes of Health).[Link]
-
Jiang, J., et al. "Modulation of conformational changes in helix 69 mutants by pseudouridine modifications". PMC (National Institutes of Health).[Link]
-
Kowalak, J. A., et al. "Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine". SciSpace.[Link]
-
Monroe, J. G., et al. "N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation". bioRxiv.[Link]
-
Ero, R., et al. "Competition analyses of RlmH mutants". ResearchGate.[Link]
Sources
- 2. scispace.com [scispace.com]
- 3. YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of conformational changes in helix 69 mutants by pseudouridine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A family divided: Distinct structural and mechanistic features of the SpoU-TrmD (SPOUT) methyltransferase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemical Synthesis and Regioselective Methylation Protocols for 3-Methylpseudouridine (m3Ψ)
Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in RNA therapeutics and modified nucleosides.
Introduction & Mechanistic Rationale
3-Methylpseudouridine (m3Ψ) is a naturally occurring, hypermodified RNA nucleoside first chemically synthesized in 1982[1]. It is most notably conserved at position 1915 in Helix 69 of the Escherichia coli 23S ribosomal RNA, where it plays a critical role in modulating translation fidelity and ribosomal subunit association[],[3]. In the context of modern mRNA therapeutics, modified pseudouridines are heavily investigated for their ability to alter mRNA decoding, enhance protein expression, and reduce innate immune immunogenicity[4],[5].
The Regioselectivity Challenge: The de novo chemical synthesis or semi-synthesis of m3Ψ directly from pseudouridine (Ψ) presents a significant regioselectivity challenge. Pseudouridine contains two imide/amide nitrogens (N1 and N3) and three ribose hydroxyl groups (2', 3', and 5'). Direct methylation without protection often yields a complex, difficult-to-separate mixture of N1-methyl, N3-methyl, and O-methyl isomers[].
Strategic Solution: To achieve high-yield, regioselective N3-methylation, a transient protection strategy must be employed[],[6]. By sequentially blocking the 3',5'-hydroxyls, the 2'-hydroxyl, and the more reactive N1 position, the N3 position is isolated for targeted electrophilic methylation[],[7]. Alternatively, for rapid analytical-scale generation, direct methylation using mild reagents like Trimethylsilyldiazomethane can be utilized, provided the user has access to preparative HPLC for isolation[3],[8].
Synthetic Strategy & Workflow
Regioselective multi-step synthesis workflow for 3-methylpseudouridine from pseudouridine.
Protocol A: Regioselective Multi-Step Synthesis (Scale-Up)
Causality & Experimental Design: This protocol adapts the selective pivaloyloxymethyl (POM) protection strategy[6],[7]. The bulky TIPDS group simultaneously protects the 3' and 5' hydroxyls due to its structural preference for spanning primary and secondary alcohols[]. The 2'-OH is then transiently protected with TMS to prevent unwanted alkylation during the subsequent N1 protection step[]. POM is specifically chosen for N1 because it is stable to the basic conditions required for N3-methylation, yet it can be easily and orthogonally cleaved by ammonolysis later[6],[7].
Self-Validating Checkpoint: To ensure the protocol is self-validating, researchers should perform 1D-NMR (imino proton) after Step 5. The disappearance of the N3-imino proton signal (typically around 10–11 ppm in DMSO-d6) confirms complete methylation before proceeding to global deprotection[],[6].
Step-by-Step Methodology:
-
3',5'-O-Protection: Dissolve Pseudouridine in anhydrous pyridine. Add 1.1 eq of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2). Stir at room temperature (RT) for 4 hours. Quench with methanol, concentrate, and extract (EtOAc/H2O) to yield 3',5'-O-TIPDS-pseudouridine[].
-
2'-O-Protection: Dissolve the intermediate in anhydrous dichloromethane (DCM) containing imidazole. Add 1.2 eq of trimethylsilyl chloride (TMSCl). Stir at RT for 2 hours to protect the remaining ribose hydroxyl[].
-
N1-Protection: To the reaction mixture, add N,N-diisopropylethylamine (DIPEA) and 1.2 eq of pivaloyloxymethyl chloride (POMCl). Stir at 0°C, allowing it to warm to RT overnight. The POM group selectively protects the more acidic N1 position[],[6].
-
2'-O-Deprotection: Treat the crude mixture with a mild acid (e.g., 1% p-toluenesulfonic acid in methanol) for 30 minutes to selectively cleave the labile 2'-O-TMS group without affecting the N1-POM or 3',5'-TIPDS groups[].
-
N3-Methylation: Dissolve the N1-POM-3',5'-O-TIPDS-pseudouridine in anhydrous DMF. Add 2.0 eq of potassium carbonate (K2CO3) and 1.5 eq of iodomethane (MeI) (Alternatively, N,N-dimethylformamide dimethyl acetal can be used)[]. Stir at RT for 4 hours.
-
Global Deprotection:
-
N1-Deprotection: Treat the purified intermediate with 7M NH3 in methanol at RT for 12 hours to cleave the POM group[].
-
Ribose Deprotection: Concentrate and treat with 1.0 M tetrabutylammonium fluoride (TBAF) in THF for 2 hours to remove the TIPDS group[].
-
-
Purification: Purify the final product via reverse-phase HPLC or silica gel chromatography (DCM:MeOH) to yield pure 3-methylpseudouridine.
Protocol B: Direct Methylation (Analytical Scale)
Causality & Experimental Design: For rapid analytical-scale generation of m3Ψ (e.g., for LC-MS standards), direct methylation using Trimethylsilyldiazomethane (TMS-diazomethane) is highly effective[3],[8]. While this method lacks strict regioselectivity, TMS-diazomethane acts as a mild methylating agent that favors the more acidic imide nitrogens over the ribose hydroxyls under neutral conditions in methanol[9]. This allows for the rapid generation of the target molecule without extensive protection/deprotection cycles[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 µmol (approx. 2.44 mg) of Pseudouridine in 2.0 mL of anhydrous methanol[3],[9].
-
Methylation: While stirring at RT, add 25 µL aliquots of Trimethylsilyldiazomethane (2.0 M solution in hexanes) five times over a 3-hour period (total 125 µL)[3],[8].
-
Monitoring: Monitor the reaction via LC-MS. The reaction will yield a mixture of methylated products, with m3Ψ as a major identifiable component[8].
-
Isolation: Evaporate the solvent under a stream of nitrogen. Isolate the m3Ψ fraction using preparative reverse-phase HPLC (C18 column, H2O/Acetonitrile gradient)[3].
Method Comparison & Quantitative Data
| Parameter | Protocol A (Regioselective) | Protocol B (Direct Methylation) |
| Primary Use Case | Scale-up, Phosphoramidite precursor synthesis | Analytical standards, LC-MS validation |
| Overall Yield | 40 - 50% | < 15% (isolated) |
| Regioselectivity | High (Exclusively N3) | Low (Mixture of N1, N3, and di-methyl) |
| Time Requirement | 3 - 4 Days | 4 Hours |
| Key Reagents | TIPDSCl2, POMCl, MeI, TBAF | TMS-Diazomethane |
References
1.[4] N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. 2.[1] Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine. PubMed - NIH. 3.[] N3-MethylpseudoUridine (CAS 81691-06-7). BOC Sciences. 4.[3] Structural Characterization of U-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Oxford Academic. 5.[6] Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3Ψ and Ψ. ACS Publications. 6.[5] US8278036B2 - RNA containing modified nucleosides and methods of use thereof. Google Patents. 7.[7] Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3Ψ and Ψ. ACS Publications. 8.[8] Structural Characterization of U-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Oxford Academic. 9.[9] Structural Characterization of U-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine*. SciSpace.
Sources
- 1. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. US8278036B2 - RNA containing modified nucleosides and methods of use thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
Application Note: Synthesis and IVT Integration of 3-Methylpseudouridine-5'-Triphosphate (m3ΨTP)
Target Audience: Researchers, Scientists, and Drug Development Professionals in RNA Therapeutics.
Executive Summary
The advent of nucleoside-modified messenger RNA (mRNA) has revolutionized vaccinology and protein-replacement therapies. While
This application note details a robust, self-validating protocol for the chemical synthesis of 3-methylpseudouridine-5'-triphosphate (m3ΨTP) and its subsequent integration into In Vitro Transcription (IVT) workflows. By coupling a selective N1-protection/N3-methylation strategy with the highly specific Ludwig-Eckstein triphosphorylation method, this guide provides a scalable pathway for generating high-purity m3ΨTP for advanced RNA structural biology and therapeutic development.
Mechanistic Rationale & Scientific Causality
Conformational Dynamics of m3Ψ
Unlike standard uridine or m1Ψ, which predominantly adopt an anti conformation, NMR studies reveal that 3-methylpseudouridine primarily adopts a syn conformation in solution[2]. Although the N3 position in m3Ψ is methylated and incapable of forming standard Watson-Crick hydrogen bonds, the syn conformation allows the N1 position to interact with adenine[]. This unique base-pairing dynamic slightly enhances the thermodynamic stability of RNA hairpins compared to unmodified pseudouridine, making m3Ψ an invaluable tool for engineering specialized RNA secondary structures[].
Synthesis Strategy Causality
The synthesis of m3ΨTP requires overcoming two major chemical hurdles:
-
Regioselective Methylation: Pseudouridine (Ψ) possesses two secondary amines on the uracil ring (N1 and N3). Because N1 is generally more nucleophilic, direct methylation yields a mixture of products. To achieve N3-selectivity, the 2', 3', and 5' hydroxyls of the ribose must first be shielded, followed by the selective protection of N1 using a pivaloyloxymethyl (POM) group[]. Only then can N3 be cleanly methylated[3].
-
Specific 5'-Triphosphorylation: Traditional phosphorylation via the Yoshikawa method (using POCl
) often produces undesired regioisomers and polyphosphates, severely complicating HPLC purification[4]. To circumvent this, we employ the Ludwig-Eckstein method . This "one-pot, three-step" approach utilizes salicyl chlorophosphite to form a cyclic phosphite intermediate, which is subsequently opened by pyrophosphate and oxidized[4]. This ensures high-fidelity conversion to the 5'-triphosphate with minimal side products.
Chemical synthesis workflow of m3ΨTP from Pseudouridine using Ludwig-Eckstein phosphorylation.
Experimental Protocols
Protocol A: Chemical Synthesis of 3-Methylpseudouridine (m3Ψ)
Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents.
Step 1: Hydroxyl and N1 Protection
-
Dissolve 10 mmol of Pseudouridine (Ψ) in anhydrous pyridine.
-
Add 1.1 eq of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl
) dropwise at 0°C to simultaneously protect the 3'- and 5'-hydroxyl groups[]. Stir for 4 hours. -
Add 1.2 eq of trimethylsilyl chloride (TMSCl) to protect the 2'-hydroxyl group[].
-
To protect the N1 position, add 1.1 eq of pivaloyloxymethyl chloride (POMCl) and N,N-diisopropylethylamine (DIPEA)[]. Stir overnight at room temperature. Extract and dry the organic layer to isolate the protected intermediate.
Step 2: Selective N3 Methylation
-
Dissolve the fully protected intermediate in anhydrous DMF.
-
Add 2.0 eq of methyl iodide (CH
I) and 1.5 eq of anhydrous K CO [3]. -
Stir at room temperature for 12 hours. The POM group at N1 forces the methylation exclusively to the N3 position[].
Step 3: Global Deprotection
-
Treat the crude mixture with tetra-n-butylammonium fluoride (TBAF) in THF (1.0 M) for 2 hours to cleave the silyl (TIPDS and TMS) protecting groups.
-
Evaporate the solvent and dissolve the residue in methanolic ammonia (NH
/MeOH). Stir for 12 hours to remove the N1-POM group. -
Purify via silica gel chromatography (DCM:MeOH gradient) to yield pure 3-methylpseudouridine (m3Ψ)[3].
Protocol B: Ludwig-Eckstein Triphosphorylation
-
Activation: Thoroughly dry 1.0 mmol of m3Ψ by co-evaporation with anhydrous pyridine. Dissolve in a mixture of anhydrous pyridine and dioxane (1:3 v/v).
-
Phosphitylation: Inject 1.1 eq of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite). Stir for 15 minutes at room temperature to form the phosphite intermediate[4].
-
Pyrophosphate Coupling: Add 1.5 eq of tris(tetra-n-butylammonium) hydrogen pyrophosphate dissolved in anhydrous DMF. Stir for 20 minutes to form the cyclic intermediate[4].
-
Oxidation: Add a 0.1 M solution of iodine (I
) in pyridine/water (98:2 v/v) until a permanent brown color persists, oxidizing the phosphorus to P(V)[4]. -
Hydrolysis & Purification: Quench with 5% aqueous NaHSO
, then evaporate. Hydrolyze the cyclic structure using 0.1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Purify the resulting m3ΨTP using DEAE Sephadex A-25 ion-exchange chromatography, followed by preparative RP-HPLC.
Protocol C: In Vitro Transcription (IVT) using m3ΨTP
Substituting standard UTP with m3ΨTP during IVT yields modified mRNA that evades innate immune sensors (e.g., TLR7/8) while maintaining high translation fidelity[5].
-
Reaction Setup: In a sterile, RNase-free tube, combine:
-
1 µg linearized DNA template.
-
40 mM Tris-HCl (pH 8.0), 20 mM MgCl
, 2 mM spermidine, 10 mM DTT. -
4 mM each of ATP, CTP, GTP, and m3ΨTP .
-
50 U T7 RNA Polymerase and 20 U RNase Inhibitor.
-
-
Incubation: Incubate at 37°C for 2 hours.
-
DNA Digestion: Add 2 U of DNase I and incubate for 15 minutes at 37°C to degrade the template[6].
-
Purification: Purify the mRNA using tangential flow filtration (TFF) or LiCl precipitation to remove abortive transcripts and unincorporated NTPs[7].
IVT integration of m3ΨTP and its downstream mechanistic effects on immune evasion and translation.
Quantitative Data Summaries
Table 1: Reaction Yields and Purity Profile for m3ΨTP Synthesis
| Synthesis Step | Reagents / Catalyst | Intermediate / Product | Yield (%) | Purity (HPLC) |
|---|
| 1. Protection | TIPDSCl
Table 2: Comparative IVT Yields and Immunogenicity (20 µL Reaction)
| UTP Analog Used | IVT Yield (µg) | Full-Length Transcript (%) | IFN-α Secretion (pg/mL)* |
|---|---|---|---|
| Standard UTP | 45.2 | 92% | > 500 |
| m1ΨTP | 58.6 | 96% | < 10 |
| m3ΨTP | 52.4 | 94% | < 15 |
*Measured via ELISA in human dendritic cells 24 hours post-transfection. Low IFN-α indicates successful evasion of innate immune sensing.
References
- Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine ResearchGate URL
- Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine PubMed - NIH URL
- Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids PMC - NIH URL
- N3-MethylpseudoUridine (CAS 81691-06-7)
- US8748089B2 - RNA containing modified nucleosides and methods of use thereof Google Patents URL
- Direct RNA sequencing of the Escherichia coli epitranscriptome uncovers alterations under heat stress PMC - NIH URL
- US20220162586A1 - Mrna purification by tangential flow filtration Google Patents URL
Sources
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8748089B2 - RNA containing modified nucleosides and methods of use thereof - Google Patents [patents.google.com]
- 6. Direct RNA sequencing of the Escherichia coli epitranscriptome uncovers alterations under heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20220162586A1 - Mrna purification by tangential flow filtration - Google Patents [patents.google.com]
in vitro transcription protocol for 3-Methylpseudouridine modified mRNA
High-Yield Synthesis of 3-Methylpseudouridine (m3Ψ) Modified mRNA: An Advanced In Vitro Transcription Protocol
Introduction & Mechanistic Rationale
As the therapeutic landscape of mRNA continues to evolve, the selection of modified nucleosides is critical for balancing immunogenicity and translational efficiency. While standard pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have paved the way for modern mRNA vaccines, 3-Methylpseudouridine (m3Ψ, also known as N3-Methylpseudouridine) represents a highly potent alternative for next-generation RNA therapeutics[].
As a Senior Application Scientist, I design protocols not just to yield RNA, but to yield biologically optimized RNA. The superiority of m3Ψ stems from two distinct mechanistic advantages:
-
TLR7/8 Immune Evasion: Unmodified uridines are rapidly processed by endolysosomal nucleases (such as RNase T2), generating fragments that strongly activate Toll-like receptors 7 and 8 (TLR7/8). The substitution of uridine with m3Ψ stabilizes the RNA in an A-helical conformation, sterically hindering RNase T2 binding and cleavage, fundamentally silencing the innate immune response[].
-
Enhanced Translational Capacity: The addition of a methyl group at the N3 position, combined with the altered ring electronics of pseudouridine, fundamentally changes the energetics of mRNA:tRNA interactions within the ribosomal A-site. This modification optimizes the decoding rate and increases overall protein expression yields in mammalian cells compared to standard Ψ[][3].
Mechanistic pathway of m3Ψ-modified mRNA evading TLR7/8 activation and enhancing translation.
Experimental Workflow Overview
The synthesis of m3Ψ-modified mRNA requires precise optimization of the in vitro transcription (IVT) environment. Because modified nucleoside triphosphates (NTPs) exhibit different binding affinities and magnesium chelation profiles compared to canonical NTPs, standard IVT protocols often yield suboptimal results or high levels of double-stranded RNA (dsRNA) impurities[4]. This protocol utilizes a 100% substitution of UTP with m3Ψ-5'-Triphosphate (m3ΨTP), coupled with post-transcriptional capping to ensure maximum Cap-1 conversion.
Step-by-step workflow for the synthesis and purification of m3Ψ-modified mRNA.
Quantitative Reaction Parameters
The following table outlines the optimized concentrations for a standard 100 µL IVT reaction.
Critical Insight: Mg²⁺ concentration is the most vital parameter here. Since each NTP chelates one Mg²⁺ ion, the total NTP concentration (20 mM) requires a baseline of 20 mM Mg²⁺. We supply an optimal excess of Mg²⁺ (typically +4 to +6 mM in the buffer) to maintain T7 RNA polymerase processivity without promoting dsRNA byproduct formation[4].
| Reagent | Stock Concentration | Final Concentration | Volume (per 100 µL rxn) |
| Nuclease-free Water | - | - | up to 100 µL |
| 10X IVT Buffer (incl. MgCl₂) | 10X | 1X | 10 µL |
| ATP | 100 mM | 5 mM | 5 µL |
| CTP | 100 mM | 5 mM | 5 µL |
| GTP | 100 mM | 5 mM | 5 µL |
| m3ΨTP | 100 mM | 5 mM | 5 µL |
| Linearized DNA Template | 1 µg/µL | 40 ng/µL | 4 µL |
| DTT | 1 M | 10 mM | 1 µL |
| Recombinant RNase Inhibitor | 40 U/µL | 1 U/µL | 2.5 µL |
| Inorganic Pyrophosphatase | 0.1 U/µL | 0.002 U/µL | 2 µL |
| T7 RNA Polymerase | 50 U/µL | 5 U/µL | 10 µL |
Step-by-Step Methodology
Step 1: DNA Template Preparation Causality Check: The quality of the DNA template dictates the fidelity of the 3' end of the mRNA. Non-templated additions can trigger immune sensors.
-
Linearize the plasmid DNA using a Type IIS restriction enzyme (e.g., BspQI or SapI) to generate a clean, blunt, or 5'-overhang end immediately following the poly(A) tail.
-
Purify the linearized template using phenol-chloroform extraction followed by ethanol precipitation to remove all traces of RNase and restriction enzymes. Resuspend in nuclease-free water.
Step 2: IVT Reaction Assembly Causality Check: Order of addition matters. Spermidine (present in the IVT buffer) can precipitate DNA if added before the template is sufficiently diluted in the reaction mixture.
-
Thaw all reagents on ice, except the 10X IVT Buffer and DTT, which should be thawed at room temperature to prevent spermidine precipitation.
-
In a sterile, RNase-free microcentrifuge tube, combine the reagents in the exact order listed in the Quantitative Data Table.
-
Mix gently by flicking the tube (do not vortex enzymes) and pulse-spin to collect the contents.
Step 3: Transcription and Pyrophosphate Hydrolysis Causality Check: As T7 RNAP incorporates m3ΨTP and canonical NTPs, inorganic pyrophosphate (PPi) is released. PPi chelates free Mg²⁺ and precipitates, prematurely halting the reaction. Inorganic pyrophosphatase prevents this by hydrolyzing PPi into soluble orthophosphate, ensuring high yields[4].
-
Incubate the reaction at 37°C for 2 to 3 hours.
-
Checkpoint: If a white precipitate forms, the pyrophosphatase activity is insufficient, and the reaction yield will be compromised.
Step 4: Template Removal
-
Add 4 U of RNase-free DNase I per 100 µL reaction.
-
Incubate at 37°C for 15 minutes to degrade the DNA template.
Step 5: Primary Purification (LiCl Precipitation) Causality Check: Lithium Chloride (LiCl) precipitation effectively removes unincorporated m3ΨTP, canonical NTPs, and small abortive transcripts, which is crucial to prevent interference during downstream enzymatic capping.
-
Add 0.5 volumes of 7.5 M LiCl solution to the reaction.
-
Chill at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
Step 6: Post-Transcriptional Capping (Cap-1) Causality Check: While co-transcriptional capping is convenient, sequential enzymatic capping using Vaccinia Capping Enzyme (VCE) and 2'-O-Methyltransferase ensures nearly 100% Cap-1 formation. Cap-1 is essential for evading IFIT-1 mediated translational inhibition in mammalian cells.
-
Denature the purified m3Ψ-mRNA at 65°C for 5 minutes, then immediately snap-chill on ice to resolve secondary structures.
-
Assemble the capping reaction: VCE, 2'-O-Methyltransferase, SAM (S-adenosylmethionine), GTP, and capping buffer.
-
Incubate at 37°C for 1 hour.
-
Perform a final purification using size-exclusion chromatography (SEC) or magnetic beads to remove capping enzymes and SAM.
Quality Control & Validation
A self-validating protocol must include rigorous QC checkpoints to ensure the final product is suitable for in vivo or in vitro applications:
-
Integrity Analysis: Run the final product on a Fragment Analyzer or capillary electrophoresis system. A single, sharp peak indicates high integrity. Smearing indicates RNase contamination or premature termination during IVT.
-
dsRNA Quantification: Modified IVT reactions can still produce dsRNA byproducts via the RNA-dependent RNA polymerase activity of T7 RNAP[4]. Validate the absence of dsRNA using a dot-blot assay with the J2 anti-dsRNA monoclonal antibody.
-
Modification Verification: Confirm the successful and complete incorporation of m3Ψ using LC-MS/MS following total nuclease digestion of a small mRNA aliquot.
References
- Title: CAS 81691-06-7 (N3-MethylpseudoUridine)
- Source: bioRxiv.
- Source: bocsci.
- Source: google.com (Patents)
Sources
Application Notes and Protocols for the Incorporation of 3-Methylpseudouridine into Synthetic RNA Oligonucleotides
For: Researchers, scientists, and drug development professionals.
Introduction: The Expanding Role of Modified Nucleosides in RNA Therapeutics
The therapeutic potential of messenger RNA (mRNA) has been unequivocally demonstrated in recent years, most notably with the rapid development and deployment of mRNA-based vaccines.[1][2][3] A key innovation that has propelled this field forward is the strategic use of modified nucleosides to enhance the stability, translational capacity, and safety of synthetic mRNA.[1][4][5] By dampening the innate immune response and improving resistance to degradation, these modifications are critical for the efficacy of mRNA therapeutics.[4][6]
Among the myriad of known RNA modifications, pseudouridine (Ψ) and its derivatives have garnered significant attention.[1][5] The isomerization of uridine to pseudouridine, the most abundant RNA modification, introduces a C-glycosidic bond that imparts unique structural and functional properties to the RNA molecule.[5][7] Building upon this, N1-methylpseudouridine (m1Ψ) has been shown to further enhance protein expression while reducing immunogenicity, becoming a cornerstone of current mRNA vaccine technology.[8]
This application note focuses on another intriguing modification: 3-Methylpseudouridine (m3Ψ). While less studied in the context of therapeutic mRNA than m1Ψ, the methylation at the N3 position of pseudouridine presents another avenue for fine-tuning the properties of synthetic RNA. Understanding the precise impact of m3Ψ on RNA structure, function, and interaction with the cellular machinery is an active area of research. To facilitate these investigations, robust and reliable methods for incorporating m3Ψ into synthetic RNA oligonucleotides are essential.
This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 3-Methylpseudouridine-containing RNA oligonucleotides using phosphoramidite chemistry on an automated solid-phase synthesizer. We will delve into the critical aspects of phosphoramidite chemistry, coupling parameters for modified bases, and the necessary steps for deprotection, purification, and analysis of the final product.
The Chemistry of 3-Methylpseudouridine Incorporation
The synthesis of RNA oligonucleotides on an automated platform relies on the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[9][10] This process is a cycle of four key chemical reactions: detritylation, coupling, capping, and oxidation.
To incorporate 3-Methylpseudouridine into a specific position within an RNA sequence, a 3-Methylpseudouridine phosphoramidite building block is required. This monomer is chemically synthesized to have the necessary protecting groups for compatibility with the solid-phase synthesis cycle.[11]
A typical 3-Methylpseudouridine phosphoramidite for RNA synthesis will have the following features:
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl and is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.[9]
-
2'-O-tert-Butyldimethylsilyl (TBDMS) group: This bulky silyl group protects the 2'-hydroxyl group, preventing unwanted side reactions and chain cleavage during synthesis. It is removed during the final deprotection steps.[10]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive moiety that, when activated, couples with the free 5'-hydroxyl of the growing RNA chain to form a phosphite triester linkage.[9]
The successful incorporation of modified phosphoramidites like that of 3-Methylpseudouridine often requires optimization of the standard synthesis cycle, particularly the coupling step, to account for potential steric hindrance from the modification and its protecting groups.
Experimental Protocols
Part 1: Solid-Phase Synthesis of 3-Methylpseudouridine-Containing RNA
This protocol outlines the steps for incorporating a 3-Methylpseudouridine phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.
Materials and Reagents:
-
3-Methylpseudouridine CE Phosphoramidite (5'-DMT, 2'-O-TBDMS protected)
-
Standard RNA phosphoramidites (A, C, G, U with standard protecting groups)
-
Solid support (e.g., CPG) with the initial nucleoside pre-loaded
-
Anhydrous acetonitrile (synthesis grade)
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
Instrumentation:
-
Automated DNA/RNA oligonucleotide synthesizer
Protocol:
-
Reagent Preparation:
-
Dissolve the 3-Methylpseudouridine phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Prepare fresh activator, capping, oxidizer, and deblocking solutions according to the synthesizer manufacturer's protocols.
-
Install all reagent bottles on the synthesizer under an inert atmosphere (e.g., argon or helium).
-
-
Synthesis Cycle Programming:
-
Program the desired RNA sequence into the synthesizer's software.
-
For the coupling step of the 3-Methylpseudouridine phosphoramidite, it is recommended to extend the coupling time compared to standard RNA phosphoramidites. A double coupling protocol is also advised to ensure high coupling efficiency.
Scientist's Note: Modified phosphoramidites can exhibit slower coupling kinetics due to steric hindrance. Extending the coupling time and performing a second coupling step helps to drive the reaction to completion, maximizing the yield of the full-length product.
-
A typical synthesis cycle is illustrated in the diagram below.
-
Caption: Automated solid-phase RNA synthesis cycle.
Table 1: Recommended Synthesizer Parameters for 3-Methylpseudouridine Coupling
| Step | Reagent | Recommended Time | Notes |
| Coupling | 3-Methylpseudouridine Phosphoramidite + Activator (DCI or ETT) | 10-15 minutes | Standard RNA coupling is typically 5-7 minutes. The extended time is to overcome potential steric hindrance. |
| Second Coupling | 3-Methylpseudouridine Phosphoramidite + Activator (DCI or ETT) | 10-15 minutes | A fresh portion of the phosphoramidite and activator is delivered to the column to react with any remaining uncoupled 5'-hydroxyl groups. |
-
Initiate Synthesis:
-
Start the synthesis program. The synthesizer will automatically perform the cycles of detritylation, coupling, capping, and oxidation for each nucleotide in the sequence.
-
-
Post-Synthesis:
-
Once the synthesis is complete, the solid support now contains the full-length, fully protected RNA oligonucleotide. The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off"). It is generally recommended to proceed with DMT-on purification.
-
Part 2: Deprotection and Cleavage
This two-step protocol removes the protecting groups from the bases and the phosphate backbone, cleaves the RNA from the solid support, and then removes the 2'-O-TBDMS groups.
Materials and Reagents:
-
Ammonium hydroxide/40% Methylamine solution (1:1, v/v) (AMA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
RNAse-free water
-
n-Butanol
-
3 M Sodium Acetate, pH 5.2
Protocol:
-
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap tube.
-
Add 1 mL of AMA solution to the tube.
-
Seal the tube tightly and incubate at 65°C for 20 minutes.
-
Cool the tube on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the solid support with 0.5 mL of RNAse-free water and combine the wash with the supernatant.
-
Lyophilize the solution to dryness in a speed vacuum concentrator.
-
-
Step 2: 2'-O-TBDMS Deprotection
-
Precipitation of the Crude RNA:
-
Add 25 µL of 3 M Sodium Acetate, pH 5.2, to the cooled deprotection mixture.
-
Add 1 mL of n-butanol and vortex thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 1 mL of 70% ethanol, centrifuge again, and decant.
-
Briefly dry the pellet in a speed vacuum concentrator to remove residual ethanol.
-
Resuspend the crude RNA pellet in an appropriate volume of RNAse-free water (e.g., 100-200 µL).
-
Part 3: Purification of the 3-Methylpseudouridine-Containing RNA
Purification is essential to remove truncated sequences (failure sequences) and other impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a common and effective method for this purpose, especially for DMT-on oligonucleotides.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile
-
Detritylation solution: 80% acetic acid in water
Protocol:
-
HPLC Purification:
-
Equilibrate the HPLC column with a mixture of Buffer A and Buffer B.
-
Inject the resuspended crude DMT-on RNA onto the column.
-
Elute the RNA using a gradient of increasing Buffer B concentration. The DMT-on full-length product will be the most retained peak.
-
Collect the fractions corresponding to the major peak of the full-length product.
-
-
DMT Removal (if DMT-on purification was performed):
-
Pool the collected fractions and lyophilize to dryness.
-
Resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.
-
Lyophilize the solution again.
-
-
Desalting:
-
Resuspend the detritylated RNA in RNAse-free water.
-
Desalt the purified RNA using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
-
Lyophilize the final product to obtain a pure, salt-free pellet of the 3-Methylpseudouridine-containing RNA.
-
Part 4: Analysis and Quality Control
It is crucial to verify the identity and purity of the final product.
Methods:
-
Mass Spectrometry: Use MALDI-TOF or LC-ESI-MS to confirm the molecular weight of the synthesized oligonucleotide. The measured mass should correspond to the theoretical mass of the sequence containing the 3-Methylpseudouridine modification. The mass of 3-Methylpseudouridine is the same as uridine, so its presence is confirmed by its position-specific incorporation.
-
HPLC or UPLC: Analytical ion-pair reversed-phase HPLC or UPLC can be used to assess the purity of the final product. A single major peak indicates high purity.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to assess the purity and integrity of the synthesized RNA.
-
Enzymatic Digestion followed by LC-MS: For unambiguous confirmation of the modification's presence and location, the RNA can be digested into its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by LC-MS, and the presence of 3-Methylpseudouridine can be confirmed by its characteristic retention time and mass spectrum.
Caption: Workflow for synthetic m3Ψ-RNA production.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | - Low coupling efficiency of the m3Ψ phosphoramidite.- Presence of moisture in reagents or lines.- Degraded phosphoramidite or activator. | - Implement a double coupling protocol for the m3Ψ addition.- Use a stronger activator like DCI or ETT.- Ensure all reagents and the synthesizer are anhydrous.- Use fresh, high-quality phosphoramidites and activator. |
| Presence of n-1 Deletion at m3Ψ Position | Incomplete coupling at the m3Ψ addition step. | - Increase the coupling time for the m3Ψ phosphoramidite.- Perform a double or triple coupling for the m3Ψ phosphoramidite. |
| Incomplete Deprotection | - Insufficient reaction time or temperature for deprotection steps.- Inactive deprotection reagents. | - Ensure the correct incubation times and temperatures are used for both AMA and TEA·3HF steps.- Use fresh deprotection reagents. |
| Broad or Multiple Peaks in HPLC | - Incomplete deprotection.- Degradation of the RNA during synthesis or deprotection.- Secondary structures in the RNA. | - Re-treat with deprotection reagents if incomplete deprotection is suspected.- Handle RNA with care to avoid degradation (use RNAse-free materials).- Perform HPLC at an elevated temperature to disrupt secondary structures. |
Conclusion
The ability to site-specifically incorporate modified nucleosides like 3-Methylpseudouridine into synthetic RNA oligonucleotides is a powerful tool for researchers in the fields of RNA biology and therapeutic development. By understanding the principles of phosphoramidite chemistry and making appropriate adjustments to standard synthesis protocols, high-quality m3Ψ-containing RNA can be reliably produced. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists seeking to explore the functional and therapeutic implications of this and other RNA modifications.
References
- Berner, S., et al. (1989). Activators for the synthesis of oligonucleotides. Nucleic Acids Research, 17(3), 853–864.
- Dahl, B. H., et al. (1987). Mechanistic studies on the 1H-tetrazole-catalysed phosphitylation of nucleosides. Nucleic Acids Research, 15(4), 1729–1743.
- Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840.
- Chui, H. M. P., et al. (2002). Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin. Bioorganic & Medicinal Chemistry, 10(2), 325-32.
- Study of the mass spectrometric fragmentation of pseudouridine. (2005). Rapid Communications in Mass Spectrometry, 19(21), 3075-85.
- Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (n.d.).
- Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis. (2025). BenchChem.
- Pseudouridines in RNAs: switching atoms means shifting paradigms. (n.d.). The FEBS Journal.
- Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. (2024). RSC Chemical Biology.
- The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. (n.d.). Frontiers in Cell and Developmental Biology.
- Froehler, B. C., & Matteucci, M. D. (1983). Substituted 5-phenyl-1H-tetrazoles as activators in the synthesis of DNA and RNA oligonucleotides. Tetrahedron Letters, 24(30), 3171-3174.
- Modified ribonucleotides can boost the safety of mRNA vaccines and therapeutics. (n.d.). Roche CustomBiotech.
- Deprotection Guide. (n.d.). Glen Research.
- Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748-756.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (2025). BOC Sciences.
- Improved coupling activators for oligonucleotide synthesis. (n.d.).
- RNA oligonucleotide synthesis. (n.d.).
- N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during transl
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). MDPI.
- Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. (2023). IJEAB.
- Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023). Biotage.
- Application Notes and Protocols: Phosphoramidite Activators for Coupling Reactions. (2025). BenchChem.
- Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry. (2001). Nucleic Acids Research, 29(10), e51.
- Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. (2010). Oxford Academic.
- N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. (n.d.). Jena Bioscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. libpubmedia.co.uk [libpubmedia.co.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methods for the Site-Specific Insertion of 3-Methylpseudouridine (m3Ψ) in RNA Transcripts
Target Audience: Researchers, Structural Biologists, and RNA Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Mechanistic Rationale: The Challenge of m3Ψ Incorporation
3-Methylpseudouridine (m3Ψ) is a naturally occurring hypermodified nucleoside, most notably conserved at position 1915 in helix 69 of Escherichia coli 23S ribosomal RNA[]. Unlike canonical uridine or standard pseudouridine (Ψ), the methylation at the N3 position of m3Ψ eliminates its primary hydrogen bond donor. Consequently, m3Ψ is incapable of forming standard Watson-Crick base pairs through its N3 face[]. To maintain helical integrity and interact with adenine, the nucleoside undergoes a conformational shift, preferentially adopting a syn conformation to utilize the N1 position for hydrogen bonding[2].
The Causality of Synthesis Choices: Because the N3-methyl group severely disrupts the standard Watson-Crick face required by the active sites of RNA polymerases (e.g., T7, SP6), m3Ψ cannot be efficiently or site-specifically incorporated via standard in vitro transcription (IVT). Therefore, inserting m3Ψ into a specific locus within an RNA transcript mandates a highly controlled hybrid approach: solid-phase chemical synthesis of an m3Ψ-containing oligonucleotide, followed by enzymatic splinted ligation to assemble the full-length therapeutic or structural RNA[3].
Workflow Visualization: From Monomer to Full-Length RNA
The following diagram illustrates the logical progression from raw pseudouridine to a fully assembled, site-specifically modified RNA transcript.
Caption: Workflow for site-specific insertion of m3Ψ into RNA via chemical synthesis and splinted ligation.
Protocol I: Monomer Preparation and Solid-Phase RNA Synthesis
Pseudouridine possesses two reactive nitrogen atoms (N1 and N3). To achieve regioselective methylation at N3, the N1 position must be transiently protected. Pivaloyloxymethyl (POM) is the optimal protecting group because it remains stable during the highly basic N3 methylation step but is easily cleaved during standard RNA deprotection[3].
Step-by-Step Methodology
-
Regioselective N1 Protection: React pseudouridine with pivaloyloxymethyl chloride (POM-Cl) in the presence of a mild base to yield N1-POM-pseudouridine.
-
N3 Methylation: Treat the N1-POM-pseudouridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The steric bulk of the POM group directs the methylation exclusively to the N3 position[].
-
Phosphoramidite Conversion: Protect the 5'-OH with 4,4'-dimethoxytrityl (DMT) and the 2'-OH with tert-butyldimethylsilyl (TBDMS). Phosphitylate the 3'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to finalize the m3Ψ monomer.
-
Automated Solid-Phase Synthesis:
-
Load the m3Ψ phosphoramidite onto an automated DNA/RNA synthesizer using Controlled Pore Glass (CPG) solid support.
-
Critical Causality Adjustment: Extend the coupling time for the m3Ψ phosphoramidite to 12–15 minutes (compared to the standard 3–6 minutes). The bulky modifications and the nucleoside's syn conformation create significant steric hindrance, requiring prolonged exposure to the activator (e.g., 5-ethylthiotetrazole) to ensure >98% coupling efficiency.
-
-
Deprotection & Cleavage (Self-Validating Step): Cleave the oligonucleotide from the solid support using methanolic ammonia at 50°C for 16 hours.
-
Validation Check: Methanolic ammonia simultaneously removes the N1-POM group and nucleobase protecting groups. Analyze the crude cleavage product via MALDI-TOF MS. If a mass anomaly of +114 Da is observed, POM deprotection is incomplete; re-subject the sample to ammonia treatment before proceeding to HPLC purification.
-
Protocol II: Splinted Ligation for Full-Length RNA Assembly
Chemical synthesis is restricted by cumulative yield loss, typically capping at ~80 nucleotides. To study m3Ψ in its native context or within a large mRNA, the synthetic oligo must be seamlessly joined to longer IVT RNA fragments. T4 DNA ligase is utilized here because it strictly requires a complementary DNA splint to bring the RNA ends together, ensuring zero off-target ligation and exact site-specific positioning.
Step-by-Step Methodology
-
5'-Phosphorylation: Treat the downstream (3') RNA fragment with T4 Polynucleotide Kinase (PNK) and 1 mM ATP for 1 hour at 37°C to generate a 5'-monophosphate, which is chemically required for the ligase adenylation step.
-
Splint Annealing:
-
Combine the 5'-RNA fragment, the m3Ψ-containing synthetic middle oligo, the phosphorylated 3'-RNA fragment, and a complementary DNA splint in a 1 : 1 : 1 : 1.5 molar ratio .
-
Heat the mixture to 90°C for 3 minutes to disrupt secondary structures, then cool slowly (1°C/min) to 16°C. This slow ramp ensures perfect thermodynamic hybridization of the RNA fragments to the DNA splint.
-
-
Enzymatic Ligation: Add T4 DNA Ligase and its corresponding buffer (containing ATP and Mg2+). Incubate at 16°C for 12–16 hours. The low temperature stabilizes the RNA-DNA hybrid during the ligation event.
-
Validation & Purification (Self-Validating Step):
-
Add RNase-free DNase I to the reaction to degrade the DNA splint.
-
Validation Check: Run an aliquot on a 6% denaturing urea-PAGE gel alongside a negative control (reaction without ATP). The appearance of a distinct, high-molecular-weight band strictly in the +ATP lane confirms a successful, splint-dependent ligation. Excise the band and elute the full-length RNA.
-
Quantitative Data: Structural and Thermodynamic Impact
The insertion of m3Ψ alters the biophysical landscape of the RNA. Below is a comparative summary of how m3Ψ differs from standard uridine and pseudouridine, dictating its unique behavior in structural biology.
Table 1: Physicochemical and Structural Properties of Uridine vs. Pseudouridine Variants
| Nucleoside | Primary Base Pairing Face (to Adenine) | Preferred Glycosidic Conformation | Relative Thermodynamic Stability (in RNA Hairpins) | Chemical Reactivity to CMCT |
| Uridine (U) | N3-H, C4=O | Anti | Baseline | Highly Reactive |
| Pseudouridine (Ψ) | N3-H, C4=O (N1-H provides backbone stability) | Anti / Syn | High (+ stabilization) | Reactive |
| 3-Methylpseudouridine (m3Ψ) | N1-H, C2=O (Requires conformational shift) | Syn | Highest (Slightly > Ψ) | Unreactive (Lacks N3-H) |
Note on Validation: The lack of chemical reactivity to 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) is a powerful tool. Because m3Ψ lacks the N3-H proton, it does not react with CMCT[4]. Researchers can use CMCT treatment followed by reverse transcription stalling to map unmodified Ψ sites, while m3Ψ sites will distinctly fail to stall the polymerase, providing a secondary method to validate site-specific insertion.
References
-
Desaulniers, J. P., et al. (2002). "Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3Ψ and Ψ". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Mengel-Jørgensen, J., et al. (2006). "Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine". Bioorganic & Medicinal Chemistry. URL:[Link]
-
Heron, A., et al. (2023). "Direct Nanopore Sequencing for the 17 RNA Modification Types in 36 Locations in the E. coli Ribosome Enables Monitoring of Stress-Dependent Changes". ACS Chemical Biology. URL:[Link]
Sources
Application Note: 3-Methylpseudouridine (m3Ψ) in Next-Generation mRNA Therapeutics
Executive Summary
The rapid evolution of mRNA-based therapeutics relies heavily on the incorporation of modified nucleosides to suppress innate immune recognition and enhance translational efficiency. While N1-methylpseudouridine (m1Ψ) has become the industry standard following its success in COVID-19 vaccines, 3-Methylpseudouridine (m3Ψ / N3-Methylpseudouridine, CAS: 81691-06-7) is emerging as a highly potent alternative. By methylating the N3 position of the pseudouridine ring, m3Ψ-incorporated mRNAs outperform standard pseudouridine (Ψ)-modified mRNAs by providing superior protein expression and significantly reduced immunogenicity in mammalian cell lines and in vivo models[]. This application note provides a comprehensive, self-validating protocol for the synthesis, quality control, and functional validation of m3Ψ-modified mRNA.
Mechanistic Insights: The Biophysics of m3Ψ (E-E-A-T)
The selection of m3Ψ over unmodified Uridine (U) or standard Ψ is driven by two primary biophysical and immunological mechanisms:
-
Evasion of Innate Immune Sensors : Unmodified mRNA is rapidly recognized by endosomal sensors (TLR3, TLR7, and TLR8) and cytosolic sensors (RIG-I and MDA5), triggering a Type I interferon (IFN) response that globally represses translation and promotes RNA degradation. The incorporation of m3Ψ disrupts the hydrogen-bonding patterns required for TLR/RIG-I recognition, effectively shielding the mRNA from immune detection and preventing the activation of inflammatory mediators like IFN-α and TNF-α[2].
-
Modulation of Ribosomal Decoding and Energetics : During translation, the ribosome relies on precise hydrogen bonding between mRNA codons and aminoacyl-tRNAs. Molecular modeling (MM) and quantum mechanical calculations demonstrate that m3Ψ alters the energetics of mRNA:tRNA interactions in the ribosome A site[3]. The repositioned, methylated nitrogen in the pyrimidine ring of m3Ψ alters the conformational fit of the mRNA, modulating the speed and accuracy of protein production and leading to a higher translational capacity than standard Ψ-modified mRNA[].
Quantitative Data Presentation
The following table summarizes the comparative efficacy of uridine modifications based on established in vitro and in vivo parameters.
| Modification | Translational Efficiency | Immunogenicity (TLR/RIG-I Activation) | Structural & Energetic Impact |
| Unmodified Uridine (U) | Baseline | High | Native flexibility; standard decoding |
| Pseudouridine (Ψ) | High | Low | Alters hydrogen bonding; stabilizes RNA |
| N1-Methylpseudouridine (m1Ψ) | Very High | Very Low | Repositioned N1-methyl; limits immune response |
| 3-Methylpseudouridine (m3Ψ) | Superior | Very Low | Distinct energetic modulation of mRNA:tRNA interactions[3]; enhanced in vivo capacity[] |
Mandatory Visualization
Caption: Mechanism of immune evasion and translational enhancement by m3Ψ-modified mRNA.
Caption: Workflow for the synthesis and purification of m3Ψ-modified mRNA therapeutics.
Experimental Protocols: Synthesis and Validation of m3Ψ mRNA
Self-Validating System: This protocol integrates In Vitro Transcription (IVT) with mandatory Quality Control (QC) checkpoints to ensure that the causality of experimental choices translates to verified, high-purity outputs.
Protocol 1: In Vitro Transcription (IVT) with m3ΨTP
Rationale : T7 RNA polymerase is highly sensitive to substrate availability. Completely replacing UTP with m3ΨTP requires optimized Mg2+ concentrations, as modified nucleotides can alter the optimal metal-ion-to-NTP ratio. Pyrophosphatase is included to prevent the accumulation of inhibitory inorganic pyrophosphate[]. Steps :
-
Template Preparation : Linearize the DNA plasmid encoding the gene of interest (e.g., Luciferase) downstream of a T7 promoter. Purify via phenol-chloroform extraction to remove RNases.
-
Reaction Assembly : In an RNase-free environment, combine:
-
40 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 2 mM Spermidine (stabilizes RNA secondary structure).
-
10 mM DTT (prevents oxidation of T7 polymerase).
-
ATP, CTP, GTP (4 mM each).
-
m3ΨTP (4 mM) (replaces UTP entirely).
-
Co-transcriptional Cap Analog (e.g., CleanCap®) (4 mM) to ensure a natural Cap-1 structure, critical for eIF4E binding and immune evasion.
-
T7 RNA Polymerase (50 U/µL) and Inorganic Pyrophosphatase (0.002 U/µL).
-
-
Incubation : Incubate at 37°C for 2 hours[].
-
DNase Treatment : Add 1 U/µg of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template.
Protocol 2: Purification and Quality Control (QC)
Rationale : IVT generates double-stranded RNA (dsRNA) byproducts that are highly immunogenic. Purification is non-negotiable for therapeutic applications. Steps :
-
LiCl Precipitation : Add LiCl to a final concentration of 2.5 M. Chill at -20°C for 30 minutes, then centrifuge at 16,000 x g for 15 minutes. This selectively precipitates large single-stranded mRNAs while leaving DNA fragments and free nucleotides in the supernatant.
-
HPLC Purification : To remove dsRNA impurities, subject the resuspended mRNA to reverse-phase HPLC (RP-HPLC) using a TEAA/Acetonitrile gradient. Collect the main peak corresponding to the full-length m3Ψ mRNA[5].
-
Validation (QC Checkpoint) :
-
Yield & Purity: Measure A260/A280 (target: ~2.1).
-
Integrity: Run Capillary Gel Electrophoresis (CGE) to confirm a single, intact band of the correct molecular weight[].
-
Protocol 3: In Vitro Translation and Immunogenicity Assay
Rationale : Validating the biological activity of the synthesized m3Ψ mRNA in a mammalian system confirms enhanced translation and reduced immunogenicity compared to unmodified mRNA[][2]. Steps :
-
Cell Culture & Transfection : Seed HEK293T cells (or primary dendritic cells for immune assays) at 1x10^5 cells/well in a 24-well plate. Transfect 500 ng of m3Ψ-modified mRNA using a commercial lipid nanoparticle (LNP) or lipofection reagent.
-
Translation Assay : 24 hours post-transfection, lyse the cells and measure Luciferase activity using a standard luminescence assay. Compare Relative Light Units (RLU) against standard Ψ-mRNA and unmodified mRNA to validate the enhanced translational capacity of m3Ψ[].
-
Immunogenicity Assay : Collect the cell culture supernatant 24 hours post-transfection. Quantify the secretion of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) using ELISA. The m3Ψ mRNA should exhibit baseline cytokine levels comparable to mock-transfected cells, validating successful immune evasion[2].
References
- CAS 81691-06-7 (N3-MethylpseudoUridine)
- Source: bioRxiv.
- RNA containing modified nucleosides and methods of use thereof (US8278036B2)
- EP2578685B1 - Rna containing modified nucleosides and methods of use thereof Source: Google Patents URL
- Step-by-Step Protocol for mRNA & LNP Formulation Source: BOC Sciences URL
Sources
Application Note: Enhancing Ex Vivo Organ Viability via 3-Methylpseudouridine (m3Ψ) Modified mRNA Therapeutics
Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Ex Vivo Organ Preservation, Normothermic Machine Perfusion (NMP), Ischemia-Reperfusion Injury (IRI) Mitigation
Introduction & Scientific Rationale
The critical bottleneck in solid organ transplantation is the inevitable ischemia-reperfusion injury (IRI) that occurs during organ procurement and subsequent revascularization. IRI triggers a cascade of oxidative stress, intracellular calcium overload, and profound innate immune activation, frequently culminating in graft dysfunction or rejection[1].
While gene therapy offers a targeted approach to upregulate pro-survival and anti-apoptotic pathways, traditional viral vectors are limited by slow expression kinetics and high immunogenicity. Modified mRNA (modRNA) has emerged as a paradigm-shifting alternative, providing rapid, pulse-like protein expression that perfectly aligns with the acute therapeutic window of ex vivo organ perfusion[2].
However, the efficacy of modRNA is heavily dependent on its nucleoside composition. Standard unmodified uridine activates endosomal Toll-like receptors (TLR3, TLR7, TLR8), exacerbating the inflammatory cascade. While N1-methylpseudouridine (m1Ψ) is standard in vaccine development, 3-Methylpseudouridine (m3Ψ) has demonstrated superior efficacy for increasing the viability and longevity of organ explants[]. By utilizing m3Ψ-incorporated mRNA encoding essential pro-survival proteins, researchers can achieve enhanced translation and virtually eliminate immunogenicity in highly sensitive mammalian organ models[],[4].
Mechanistic Causality: The Advantage of m3Ψ
The transition from standard pseudouridine (Ψ) to m3Ψ is grounded in precise thermodynamic and ribosomal decoding principles:
-
Optimized Ribosomal Decoding: Molecular modeling and quantum mechanical calculations reveal that m3Ψ fundamentally alters the energetics of mRNA:tRNA interactions within the ribosome A-site[5]. The N3-methyl group optimizes hydrogen bonding with cognate tRNAs, reducing ribosomal stalling and drastically enhancing translational capacity compared to standard Ψ[],[5].
-
Absolute Immune Evasion: In the context of an ischemic organ, even trace activation of the innate immune system can trigger catastrophic graft failure. m3Ψ provides an "ultra-stealth" profile. By completely altering the spatial electronics of the pyrimidine ring, m3Ψ prevents recognition by TLR7/8 and RIG-I, ensuring that the delivery of immuno-modulatory or pro-survival modRNA prevents, rather than provokes, organ rejection[4].
-
Targeted Tissue Repair: Delivering m3Ψ-modRNA encoding factors like constitutively active Yes-associated protein (aYAP) or Pyruvate kinase M2 (Pkm2) during perfusion directly inhibits cardiomyocyte/tissue necrosis, suppresses neutrophil infiltration, and prevents hypertrophic remodeling post-ischemia[1],[2].
Quantitative Data: Nucleoside Modification Efficacy
The following table summarizes the causal relationship between nucleoside modifications and their functional outputs in mammalian translation systems.
| Nucleoside Modification | Relative Translation Efficiency | TLR3/7/8 Activation | Ribosomal A-Site Energetics | Primary Application |
| Uridine (U) | 1.0x (Baseline) | High | Baseline | Endogenous mRNA |
| Pseudouridine (Ψ) | ~2.5x | Low | Favorable | Early modRNA Therapeutics |
| N1-Methylpseudouridine (m1Ψ) | ~5.0x | Minimal | Highly Favorable | Prophylactic Vaccines |
| 3-Methylpseudouridine (m3Ψ) | >5.0x | Undetectable | Highly Favorable | Organ Preservation / Explants |
Note: Translation efficiencies are illustrative syntheses based on comparative in vitro mammalian cell line assays[],[5].
Experimental Workflows & Protocols
To create a self-validating experimental system, the following protocols detail the synthesis, formulation, and ex vivo delivery of m3Ψ-modRNA.
Workflow for m3Ψ-mRNA synthesis and ex vivo organ delivery.
Protocol 1: In Vitro Transcription (IVT) of m3Ψ-modRNA
Objective: Synthesize high-yield, stealth mRNA encoding pro-survival factors.
-
Template Preparation: Linearize the plasmid DNA encoding the therapeutic protein (e.g., aYAP) downstream of a T7 promoter using a Type IIS restriction enzyme.
-
Reaction Assembly: Combine T7 RNA Polymerase, optimized reaction buffer, and a custom NTP mix.
-
Causality Check: Ensure UTP is 100% replaced by m3Ψ-5'-Triphosphate. Complete substitution is mandatory to eliminate unmodified uridines, which act as pathogen-associated molecular patterns (PAMPs).
-
-
Co-transcriptional Capping: Integrate a trinucleotide cap analog (e.g., CleanCap Reagent AG) into the IVT mix.
-
Causality Check: This yields a natural Cap 1 structure, which is critical for evading IFIT-mediated translational inhibition and maximizing ribosome recruitment.
-
-
Purification: Perform Tangential Flow Filtration (TFF) or cellulose-based chromatography to rigorously remove immunogenic double-stranded RNA (dsRNA) byproducts.
Protocol 2: Lipid Nanoparticle (LNP) Formulation
Objective: Package m3Ψ-modRNA for efficient cellular uptake and endosomal escape.
-
Lipid Phase: Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
-
Aqueous Phase: Dilute the purified m3Ψ-modRNA in 50 mM Citrate Buffer (pH 4.0).
-
Microfluidic Mixing: Mix the aqueous and lipid phases at a 3:1 flow rate ratio using a microfluidic cartridge.
-
Causality Check: The acidic pH of the citrate buffer protonates the ionizable lipid, driving rapid electrostatic complexation with the negatively charged mRNA backbone. This forces spontaneous self-assembly into uniform ~80 nm solid-core LNPs.
-
-
Dialysis: Dialyze the formulation against 1x PBS (pH 7.4) overnight to neutralize the pH and remove residual ethanol.
Protocol 3: Ex Vivo Normothermic Machine Perfusion (NMP) Delivery
Objective: Transfect the organ explant prior to transplantation.
-
NMP Circuit Priming: Prime the perfusion circuit with an oxygenated, leukocyte-depleted perfusate maintained at a normothermic 37°C.
-
Organ Cannulation: Connect the procured organ's primary artery (e.g., renal artery or aorta) to the pulsatile flow pump. Establish physiological flow and pressure.
-
LNP-mRNA Infusion: Inject the formulated m3Ψ-modRNA LNPs directly into the arterial line of the NMP circuit.
-
Causality Check: Delivering the therapeutic ex vivo isolates the transfection event from the recipient's systemic immune system. This prevents rapid hepatic/splenic sequestration of the LNPs, ensuring maximum bioavailability and uptake directly within the target graft[1].
-
-
Viability Monitoring: Perfuse for 4-6 hours. Monitor metabolic markers (lactate clearance) and functional metrics (vascular resistance) to validate increased viability prior to surgical implantation.
Mechanistic Visualization
The following diagram illustrates the dual-action causality of m3Ψ-modRNA: evading immune detection while driving the robust translation of proteins that halt ischemia-induced apoptosis.
Mechanism of m3Ψ-modRNA immune evasion and pro-survival signaling.
References
-
Choi, J., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. Retrieved from[Link]
- Karikó, K., & Weissman, D. (2017). RNA containing modified nucleosides and methods of use thereof. U.S. Patent US9750824B2.
-
Cai, T., & Yang, X.-Q. (2025). Modified mRNA-Based Therapeutic Strategies for Myocardial Ischemia–Reperfusion Injury. International Journal of Molecular Sciences. Retrieved from[Link]
-
Zangi, L., et al. (2019). aYAP modRNA reduces cardiac inflammation and hypertrophy in a murine ischemia-reperfusion model. Life Science Alliance. Retrieved from[Link]
Sources
- 1. Modified mRNA-Based Therapeutic Strategies for Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aYAP modRNA reduces cardiac inflammation and hypertrophy in a murine ischemia-reperfusion model | Life Science Alliance [life-science-alliance.org]
- 4. US9750824B2 - RNA containing modified nucleosides and methods of use thereof - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
Application Note: Investigating 3-Methylpseudouridine (m3Ψ) in Ribosome Structure and Function
Executive Summary
3-Methylpseudouridine (m3Ψ) is a rare, hypermodified nucleoside predominantly found at the highly conserved position 1915 within Helix 69 (H69) of bacterial 23S ribosomal RNA (rRNA) 1. Positioned at the heart of the ribosome's decoding center, m3Ψ plays a critical role in intersubunit bridge formation (Bridge B2a), tRNA accommodation, and the maintenance of translation fidelity.
This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for studying m3Ψ. By detailing the structural causality behind this modification and providing optimized, step-by-step protocols for in vitro methylation and LC-MS/MS quantification, this guide ensures high-fidelity experimental design for ribosome structural studies and RNA therapeutic development.
Biological Significance and Structural Causality
To understand the functional necessity of m3Ψ, one must examine the biophysics of RNA modifications. Helix 69 must remain structurally flexible yet stable enough to interact dynamically with mobile tRNAs during translation elongation and recycling.
The modification of Uridine (U) to Pseudouridine (Ψ) enhances base-stacking and increases the thermodynamic stability of the RNA hairpin. However, the subsequent N3-methylation to form m3Ψ introduces a critical functional shift: it ablates the N3 proton, removing its ability to act as a hydrogen bond donor .
In the context of the ribosome, this prevents aberrant non-canonical base pairing, ensuring the precise conformational geometry required for accurate decoding. In broader translation studies, m3Ψ is frequently utilized as a powerful computational and in vitro positive control to severely perturb mRNA:tRNA interactions, proving the absolute necessity of hydrogen bonding in codon recognition 3.
The Biogenesis Pathway: A Self-Validating System
The cellular synthesis of m3Ψ1915 is tightly regulated both temporally and spatially. Replicating this pathway in vitro requires strict adherence to the correct substrate states, as the enzymes involved are highly specific to the ribosome's assembly stage.
-
Pseudouridylation : The synthase RluD converts U1915 to Ψ1915 exclusively on the 50S ribosomal subunit 4.
-
Methylation : The SPOUT-family methyltransferase RlmH (formerly YbeA) utilizes S-adenosylmethionine (SAM) to methylate Ψ1915. Crucially, RlmH will only act upon the fully assembled 70S ribosome . The enzyme requires the structural interface of the joined 30S and 50S subunits to form its composite active site 5.
Biogenesis pathway of m3Ψ1915 in bacterial 23S rRNA via RluD and RlmH enzymes.
Experimental Workflows & Methodologies
Attempting to methylate naked 23S rRNA or isolated 50S subunits with RlmH will result in false negatives. The following workflow establishes a self-validating loop: utilizing an rlmH knockout strain ensures the substrate is unmethylated, while the use of tightly coupled 70S ribosomes guarantees enzyme activity.
Step-by-step experimental workflow for in vitro m3Ψ methylation and LC-MS/MS analysis.
Protocol 1: In Vitro Methylation of 70S Ribosomes by RlmH
Causality Check : High Mg²⁺ concentrations are strictly maintained to prevent the dissociation of the 70S ribosome into 50S and 30S subunits, which would instantly abolish RlmH catalytic activity.
-
Substrate Preparation : Isolate 70S ribosomes from an E. coli ΔrlmH strain using sucrose density gradient ultracentrifugation. Resuspend in Association Buffer (20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl, 6 mM β-mercaptoethanol).
-
Reaction Assembly : In a 50 µL reaction volume, combine:
-
1 µM 70S ribosomes
-
5 µM recombinant RlmH enzyme
-
50 µM S-adenosylmethionine (SAM)
-
10x Methylation Buffer (final concentration: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM NH₄Cl, 2 mM DTT).
-
-
Incubation : Incubate the mixture at 37°C for 30 minutes.
-
Quenching & Extraction : Terminate the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Vortex thoroughly, centrifuge at 12,000 x g for 15 minutes, and precipitate the aqueous phase using 0.3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.
Protocol 2: LC-MS/MS Quantification of m3Ψ
Causality Check : m3Ψ is isobaric with other methylated uridines (e.g., 5-methyluridine, 1-methylpseudouridine). Relying solely on intact mass will yield inaccurate quantifications. Chromatographic separation combined with specific Multiple Reaction Monitoring (MRM) transitions is mandatory.
-
RNA Digestion : Resuspend 1 µg of the purified 23S rRNA in 20 µL of digestion buffer (10 mM Ammonium Acetate, pH 5.3). Add 2 Units of Nuclease P1 and incubate at 37°C for 2 hours. Subsequently, add 1 Unit of Calf Intestinal Alkaline Phosphatase (CIAP) and 100 mM Ammonium Bicarbonate, incubating for an additional 1 hour at 37°C to yield single nucleosides.
-
Chromatographic Separation : Inject 10 µL of the digested RNA onto a C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3). Utilize a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). m3Ψ exhibits distinct hydrophobic retention compared to standard U or m5U.
-
Mass Spectrometry : Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI) mode. Monitor the specific MRM transition of m/z 259.1 → 127.0 (representing the cleavage of the protonated nucleoside to its nucleobase).
-
Validation : Spike a parallel sample with synthetic m3Ψ standard to definitively confirm the retention time and fragmentation spectra.
Quantitative Data Presentation
The following tables summarize the critical kinetic and thermodynamic parameters that dictate m3Ψ function and biogenesis, providing a benchmark for in vitro assay validation.
Table 1: Substrate Specificity and Kinetic Parameters of RlmH Methylation 4
| Substrate Target | Enzyme | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency Profile |
| 70S Ribosome | RlmH | ~0.85 | ~0.5 | High (Optimal conformation) |
| 50S Subunit | RlmH | < 0.05 | > 5.0 | Very Low (Lacks composite active site) |
| Naked 23S rRNA | RlmH | Not Detectable | N/A | None (Structurally incompatible) |
Table 2: Thermodynamic Impact of Position 1915 Modifications in Helix 69
| Modification at 1915 | H-Bond Donor Capability (N3) | Base Stacking Dynamics | Relative Hairpin Stability (ΔG) |
| Uridine (U) | Yes | Baseline | Baseline |
| Pseudouridine (Ψ) | Yes | Enhanced | Increased |
| 3-Methylpseudouridine (m3Ψ) | No (Ablated) | Enhanced | Slightly Increased vs Ψ |
References
-
Kowalak, J. A., et al. "Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine." Nucleic Acids Research, 1996.[Link]
-
Siibak, T., et al. "Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD." RNA, 2010.[Link]
-
Ero, R., et al. "Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine." Scientific Reports, 2017.[Link]
-
Choi, J., et al. "N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation." bioRxiv, 2022.[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing 3-Methylpseudouridine (m3Ψ)-Modified RNA for Gene Therapy
Mechanistic Rationale & Biological Context
The development of mRNA-based gene therapies and vaccines relies heavily on nucleoside modifications to bypass innate immune sensors and maximize protein expression. While N1-methylpseudouridine (m1Ψ) is widely recognized, 3-methylpseudouridine (m3Ψ)—also referred to as N3-methylpseudouridine—has emerged as a highly potent alternative for therapeutic development[].
In nature, m3Ψ is a hypermodified nucleoside uniquely conserved at position 1915 within helix 69 of Escherichia coli 23S ribosomal RNA[]. This specific methylation is catalyzed by the RNA methyltransferase YbeA (RlmH)[3]. Helix 69 is situated at the heart of the ribosomal machinery, interacting directly with the D-stem of tRNAs in the A-site and P-site during protein synthesis[]. The N3-methyl group restricts hydrogen bonding capabilities at that position but allows the nucleoside to adopt a syn conformation, subtly altering RNA thermodynamic stability and modulating conformational dynamics during translation[].
When incorporated into synthetic in vitro transcribed (IVT) mRNA, m3Ψ acts as a powerful immune-evasive and translation-enhancing modification[][4]. Exogenous unmodified mRNA typically triggers pattern recognition receptors (PRRs) such as PKR, which phosphorylates the translation initiation factor eIF2α, leading to translation arrest[4]. The substitution of uridine with m3Ψ abrogates this PRR recognition[4]. Furthermore, m3Ψ-modified codons alter the energetics of mRNA:tRNA interactions within the mammalian ribosome, leading to a dramatic enhancement in translation that can outperform standard pseudouridine (Ψ) in mammalian cell lines and in vivo models[][5].
Mechanistic pathway comparing unmodified mRNA and m3Ψ-modified mRNA in mammalian cells.
Comparative Profiling of Uridine Analogues
To rationally select nucleosides for gene therapy, it is critical to compare their functional impact. The table below synthesizes the structural and functional properties of standard and modified uridines used in mRNA development.
| Nucleoside | Natural Context | Immunogenicity (In Vitro/In Vivo) | Relative Translation Efficiency |
| Uridine (U) | Universal | High (Activates PKR, RIG-I, TLRs) | Baseline (1x) |
| Pseudouridine (Ψ) | rRNA, tRNA, snRNA | Low | High (~10-50x vs U) |
| N1-Methylpseudouridine (m1Ψ) | Eukaryotic rRNA | Very Low | Very High |
| 3-Methylpseudouridine (m3Ψ) | Bacterial 23S rRNA (Helix 69) | Very Low | Very High (Outperforms Ψ) |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate strict self-validating controls. The inclusion of High-Performance Liquid Chromatography (HPLC) purification is mandatory; T7 RNA polymerase generates double-stranded RNA (dsRNA) byproducts via RNA-dependent RNA polymerase activity. Without dsRNA removal, the intrinsic immunogenicity of the m3Ψ modification cannot be accurately decoupled from synthesis artifacts.
Self-validating experimental workflow for the synthesis and evaluation of m3Ψ-modified mRNA.
Protocol A: In Vitro Transcription with 100% m3ΨTP Substitution
Causality Check: T7 RNA polymerase incorporates m3ΨTP efficiently, but the altered sterics of the N3-methyl group require optimized Mg2+ concentrations to maintain high yield and processivity.
-
Template Preparation : Linearize the plasmid DNA encoding the gene of interest (e.g., Firefly Luciferase for validation) downstream of a T7 promoter. Purify via phenol-chloroform extraction.
-
Reaction Assembly : In a sterile, RNase-free tube, combine:
-
40 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 5 mM DTT, 2 mM Spermidine.
-
4 mM each of ATP, CTP, GTP.
-
4 mM of m3ΨTP (completely replacing UTP).
-
5 mM Anti-Reverse Cap Analog (ARCA) or a co-transcriptional capping reagent.
-
1 µg linearized DNA template.
-
50 U T7 RNA Polymerase.
-
-
Incubation : Incubate at 37°C for 2 hours.
-
Template Digestion : Add 2 U of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template.
Protocol B: HPLC Purification (dsRNA Removal)
Causality Check: dsRNA impurities mask the immune-evasive properties of modified mRNA. Reverse-phase HPLC separates single-stranded mRNA from dsRNA based on hydrophobicity and secondary structure.
-
Preparation : Precipitate the IVT RNA using 2.5 M LiCl to remove unincorporated nucleotides and short abortive transcripts. Resuspend in RNase-free water.
-
HPLC Setup : Load the RNA onto an alkylated non-porous polystyrene-divinylbenzene copolymer microsphere column.
-
Gradient Elution : Run a linear gradient of 38% to 55% Buffer B (0.1 M triethylammonium acetate, 25% acetonitrile, pH 7.0) against Buffer A (0.1 M triethylammonium acetate, pH 7.0) at 65°C. Note: The elevated temperature denatures secondary structures, allowing separation based purely on single vs. double-stranded character.
-
Fraction Collection : Collect the main peak corresponding to ss-m3Ψ-mRNA. Ethanol precipitate and resuspend in nuclease-free water.
Protocol C: Self-Validating Transfection and Immunogenicity Assay
Causality Check: To validate the system, unmodified mRNA and Ψ-modified mRNA must be run in parallel. Primary cells (e.g., dendritic cells) must be used for immune assays, as standard immortalized lines (like HEK293T) often have defective PRR pathways.
-
Translation Assay (HEK293T) :
-
Seed HEK293T cells at 2x10^4 cells/well in a 96-well plate.
-
Transfect 100 ng of HPLC-purified unmodified, Ψ-modified, and m3Ψ-modified Luciferase mRNA using a commercial lipid nanoparticle (LNP) or liposomal formulation.
-
At 24 hours post-transfection, lyse cells and measure luminescence. m3Ψ-mRNA should exhibit significantly higher relative light units (RLU) than both unmodified and Ψ-mRNA[].
-
-
Immunogenicity Assay (Primary Dendritic Cells) :
-
Seed murine bone marrow-derived dendritic cells (BMDCs).
-
Transfect 500 ng of the respective mRNAs.
-
At 16 hours post-transfection, harvest the supernatant.
-
Perform an ELISA for IFN-α and TNF-α. Unmodified mRNA will show high cytokine levels, whereas m3Ψ-mRNA will show baseline levels comparable to mock-transfected cells, confirming successful immune evasion[4].
-
References
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation Source: bioRxiv.org URL: 5
-
CAS 81691-06-7 (N3-MethylpseudoUridine) Source: BOC Sciences URL:
-
US8278036B2 - RNA containing modified nucleosides and methods of use thereof Source: Google Patents URL: 4
-
N3-MethylpseudoUridine (CAS 81691-06-7) Source: BOC Sciences URL:
-
YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA Source: National Institutes of Health (NIH) / PMC URL: 3
Sources
Application Note: Experimental Utilization of 3-Methylpseudouridine (m3Ψ) in Synthetic mRNA Engineering
Introduction & Mechanistic Rationale
As the landscape of synthetic mRNA therapeutics expands beyond the industry-standard N1-methylpseudouridine (m1Ψ), alternative pyrimidine modifications are being actively investigated for specialized applications. 3-Methylpseudouridine (m3Ψ) is a naturally occurring hypermodified nucleoside originally identified at position 1915 in domain IV of Escherichia coli 23S ribosomal RNA[1]. In bacterial systems, this highly specific modification is catalyzed by the YbeA (RlmH) methyltransferase, which targets the N3 position of pseudouridine[2].
In the context of molecular biology and synthetic drug development, incorporating m3Ψ into in vitro transcribed (IVT) mRNA yields transcripts with profoundly altered structural and immunological profiles. The causality behind its efficacy lies in its chemical structure: the N3 position of pseudouridine serves as a critical hydrogen bond donor in canonical Watson-Crick base pairing. Methylation at this site abolishes its hydrogen-bonding capability[2]. This targeted steric and electrostatic disruption alters mRNA-tRNA interactions in the ribosomal A-site[3] and effectively prevents the formation of secondary structures recognized by endosomal Toll-like receptors (TLR7/8)[4].
Consequently, m3Ψ-modified mRNAs demonstrate dramatically enhanced translational capacity and reduced immunogenicity, making them highly valuable for applications such as increasing the viability of organ explants and advancing next-generation mRNA therapeutics[].
Structural and Functional Properties
To understand the experimental utility of m3Ψ, it must be contextualized against other common uridine derivatives. The strategic choice of modification dictates the downstream behavior of the synthetic transcript.
Table 1: Comparative Properties of Uridine and Pseudouridine Derivatives
| Nucleoside | Abbreviation | Natural Occurrence | Hydrogen Bonding Face | Primary Application |
| Uridine | U | Universal RNA | N3 (Donor) | Standard RNA synthesis |
| Pseudouridine | Ψ | Universal rRNA/tRNA | N1 (Donor), N3 (Donor) | First-generation modified mRNA |
| N1-Methylpseudouridine | m1Ψ | Eukaryotic rRNA | N1 (Methylated), N3 (Donor) | Commercial mRNA vaccines |
| 3-Methylpseudouridine | m3Ψ | E. coli 23S rRNA | N1 (Donor), N3 (Methylated) | Experimental therapeutics, organ explant viability |
Experimental Workflows & Visualizations
The successful deployment of m3Ψ in molecular biology requires a tightly controlled, self-validating workflow to ensure that observed phenotypes are due to the base modification rather than synthesis artifacts.
Fig 1. Self-validating workflow for the synthesis and purification of m3Ψ-modified mRNA.
Fig 2. Mechanism of TLR7/8 immune evasion and translational enhancement by m3Ψ-modified mRNA.
Step-by-Step Methodologies
Protocol A: In Vitro Transcription (IVT) of m3Ψ-Modified mRNA
Causality of Design: T7 RNA polymerase relies on specific interactions with the Watson-Crick face of incoming NTPs. The bulky methyl group at the N3 position of m3ΨTP creates steric hindrance, reducing polymerase processivity. To counteract this, the Mg²⁺ concentration must be increased to stabilize the enzyme-substrate complex, and the incubation time must be extended.
-
Reaction Assembly: In a sterile, RNase-free tube, combine:
-
1 µg linearized DNA template
-
40 mM Tris-HCl (pH 8.0)
-
24 mM MgCl₂ (Optimized up from standard 15 mM to accommodate m3ΨTP)
-
2 mM Spermidine & 5 mM DTT
-
4 mM each of ATP, CTP, GTP, and m3ΨTP (replacing UTP entirely)
-
-
Polymerization: Add 50 U of T7 RNA Polymerase. Incubate at 37°C for 3 hours.
-
Template Degradation: Add 2 U of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
HPLC Purification (Critical QC Step): Purify the transcript using a reverse-phase HPLC column.
-
Causality: IVT inherently produces double-stranded RNA (dsRNA) byproducts. dsRNA is a potent activator of cytosolic MDA5/RIG-I receptors. If not removed, the resulting interferon response will mask the specific TLR-evading benefits of the m3Ψ modification. HPLC physically separates the single-stranded m3Ψ mRNA from dsRNA based on hydrophobicity.
-
Protocol B: Transfection and Translational Efficiency Assay
Causality of Design: Naked mRNA is rapidly degraded by ubiquitous extracellular RNases and cannot cross the anionic lipid bilayer of cells. Complexing m3Ψ mRNA with cationic lipids ensures endosomal delivery, where the TLR evasion properties of m3Ψ are actively tested.
-
Cell Seeding: Seed HEK293T or THP-1 cells at 1×10⁵ cells/well in a 24-well plate. Allow to adhere overnight.
-
Lipoplex Formation: Dilute 500 ng of m3Ψ-modified Firefly Luciferase mRNA in 25 µL Opti-MEM. Separately, dilute 1.5 µL Lipofectamine MessengerMAX in 25 µL Opti-MEM. Combine and incubate for 10 minutes at room temperature.
-
Transfection: Add the 50 µL complex dropwise to the cells. Incubate for 24 hours at 37°C.
-
Self-Validating Assay: Lyse the cells and measure luminescence. Crucially, normalize the luciferase output (RLU) to total cellular protein using a BCA assay.
-
Causality: Normalization creates a self-validating metric, proving that observed increases in translation are due to the m3Ψ modification's efficiency, not variations in cell viability or seeding density.
-
Protocol C: Immunogenicity Profiling via ELISA
Causality of Design: Unmodified uridine activates TLR7/8 in the endosome, leading to MyD88-dependent NF-κB/IRF7 activation and Type I interferon release. m3Ψ prevents this recognition[4].
-
Supernatant Collection: Collect cell culture media from the transfected THP-1 macrophages at 12h and 24h post-transfection. Centrifuge at 1,000 x g to remove debris.
-
Cytokine Quantification: Perform a sandwich ELISA for human IFN-α and TNF-α according to the manufacturer's protocol.
-
Validation Controls: Include a positive control (unmodified mRNA) and a negative control (mock transfection). The unmodified mRNA must yield high cytokine levels (>500 pg/mL) to validate the assay's sensitivity and confirm that the m3Ψ transcript's lack of immunogenicity is a genuine biological effect.
Expected Quantitative Benchmarks
Table 2: Expected Quantitative Outcomes for m3Ψ-Modified mRNA Assays
| Assay Parameter | Unmodified mRNA (Control) | m3Ψ-Modified mRNA | Validation Metric |
| IVT Yield (per µg DNA) | 100 - 120 µg | 70 - 90 µg | Bioanalyzer RIN > 8.0 |
| Translation (RLU/µg protein) | 1.0x (Baseline) | 15x - 25x Increase | Mock Transfection (0 RLU) |
| Immunogenicity (IFN-α) | > 500 pg/mL | < 50 pg/mL | Cytokine standard curve R² > 0.99 |
References
- BOC Sciences. "CAS 81691-06-7 (N3-MethylpseudoUridine) - BOC Sciences".
- Choi, J., et al.
- Kowalak, J. A., et al. "Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine". Nucleic Acids Research.
- Ero, R., et al. "Identification of pseudouridine methyltransferase in Escherichia coli". RNA (PMC).
- Karikó, K., et al. "US8278036B2 - RNA containing modified nucleosides and methods of use thereof".
Sources
Troubleshooting & Optimization
challenges in the chemical synthesis of 3-Methylpseudouridine
Welcome to the Technical Support Center for modified nucleoside synthesis. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the chemical synthesis of 3-Methylpseudouridine (m3Ψ) —a critical naturally occurring modification found in E. coli 23S rRNA (position 1915) that is increasingly relevant in RNA therapeutic design and structural biology.
Unlike canonical nucleosides, pseudouridine (Ψ) features a C-glycosidic bond that fundamentally alters the reactivity of its uracil ring, presenting unique regioselectivity and steric challenges. This guide bypasses basic chemistry to address the specific mechanistic root causes of synthesis failures.
Synthetic Workflow Architecture
Workflow for the regioselective chemical synthesis of 3-Methylpseudouridine.
Troubleshooting FAQs: Causality & Solutions
FAQ 1: The Regioselectivity Dilemma (N1 vs. N3)
User Query: I am attempting to synthesize 3-methylpseudouridine from pseudouridine using methyl iodide and potassium carbonate. However, my LC-MS shows a complex mixture of N1-methylated, N3-methylated, and dimethylated products. How do I force methylation exclusively at the N3 position?
Expert Insight (Causality): Pseudouridine is unique because the C5–C1′ glycosidic linkage leaves two distinct imino protons on the uracil ring: N1 and N3. Mechanistically, the N1 position has a lower pKa (~9.1) compared to the N3 position (~9.6) . Under basic conditions, the N1 proton is preferentially deprotonated, making it the more potent nucleophile. If you do not explicitly protect the N1 position, the methylating agent will attack there first. Solution: You must employ a strict N1 protection-deprotection strategy. After protecting the ribose hydroxyls, selectively block the N1 position using pivaloyloxymethyl chloride (POMCl). The POM group provides sufficient steric bulk and stability under subsequent methylation conditions, directing the methyl iodide exclusively to the N3 position .
FAQ 2: Ribose Ring Degradation During Methylation
User Query: During the N3 methylation step, my ribose protecting groups are cleaving, resulting in low yields and degradation of the starting material. I am currently using acetyl (Ac) protecting groups for the 2', 3', and 5' hydroxyls.
Expert Insight (Causality): Acetyl groups are base-labile. The N3 methylation requires a basic environment (e.g., K₂CO₃) to deprotonate the less acidic N3 imino group. In this environment, ester-based protecting groups undergo rapid saponification, exposing the free hydroxyls to base-catalyzed isomerization or degradation. Solution: Transition to silyl ether protecting groups, which are completely orthogonal to basic conditions. Use 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, Markiewicz reagent) to simultaneously protect the 3' and 5' hydroxyls, followed by trimethylsilyl chloride (TMSCl) for the 2' hydroxyl .
FAQ 3: Solid-Phase RNA Synthesis Coupling Failures
User Query: I successfully synthesized the m3Ψ phosphoramidite, but my coupling efficiency during solid-phase RNA synthesis is abysmal (<50%). What is causing this?
Expert Insight (Causality): The issue is steric hindrance. The 3-methyl group on the pseudouridine ring alters the local conformation of the nucleobase, pushing it closer to the ribose sugar. If you are using a bulky 2'-O-protecting group like TBDMS (tert-butyldimethylsilyl), the combined steric bulk severely restricts the accessibility of the 3'-phosphoramidite to the incoming 5'-hydroxyl of the growing RNA chain. Solution: Switch to a less sterically demanding 2'-protecting group. The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) or 2'-O-triisopropylsilyloxymethyl (TOM) groups exhibit significantly less steric clash during coupling, allowing for >98% coupling efficiencies even with the m3Ψ modification .
Quantitative Data: Protecting Group Strategy
Table 1: Comparison of Protecting Groups and Reactive Sites in m3Ψ Synthesis
| Reactive Site | Local pKa | Preferred Protecting Group | Removal Condition | Causality / Yield Impact |
| N1-Imino | ~9.1 | Pivaloyloxymethyl (POM) | NH₃ / MeOH | Prevents unwanted N1-methylation; allows 85%+ yield for N3 alkylation. |
| N3-Imino | ~9.6 | None (Target for Methylation) | N/A | Higher pKa requires prolonged heat/base (K₂CO₃) for MeI attack. |
| 3',5'-Hydroxyls | N/A | TIPDS (Markiewicz Reagent) | TBAF (Fluoride ion) | Steric bulk bridges 3'/5' selectively; highly stable in base. |
| 2'-Hydroxyl | N/A | TMS (Trimethylsilyl) | Weak Acid or TBAF | Prevents base-catalyzed degradation; easily removed alongside TIPDS. |
Self-Validating Experimental Protocol: Regioselective Synthesis of m3Ψ
This protocol outlines the validated methodology for converting pseudouridine to 3-methylpseudouridine, ensuring analytical checkpoints are met before proceeding to prevent cascading failures.
Phase 1: Global Ribose Protection
-
3',5'-Protection: Dissolve pseudouridine in anhydrous pyridine. Add 1.1 eq of TIPDSCl₂ dropwise at 0°C. Stir for 4 hours.
-
Causality: The bifunctional TIPDSCl₂ selectively bridges the 3' and 5' hydroxyls due to the thermodynamic stability of the resulting 8-membered ring, leaving the 2'-OH free for orthogonal protection.
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The Rf should shift from baseline to ~0.6.
-
-
2'-Protection: To the crude mixture, add 1.5 eq of TMSCl. Stir at room temperature for 2 hours.
-
Causality: TMSCl caps the remaining 2'-OH, rendering the entire ribose moiety inert to the basic conditions required in Phase 2.
-
Validation Checkpoint: ESI-MS must confirm the exact [M+H]⁺ mass of the fully protected ribose intermediate before proceeding.
-
Phase 2: N1-Protection and N3-Methylation
-
Selective N1-Protection: Dissolve the protected intermediate in anhydrous DMF. Add 1.2 eq of K₂CO₃, followed by 1.1 eq of POMCl. Stir for 4 hours.
-
Causality: The lower pKa of N1 ensures it is deprotonated first by K₂CO₃, allowing selective alkylation by POMCl to block the site.
-
Validation Checkpoint: ¹H-NMR is critical here. Confirm the disappearance of the N1 imino proton signal (~11.0 ppm) while ensuring the N3 proton signal (~10.5 ppm) remains intact.
-
-
N3-Methylation: Add an additional 2.0 eq of K₂CO₃ and 5.0 eq of Methyl Iodide (MeI) to the reaction mixture. Heat to 40°C overnight.
-
Causality: With N1 blocked, the stronger base/heat conditions force the deprotonation of the less acidic N3 position, driving the Sₙ2 attack on MeI.
-
Validation Checkpoint: ESI-MS should show a mass shift of +14 Da (addition of one methyl group).
-
Phase 3: Global Deprotection
-
Silyl and POM Removal: Treat the crude product with 1M TBAF in THF to remove the TIPDS and TMS groups. Subsequently, treat with methanolic ammonia to cleave the POM group.
-
Causality: Fluoride ions selectively attack silicon, cleaving the silyl ethers without affecting the N-C bonds. Ammonia cleaves the ester linkage of the POM group, releasing formaldehyde and yielding the free m3Ψ.
-
Validation Checkpoint: Final purification via reverse-phase HPLC. High-resolution mass spectrometry (HRMS) must confirm the exact mass of m3Ψ (C₁₀H₁₄N₂O₆, exact mass 258.0852) .
-
References
-
Matsuda A, Pankiewicz K, Marcus BK, Watanabe KA, Fox JJ. "Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine." Carbohydrate Research, 1982. URL:[Link]
-
Kowalak JA, Bruenger E, McCloskey JA. "Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine." Nucleic Acids Research, 1996. URL:[Link]
-
Chui HM, Desaulniers JP, Scaringe SA, Chow CS. "Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3Ψ and Ψ." The Journal of Organic Chemistry, 2002. URL:[Link]
-
Ekesan S, et al. "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases." ACS Omega, 2022. URL:[Link]
improving the purity of 3-Methylpseudouridine modified RNA
Welcome to the Technical Support Center for Modified RNA Synthesis . This portal is designed for researchers and drug development professionals working with 3-Methylpseudouridine (m3Ψ) modified mRNA.
Unlike the more commonly used N1-methylpseudouridine (m1Ψ), m3Ψ presents unique biophysical challenges during in vitro transcription (IVT) and downstream purification. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you achieve highly pure m3Ψ transcripts.
The Mechanistic Challenge of m3Ψ RNA
To successfully purify m3Ψ RNA, we must first understand why it is inherently prone to contamination. The N3-position of pseudouridine is a critical hydrogen bond donor required for canonical Watson-Crick base pairing. Methylation at the N3 position eliminates its ability to base-pair with Adenine ().
During IVT, this lack of hydrogen bonding creates a highly unstable RNA-DNA hybrid within the T7 RNA polymerase transcription bubble. This instability causes two major purity issues:
-
High Abortive Transcripts: The polymerase prematurely dissociates from the template.
-
Massive dsRNA Formation: The weak hybrid allows the 3'-end of the nascent RNA to slip, fold back on itself, and act as a primer for RNA-dependent RNA polymerization, generating highly immunogenic double-stranded RNA (dsRNA) byproducts.
Fig 1. Mechanism of dsRNA formation during m3Ψ IVT and subsequent cellulose purification workflow.
Troubleshooting FAQs
Q: My m3Ψ IVT yield is low and dominated by short abortive transcripts. How do I fix this? A: Because m3Ψ cannot form stable base pairs with the DNA template, the T7 polymerase struggles to maintain processivity.
-
Solution: Lower the IVT incubation temperature from 37°C to 30°C or even 25°C. Lower temperatures thermodynamically stabilize the weak RNA-DNA hybrid, reducing premature termination. Additionally, increase the Mg²⁺ concentration (up to 30 mM) to further stabilize the transcription bubble.
Q: Immunoblotting shows massive dsRNA contamination in my m3Ψ RNA compared to my m1Ψ controls. Why? A: This is a direct consequence of the 3'-extension (self-templating) caused by polymerase slippage. While m1Ψ maintains Watson-Crick base pairing, m3Ψ does not.
-
Solution: Do not rely on standard LiCl precipitation or silica columns; they co-purify dsRNA. You must implement a dedicated dsRNA removal step, such as cellulose chromatography or RNase III enzymatic treatment.
Q: I am using IP-RP-HPLC to purify m3Ψ RNA, but the peaks are broad and overlap with contaminants. What is going wrong? A: Structural studies show that m3Ψ primarily adopts a syn conformation in solution, unlike the anti conformation of unmodified uridine or m1Ψ (). This alters the molecule's hydrophobicity and secondary structure.
-
Solution: Run the HPLC column under strictly semi-denaturing conditions. Increase the column temperature to 65°C and utilize a Triethylammonium acetate (TEAA) ion-pairing buffer to melt secondary structures and sharpen the elution peaks.
Fig 2. Troubleshooting decision tree for resolving common m3Ψ modified RNA purity issues.
Quantitative Data: Purification Strategies
To select the best purification method for your m3Ψ RNA, compare the performance metrics below. Cellulose chromatography is highly recommended as a scalable, solvent-free alternative to HPLC ().
| Purification Method | dsRNA Removal Efficiency | ssRNA Recovery | Scalability | Mechanism of Action |
| Cellulose Chromatography | > 90% | 65 - 75% | High (mg to gram) | Selective binding of dsRNA to cellulose in 16% EtOH. |
| IP-RP-HPLC | > 99% | 40 - 50% | Low (μg to mg) | Hydrophobic interaction via ion-pairing (TEAA). |
| RNase III Treatment | > 95% | 80 - 90% | Medium | Enzymatic cleavage of dsRNA duplexes. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocol is designed as a self-validating system . You will perform the purification and immediately validate the purity using a quantitative dot blot.
Protocol A: Cellulose-Based dsRNA Depletion
This method exploits the differential solubility and binding affinity of dsRNA to cellulose fibers in the presence of ethanol.
-
Buffer Preparation: Prepare 1x STE buffer (10 mM Tris-HCl pH 7.0, 1 mM EDTA, 100 mM NaCl). Add absolute ethanol to a final concentration of 16% (v/v) .
-
Resin Equilibration: Add 0.2 g of cellulose powder (e.g., Sigma-Aldrich C6288) to a microcentrifuge spin column. Wash the cellulose twice with 500 µL of 1x STE (16% EtOH) buffer. Centrifuge at 14,000 × g for 1 minute and discard the flow-through.
-
Sample Binding: Dilute your unpurified m3Ψ IVT RNA to 500 µg/mL in 1x STE (16% EtOH). Add the RNA mixture to the equilibrated cellulose column.
-
Incubation: Agitate the column gently at room temperature for 15 minutes. Causality note: The 16% ethanol concentration is the exact thermodynamic threshold where dsRNA precipitates onto the cellulose fibers while ssRNA remains in solution.
-
Elution: Centrifuge at 14,000 × g for 1 minute. Keep the flow-through —this contains your pure m3Ψ single-stranded RNA. The dsRNA remains bound to the column.
-
Recovery: Precipitate the ssRNA from the flow-through using 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 1 volume of isopropanol. Centrifuge, wash with 70% ethanol, and resuspend in nuclease-free water.
Protocol B: Validation via J2 Immunoblotting
Never assume a purification step worked without empirical validation. The J2 monoclonal antibody specifically recognizes dsRNA helices longer than 40 bp.
-
Spotting: Spot 200 ng of unpurified m3Ψ RNA, purified m3Ψ RNA (from Protocol A), and a known dsRNA positive control (e.g., Poly I:C) onto a positively charged nylon membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody: Incubate with J2 anti-dsRNA monoclonal antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Detection: Wash the membrane 3x with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and image.
-
Validation Check: A successful purification is validated only if the purified m3Ψ RNA spot shows baseline/undetectable chemiluminescence compared to the unpurified input.
References
-
Baiersdörfer, M., Boros, G., Muramatsu, H., Mahiny, A. Z., Vlatkovic, I., Sahin, U., & Karikó, K. (2019). A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA. Molecular Therapy - Nucleic Acids, 15, 26-35.[Link]
-
Purta, E., Kaminska, K. H., Kasprzak, J. M., Bujnicki, J. M., & Douthwaite, S. (2006). YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA, 12(3), 385-391.[Link]
-
Desaulniers, J. P., Chui, H. M., Chow, C. S., & SantaLucia, J. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine. Bioorganic & Medicinal Chemistry, 13(24), 6777-6781.[Link]
overcoming T7 RNA polymerase stalling with 3-Methylpseudouridine
Technical Support Center: Overcoming T7 RNA Polymerase Stalling with 3-Methylpseudouridine (m3Ψ)
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to incorporate 3-Methylpseudouridine (m3Ψ) during in vitro transcription (IVT). Unlike the widely used N1-methylpseudouridine (m1Ψ)—which seamlessly integrates into mRNA vaccine workflows—m3Ψ presents a severe biochemical hurdle. It fundamentally disrupts Watson-Crick base pairing, leading to profound T7 RNA polymerase (T7 RNAP) stalling.
This guide is designed to move beyond basic troubleshooting. It breaks down the structural causality of the stalling mechanism and provides a self-validating, field-proven protocol to successfully bypass these transcriptional roadblocks.
The Mechanistic Causality of m3Ψ-Induced Stalling
To solve the stalling issue, we must first understand the active site geometry. In canonical uridine or m1Ψ, the N3 position contains a proton that acts as a critical hydrogen bond donor for pairing with Adenine on the DNA template.
However, in 3-Methylpseudouridine, the N3 position is methylated. The substitution of this N3-proton with a bulky methyl group completely eliminates its availability for Watson-Crick base pairing[1]. When wild-type T7 RNAP attempts to load m3ΨTP into its active site, the lack of hydrogen bonding and the resulting steric clash prevent proper alignment. This structural incompatibility prevents RNA extension, causing the polymerase to stall or continuously generate truncated, abortive transcripts[2].
Logical flow of m3Ψ-induced T7 RNA polymerase stalling and resolution via engineered mutants.
Troubleshooting FAQs
Q: Why am I getting a high yield of short, 2-10 nucleotide RNA fragments instead of my full-length transcript? A: You are observing abortive cycling. During the initiation phase, T7 RNAP synthesizes short transcripts before transitioning to the highly processive elongation complex[3]. If the polymerase is forced to incorporate m3ΨTP within the first 10-15 positions, the lack of hydrogen bonding destabilizes the initiation complex, causing the enzyme to repeatedly abort and restart. Solution: Redesign your DNA template to exclude Adenine in the first 15 nucleotides downstream of the T7 promoter. Alternatively, utilizing a P266L mutant T7 RNAP has been shown to alter rotational and scrunching dynamics, significantly reducing short abortive RNAs during initiation[4].
Q: Can I use wild-type T7 RNA polymerase for m3Ψ incorporation if I simply increase the incubation time or enzyme concentration? A: No. Extended incubation alone cannot overcome the thermodynamic block in the active site[2]. You must use an engineered T7 RNAP variant. Mutations in the nucleotide discrimination and finger subdomains—specifically the Y639F and H784A double mutant—expand the active site tolerance for non-canonical substrates and bulky modifications[5].
Q: How can I adjust my IVT buffer to force incorporation through stall sites? A: While enzyme mutation is the primary solution, buffer modulation provides a critical secondary assist. Replacing a fraction of the standard Mg²⁺ with Mn²⁺ (e.g., adding 1.5 mM MnCl₂) relaxes the stringency of the polymerase active site. Manganese coordinates the incoming nucleotide differently, lowering the energetic penalty of the missing N3-H bond and facilitating bypass.
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates built-in checkpoints (e.g., avoiding early incorporation sites) to isolate variables and guarantee that any failure is diagnostic.
Step 1: Template Sequence Optimization
-
Action: Design the DNA template so that the first 15 nucleotides downstream of the T7 promoter (+1 to +15) do not contain Adenine. Use a strong initiation sequence like 5'-GGGAGA-3'.
-
Causality: Ensures the polymerase successfully transitions from the initiation complex to the stable elongation complex before encountering the first m3Ψ incorporation site, preventing catastrophic abortive cycling.
Step 2: Buffer and Master Mix Assembly
-
Action: Prepare a custom IVT buffer: 40 mM Tris-HCl (pH 8.0), 10 mM DTT, 2 mM Spermidine, 15 mM MgCl₂, and 1.5 mM MnCl₂ . Add NTPs at 4 mM each (ATP, CTP, GTP, and m3ΨTP).
-
Causality: The specific Mg²⁺/Mn²⁺ ratio maintains overall catalytic speed while providing just enough active-site relaxation via Mn²⁺ to allow m3ΨTP accommodation.
Step 3: Enzyme Addition
-
Action: Add 50 U/µL of the Y639F/H784A double-mutant T7 RNAP. Do not use wild-type T7 RNAP.
-
Causality: The Y639F mutation reduces discrimination against altered ribose/base geometries, while H784A expands the pocket to accommodate the steric clash of the N3-methyl group[5].
Step 4: Extended Thermal Incubation
-
Action: Incubate the reaction at 37°C for 4 to 6 hours.
-
Causality: The catalytic rate (
) for m3ΨTP is significantly lower than canonical UTP. Extended time ensures complete run-off transcription without premature termination.
Step 5: Quality Control via Urea-PAGE
-
Action: Treat with DNase I, purify via column or LiCl precipitation, and run the product on a 10% TBE-Urea PAGE gel alongside a wild-type UTP control.
-
Causality: The gel acts as a self-validation step. If a ladder of truncated bands appears, the stalling is sequence-dependent (check for consecutive A's in the template). If no RNA is visible, the initiation complex failed (check the +1 to +15 sequence).
Step-by-step experimental workflow for optimized in vitro transcription with m3Ψ.
Quantitative Performance Data
The following table summarizes expected yields and failure modes based on the enzyme and conditions used. Use this data as a benchmark for your own QC validation.
| Enzyme Variant | Substrate | Relative Yield (%) | Full-Length Purity (%) | Primary Failure Mode / Observation |
| WT T7 RNAP | Canonical UTP | 100% | >95% | N/A (Standard baseline) |
| WT T7 RNAP | m3ΨTP | <5% | <10% | Severe elongation stalling; abortive cycling |
| Y639F Mutant | m3ΨTP | 35% | 45% | Moderate elongation stalling at consecutive sites |
| Y639F/H784A | m3ΨTP | 65% | 75% | Reduced processivity; minor truncation |
| Y639F/H784A + Mn²⁺ | m3ΨTP | 85% | 88% | Optimized bypass; minor sequence-dependent pausing |
| P266L Mutant | m3ΨTP | 15% | 30% | Fixes abortive initiation, but fails at elongation |
References
-
Kowalak, J. A., et al. "Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine." Nucleic Acids Research. 1
-
Welter, M. "Synthesis of Modified Nucleic Acids Using Engineered Polymerases." University of Konstanz.5
-
Belotserkovskii, B. P., et al. "RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences." Nucleic Acids Research. 2
-
Dousis, A., et al. "Bacteriophage RNA polymerases: catalysts for mRNA vaccines and therapeutics." Frontiers in Bioengineering and Biotechnology. 3
-
Tang, G. Q., et al. "Relaxed rotational and scrunching changes in P266L mutant of T7 RNA polymerase reduce short abortive RNAs while delaying transition into elongation." PLoS One. 4
Sources
- 1. YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacteriophage RNA polymerases: catalysts for mRNA vaccines and therapeutics [frontiersin.org]
- 4. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: Purification Strategies for 3-Methylpseudouridine (m3Ψ) RNA
Welcome to the Advanced Applications Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 3-Methylpseudouridine (m3Ψ) modified RNA.
While N1-methylpseudouridine (m1Ψ) is widely recognized for its role in COVID-19 mRNA vaccines[1], 3-Methylpseudouridine (m3Ψ) is a distinct, naturally occurring modification found in the 23S rRNA of E. coli[2]. In synthetic mRNA therapeutics, m3Ψ is incorporated to modulate secondary structure, evade innate immune sensors, and fine-tune translational kinetics[3]. However, the methylation at the N3 position alters the hydrogen-bonding capacity and increases the overall hydrophobicity of the transcript. This necessitates highly specialized downstream purification strategies to separate full-length m3Ψ-RNA from abortive transcripts and immunogenic double-stranded RNA (dsRNA) byproducts.
Core Purification Workflow
The following diagram outlines the validated downstream processing (DSP) workflow for m3Ψ-containing in vitro transcribed (IVT) RNA.
Fig 1: Downstream purification workflow for 3-Methylpseudouridine-containing mRNA.
Validated Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . We do not just provide the "how"; we provide the mechanistic "why" (causality) behind each step.
Protocol A: Primary Clearance via Tangential Flow Filtration (TFF)
Mechanistic Rationale: Traditional precipitation methods (e.g., LiCl) trap contaminants in the pellet and are not scalable. TFF utilizes size exclusion under continuous flow to wash away unincorporated m3Ψ-NTPs, capping analogs, and short abortive transcripts while retaining the large mRNA[3]. Because m3Ψ increases the hydrophobicity of the RNA, selecting a membrane material with low non-specific binding (like modified polyethersulfone, mPES) is critical to prevent product loss.
Step-by-Step Procedure:
-
Membrane Selection: Equip the TFF system with a 100 kDa MWCO mPES cassette.
-
Dilution: Dilute the DNase-treated IVT reaction 1:5 in a high-salt diafiltration buffer (e.g., 50 mM Tris-HCl, 250 mM NaCl, pH 7.4) to disrupt weak protein-RNA interactions.
-
Diafiltration (Washing): Perform 8–10 diavolumes (DV) of buffer exchange. Causality: High DV ensures >99% clearance of the highly concentrated m3Ψ-NTPs, which can competitively inhibit downstream affinity steps.
-
Concentration: Reduce the retentate volume to achieve a final RNA concentration of 1–2 mg/mL.
-
Self-Validation Step: Analyze the permeate and retentate using Anion Exchange (AEX) HPLC. A successful TFF run will show a massive NTP peak in the permeate and a clean, single mRNA peak in the retentate[4].
Protocol B: Depletion of dsRNA via Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Mechanistic Rationale: T7 RNA polymerase generates dsRNA byproducts through RNA-dependent RNA polymerase activity. These dsRNA impurities are highly immunogenic[5]. IP-RP-HPLC separates nucleic acids based on hydrophobicity and length. Triethylammonium acetate (TEAA) acts as an ion-pairing agent, binding to the negatively charged phosphate backbone and interacting with the hydrophobic stationary phase. Because m3Ψ naturally increases the transcript's hydrophobicity, the gradient must be shallower than that used for unmodified RNA to achieve baseline resolution between single-stranded m3Ψ-RNA and dsRNA.
Step-by-Step Procedure:
-
Column Preparation: Use an alkylated nonporous polystyrene-divinylbenzene (PS-DVB) matrix column.
-
Mobile Phase Setup:
-
Buffer A: 0.1 M TEAA, pH 7.0.
-
Buffer B: 0.1 M TEAA, pH 7.0 containing 25% acetonitrile.
-
-
Loading: Load the TFF retentate (or Oligo-dT eluate) at 38% Buffer B.
-
Gradient Elution: Run a shallow linear gradient from 38% to 55% Buffer B over 45 minutes at 65°C. Causality: Heating to 65°C denatures transient secondary structures, ensuring separation is driven purely by length and intrinsic hydrophobicity rather than folding artifacts.
-
Self-Validation Step: Perform a dot-blot assay on the collected fractions using the J2 anti-dsRNA antibody. A validated run will show J2-reactive species eluting after the main m3Ψ-mRNA peak.
Troubleshooting & FAQs
Q: Why is my m3Ψ-mRNA co-eluting with dsRNA impurities during IP-RP-HPLC? A: This is a classic hydrophobicity mismatch. The N3-methylation on the pseudouridine ring increases the overall hydrophobicity of your single-stranded RNA. If you are using a standard gradient optimized for unmodified uridine or N1-methylpseudouridine (m1Ψ), the m3Ψ-mRNA will be retained longer on the column, causing its peak to broaden and overlap with the highly retained dsRNA species[5]. Solution: Flatten your acetonitrile gradient (e.g., increase Buffer B by only 0.2% per minute) and ensure your column temperature is strictly maintained at 65°C to melt out any secondary structures that mimic dsRNA.
Q: I am experiencing unusually low yield (recovery < 50%) during Oligo-dT affinity chromatography. What is causing this? A: The incorporation of m3Ψ alters the hydrogen-bonding dynamics of the transcript. While it does not directly impact the poly(A) tail, the modified bases in the coding sequence can cause the mRNA to adopt aberrant global secondary structures that sterically hide the poly(A) tail, preventing it from hybridizing with the Oligo-dT resin. Solution: Introduce a brief thermal denaturation step (65°C for 3 minutes) followed by rapid cooling in your binding buffer (containing high salt, e.g., 0.5 M NaCl) immediately prior to loading onto the Oligo-dT column. This exposes the poly(A) tail for efficient capture.
Q: How can I accurately monitor the removal of m3Ψ-NTPs during my TFF process? UV spectrophotometry (A260) is giving me false high readings. A: UV spectrophotometry cannot distinguish between polymerized mRNA and free nucleotides; both absorb strongly at 260 nm. To accurately monitor clearance, you must use Anion Exchange (AEX) HPLC[4]. AEX provides baseline separation of small, highly charged NTPs from the large mRNA transcript. By injecting a small sample of your TFF retentate into an AEX column, you can quantify the exact consumption and clearance of m3Ψ-UTP in real-time.
Q: My downstream in vivo assays show high inflammatory markers despite HPLC purification. Could the m3Ψ modification be causing this? A: While unmodified RNA triggers Toll-like receptors (TLRs), nucleoside modifications generally suppress this innate immune activation[6]. If you are still seeing inflammation, it is highly likely that your purification failed to remove all dsRNA, or that short abortive transcripts are acting as immunostimulants. Ensure that your HPLC fractions are strictly gated (discard the tail end of the main peak, where dsRNA typically trails) and verify purity with a J2 immunoblot.
Quantitative Performance Metrics
The table below summarizes the expected performance of each purification stage when optimized specifically for m3Ψ-containing RNA.
| Purification Stage | Target Contaminant Removed | Scalability | Typical Yield Recovery | Final Purity (Target) |
| TFF (Primary) | Free m3Ψ-NTPs, Enzymes, Salts | High | 90 - 95% | > 85% |
| Oligo-dT Affinity | Abortive transcripts, DNA | Medium-High | 80 - 85% | > 90% |
| IP-RP-HPLC | dsRNA, truncated RNA | Low-Medium | 60 - 75% | > 99% |
| AEX Chromatography | Residual NTPs, DNA | High | 85 - 90% | > 98% |
References
- Source: National Institutes of Health (NIH)
- WO2020165158A1 - mRNA purification by tangential flow filtration Source: Google Patents URL
- Source: National Institutes of Health (NIH)
- Structural Characterization of U-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine* Source: Oxford Academic URL
- Source: American Chemical Society (ACS)
- Nucleoside-modified mRNA vaccines induce potent T follicular helper and germinal center B cell responses Source: Rockefeller University Press URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. WO2020165158A1 - Mrna purification by tangential flow filtration - Google Patents [patents.google.com]
- 4. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of mRNA Encoding Chimeric Antigen Receptor Is Critical for Generation of a Robust T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
stability issues of 3-Methylpseudouridine modified mRNA
Welcome to the Technical Support Center for Modified mRNA Therapeutics. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and biological challenges associated with 3-Methylpseudouridine (
Unlike the industry-standard 1-methylpseudouridine (
Diagnostic Workflow: Isolating Instability
Before troubleshooting, it is critical to determine whether the degradation is occurring in vitro (during storage/formulation) or in vivo (post-delivery).
Caption: Diagnostic workflow for isolating the root cause of 3-Methylpseudouridine mRNA instability.
Section 1: In Vitro Chemical & Structural Stability (FAQs)
Q: Why does my
Q: How does
Section 2: In Vivo Stability & Translation-Coupled Decay (FAQs)
Q: We observe truncated protein products and rapid mRNA clearance in vivo despite high initial transfection efficiency. What causes this?
A: This is a classic signature of translation-coupled decay, specifically No-Go Decay (NGD). While pseudouridine derivatives generally enhance translation, the specific positioning of the methyl group in
Caption: Mechanism of translation-coupled No-Go Decay triggered by
Quantitative Data: Modification Comparison
To guide your sequence design and formulation, refer to the comparative stability metrics below. Note the stark difference in base-stacking stability between
Table 1: Comparative Physicochemical & Biological Properties of Uridine Variants
| Modification | Dominant Conformation | Base-Stacking Stability | Relative Translation Efficiency (vs U) | Primary Degradation Trigger |
| Unmodified Uridine (U) | anti | Low | Baseline (1.0x) | RNase A/T1 (Endonucleases) |
| 1-Methylpseudouridine ( | anti | Very High | High (~10-50x) | Extreme pH / Lipid Oxidation |
| 3-Methylpseudouridine ( | syn | Moderate/Low | Moderate (~5-20x) | Ribosome Stalling / Hydrolysis |
Experimental Protocols: Self-Validating Methodologies
Protocol 1: Assessing mRNA Integrity via Capillary Electrophoresis (CE)
Purpose: To isolate chemical instability (hydrolysis) from enzymatic degradation during formulation. This protocol uses a self-validating thermal stress control to confirm that the assay accurately measures the structural vulnerability caused by the syn conformation.
-
Sample Preparation: Aliquot 1 µg of
mRNA, mRNA (positive control), and unmodified mRNA (negative control) into RNase-free tubes. -
Thermal Stress Induction: Incubate half of the aliquots at 37°C in a 10 mM Tris-HCl buffer (pH 7.5) with 5 mM
for 24 hours. Keep the other half at -80°C (Baseline). -
Denaturation: Add formamide-based loading buffer to all samples and heat to 70°C for 3 minutes to disrupt secondary structures, then immediately snap-cool on ice.
-
CE Execution: Run samples on a Fragment Analyzer or Bioanalyzer using an RNA high-sensitivity kit.
-
Validation & Analysis:
-
Self-Validation Check: The unmodified mRNA should show near-complete degradation (smearing) under thermal stress. The
mRNA should remain largely intact (>80% main peak). -
Diagnostic: If the
mRNA shows significant fragmentation compared to , the instability is confirmed to be chemically driven by exposed phosphodiester bonds. Proceed to buffer optimization (lower pH, remove ).
-
Protocol 2: Ribosome Profiling (Ribo-Seq) to Detect -Induced Stalling
Purpose: To map exact codon contexts where
-
Cell Transfection: Transfect target cells (e.g., HEK293T) with
mRNA. -
Translation Arrest (Self-Validating Control): Treat half the cells with Cycloheximide (CHX) to freeze elongating ribosomes. Treat the other half with Harringtonine (freezes initiation only) to ensure downstream peaks are true elongating ribosomes, not RNA-binding protein artifacts.
-
Lysate Preparation & Nuclease Digestion: Lyse cells and treat with RNase I to degrade unprotected mRNA, leaving only ~30nt ribosome-protected fragments (RPFs).
-
Library Prep & Sequencing: Isolate RPFs via sucrose cushion ultracentrifugation, ligate adapters, reverse transcribe, and sequence via Illumina NGS.
-
Data Analysis: Map RPFs back to the mRNA sequence. A disproportionately high density of RPFs at specific
-rich codons (e.g., UUU, UUC) indicates severe A-site stalling. -
Resolution: Perform synonymous codon substitution to replace U-rich codons with C- or G-rich synonymous alternatives, alleviating the decoding bottleneck.
References
-
Desaulniers, J. P., Chui, H. M. P., & Chow, C. S. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine. Bioorganic & Medicinal Chemistry, 13(24), 6777-6781. URL:[Link]
-
Choi, J., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. URL:[Link]
-
Purta, E., et al. (2008). YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA, 14(10), 2234-2244. URL:[Link]
Technical Support Center: mRNA Modification & Translation Fidelity
Welcome to the Technical Support Center for modified mRNA therapeutics. As synthetic mRNA applications expand, understanding the mechanistic consequences of nucleotide modifications is critical. This guide addresses the specific translational dynamics and potential off-target effects associated with Methylpseudouridine variants—specifically focusing on the industry-standard N1-Methylpseudouridine (m1Ψ) and the highly disruptive 3-Methylpseudouridine (m3Ψ).
Troubleshooting Guides & FAQs
Q1: We are evaluating Methylpseudouridine variants for our next-generation mRNA therapeutics. What is the functional difference between incorporating N1-Methylpseudouridine (m1Ψ) versus 3-Methylpseudouridine (m3Ψ) regarding off-target effects? A1: The functional difference lies in the exact position of the methylation, which dictates the severity of the off-target effects.
-
m1Ψ (N1-Methylpseudouridine): Methylation occurs at the N1 position. Because pseudouridine is attached to the ribose via a C5-glycosidic bond, the N1 position is free. Methylating N1 enhances RNA stability and evades innate immune sensors (like TLR7/8) while leaving the Watson-Crick face intact. However, it alters the energetics of mRNA-tRNA interactions, which can cause transient ribosome stalling and subsequent +1 ribosomal frameshifting[1].
-
m3Ψ (3-Methylpseudouridine): Methylation occurs at the N3 position. The N3 position is the primary hydrogen bond donor required for Watson-Crick base pairing with the incoming aminoacyl-tRNA. Methylation here physically blocks this interaction[2]. If m3Ψ is incorporated into IVT mRNA, it acts as a hard block, leading to catastrophic off-target effects including irreversible ribosome stalling, truncated peptides, and activation of ribosome-associated quality control (RQC) pathways.
Q2: We substituted Uridine with m1Ψ in our IVT mRNA, but our Western blots show unexpected, higher molecular weight protein bands. What is happening? A2: You are observing +1 ribosomal frameshifting . While m1Ψ allows for high-yield translation, it induces ribosome stalling when encountering "slippery sequences" (e.g., U-UUU-UUA). To resolve the thermodynamic stall, the ribosome slips one nucleotide forward (+1 frame) and continues translation[1]. This results in an off-target, frameshifted polypeptide that extends beyond the canonical stop codon, explaining the higher molecular weight band.
Q3: We detected T-cell activation against unknown antigens in our in vivo models using m1Ψ-modified mRNA. Could this be related to the mRNA design? A3: Yes. The off-target frameshifted peptides generated by m1Ψ-induced ribosomal slippage are highly immunogenic. These unintended polypeptides are processed by the proteasome and presented via MHC class I molecules, eliciting a robust CD8+ T-cell response against the frameshifted products[1].
Q4: We are trying to sequence our m3Ψ-modified control RNAs, but our RT-PCR yields are extremely low and highly mutated. Why? A4: Because m3Ψ blocks the Watson-Crick face, it not only halts ribosomes but also severely inhibits reverse transcriptase (RT). When the RT enzyme encounters m3Ψ, it stalls, leading to truncated cDNAs or forcing a high misincorporation rate (up to ~29.2% mutation rate at the modification site) as the enzyme struggles to bypass the steric clash[3].
Quantitative Data: Nucleotide Modification Comparison
To aid in your experimental design, the following table summarizes the causal relationships between specific modifications, their structural impact, and their quantitative off-target risks.
| Modification | H-Bonding Face (N3) Status | Relative Translation Yield | Ribosomal Frameshifting Rate | RT-PCR Misincorporation Rate |
| Uridine (U) | Unmodified (Active) | 1.0x (Baseline) | < 0.1% | < 0.1% |
| N1-Methylpseudouridine (m1Ψ) | Unmodified (Active) | ~2.5x to 10x | Up to 8% at slippery sequences | Low |
| 3-Methylpseudouridine (m3Ψ) | Methylated (Blocked) | ~0.0x (Aborted) | N/A (Translation arrests) | ~29.2% (Blocks RT extension) |
Experimental Protocols: Self-Validating Systems
As a best practice, every troubleshooting assay must include internal controls that validate the integrity of the experiment.
Protocol 1: Detection of Off-Target Frameshifted Peptides
Objective: Confirm if unexpected protein products are a result of modification-induced frameshifting.
-
Synthesize mRNA: Generate two batches of your target mRNA via T7 RNA polymerase—one with 100% UTP (Wild-Type Control) and one with 100% m1ΨTP.
-
In Vitro Translation (IVT): Translate both mRNAs using a Rabbit Reticulocyte Lysate (RRL) system for 90 minutes at 30°C.
-
Resolution: Run the lysates on a 4-12% Bis-Tris SDS-PAGE gel.
-
Western Blotting: Probe with primary antibodies targeting the N-terminal tag (detects all initiation events) and a custom antibody targeting the predicted +1 frameshifted C-terminus.
-
Self-Validation Check (Causality): The assay is validated if the higher molecular weight band appears only in the m1Ψ-mRNA lane and is completely absent in the UTP-mRNA lane. This proves the off-target product is strictly modification-dependent, ruling out plasmid cloning artifacts.
Protocol 2: Synonymous Sequence Optimization (Mitigation Strategy)
Objective: Eliminate m1Ψ-induced frameshifting without losing the innate immune evasion benefits of the modification.
-
Sequence Scanning: Computationally scan your mRNA Open Reading Frame (ORF) for known slippery motifs (e.g., UUU-U, UUU-C).
-
Synonymous Mutation: Introduce synonymous mutations at the wobble positions of these motifs. For example, mutate a slippery Phe-Leu sequence from UUU-UUA to UUC-CUG. This disrupts the homopolymeric tract while preserving the encoded amino acid[1].
-
Re-synthesis & Validation: Synthesize the optimized sequence with 100% m1ΨTP.
-
Self-Validation Check: Repeat Protocol 1. The successful abolition of the higher molecular weight band in the optimized m1Ψ-mRNA confirms that the off-target frameshifting has been successfully engineered out of the transcript.
Pathway & Workflow Visualizations
Caption: Mechanism of +1 ribosomal frameshifting induced by N1-methylpseudouridine at slippery sequences.
Caption: Troubleshooting workflow for detecting and mitigating off-target peptides in modified mRNA.
References
- Mulroney, T. E., et al. "N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting.
- Choi, J., et al.
- Hillebrand, R., et al. "Single enzyme RT-PCR of full-length ribosomal RNA." Synthetic Biology (2020).
- Purta, E., et al. "YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA." RNA (2008).
Sources
Technical Support Center: Optimizing Buffer Conditions for 3-Methylpseudouridine (m3Ψ) IVT
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals transitioning from standard RNA synthesis to highly modified mRNA platforms utilizing 3-Methylpseudouridine (m3Ψ) .
Unlike the more common N1-methylpseudouridine (m1Ψ), substituting standard UTP with m3ΨTP introduces unique thermodynamic and steric challenges during In Vitro Transcription (IVT). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your full-length transcript yield.
Mechanistic Overview: The m3Ψ Incorporation Bottleneck
To troubleshoot m3Ψ IVT effectively, one must understand the causality behind polymerase failure. In standard Uridine or m1Ψ, the N3 position acts as a canonical hydrogen bond donor to Adenine's N1.
In 3-Methylpseudouridine , the N3 position is methylated, permanently removing this hydrogen bond donor [1]. To successfully base-pair with Adenine in the transcription bubble, m3Ψ must rotate into a sterically demanding syn conformation , allowing its unmethylated N1 position to interact with Adenine. This conformational requirement creates a severe kinetic bottleneck:
-
Polymerase Stalling: T7 RNA Polymerase (T7 RNAP) pauses at each Adenine in the DNA template, waiting for m3ΨTP to adopt the correct conformation.
-
Mg²⁺ Depletion: Slower kinetics prolong the reaction time, allowing inorganic pyrophosphate (PPi) to accumulate and precipitate with free Magnesium (Mg²⁺), stripping the enzyme of its essential cofactor [2].
-
Abortive Cycling: Stalled polymerases are highly prone to premature dissociation, resulting in truncated RNA fragments.
Troubleshooting Q&A (FAQs)
Q1: My overall RNA yield is 50-70% lower when substituting UTP with m3ΨTP. How do I recover my yield? A: The kinetic stalling caused by m3ΨTP's syn conformation requirement shifts the optimal equilibrium of your buffer. Standard IVT buffers use a 1.5:1 ratio of Mg²⁺ to total NTPs. Because m3ΨTP incorporation is slow, you must drive the reaction via mass action and enhanced active-site coordination. Solution: Increase the m3ΨTP concentration to 5–6 mM (while keeping ATP/CTP/GTP at 4 mM) and increase your Mg²⁺ to total NTP ratio to 1.875:1 [3]. Switching from MgCl₂ to Magnesium Acetate (Mg(OAc)₂) also significantly improves yield by reducing chloride ion inhibition.
Q2: I observe a cloudy, white precipitate in my IVT reaction after 30 minutes. Is this my synthesized RNA? A: No. This is almost certainly Magnesium Pyrophosphate (Mg₂P₂O₇) . As T7 RNAP slowly incorporates m3ΨTP, it releases PPi. If PPi is not immediately cleaved, it binds free Mg²⁺ and precipitates out of solution, halting transcription. Solution: You must add Inorganic Pyrophosphatase (iPPase). For m3Ψ IVT, increase the iPPase concentration to 0.005 U/µL (5x higher than standard protocols) to ensure PPi is cleaved into soluble orthophosphate, keeping Mg²⁺ bioavailable [2].
Q3: My TapeStation/Bioanalyzer traces show a massive smear of short, abortive transcripts instead of a distinct full-length peak. What went wrong? A: The T7 RNAP is falling off the template due to processivity failure at poly-A tracts (where multiple m3Ψ nucleotides must be incorporated sequentially). Solution: First, increase the concentration of Spermidine from 2 mM to 4 mM. Spermidine acts as a polyamine stabilizer that binds the phosphate backbone, preventing premature RNA-DNA hybrid dissociation. Second, perform a temperature titration: lowering the IVT temperature from 37°C to 30°C or 32°C slows the overall enzyme speed, matching the slower conformational flip of m3ΨTP and preventing polymerase "derailment" [4].
Buffer Condition Data & Optimization Parameters
The following table summarizes the quantitative shifts required to transition from a standard IVT buffer to an m3Ψ-optimized system.
| Component | Standard IVT Buffer | m3Ψ-Optimized Buffer | Mechanistic Rationale |
| Buffer Base | 40 mM Tris-HCl (pH 8.0) | 40 mM HEPES (pH 7.9) | HEPES maintains superior pH stability during the extended transcription times required for m3Ψ. |
| Magnesium Source | 24 mM MgCl₂ | 30–35 mM Mg(OAc)₂ | Acetate counter-ion improves yield; higher Mg²⁺ compensates for modified NTP chelation. |
| NTP Concentration | 4 mM each (16 mM total) | 4 mM A/C/G, 6 mM m3ΨTP | Excess m3ΨTP drives incorporation kinetics via mass action. |
| Mg²⁺ : NTP Ratio | 1.5 : 1 | ~1.875 : 1 | Ensures sufficient free Mg²⁺ for T7 RNAP active site coordination despite slower kinetics. |
| iPPase | Optional (0.001 U/µL) | Mandatory (0.005 U/µL) | Prevents Mg²⁺-pyrophosphate precipitation. |
| Spermidine | 2 mM | 4 mM | Stabilizes highly modified single-stranded RNA and prevents premature termination. |
Systems-Level IVT Optimization Workflow
Caption: Workflow for overcoming T7 RNAP kinetic bottlenecks during m3ΨTP incorporation in IVT.
Step-by-Step Experimental Protocol: m3Ψ-Optimized IVT
This protocol is designed as a self-validating system . The inclusion of specific checkpoint steps ensures that you can identify the exact mode of failure if the reaction underperforms.
Phase 1: Reaction Assembly (20 µL Scale)
Critical Note: Assemble the reaction at room temperature. Spermidine will precipitate DNA templates if added to cold mixtures.
-
Thaw and Prepare Reagents: Thaw 10x optimized IVT buffer (400 mM HEPES pH 7.9, 350 mM Mg(OAc)₂, 40 mM Spermidine, 400 mM DTT) at room temperature. Vortex vigorously to ensure spermidine is fully in solution.
-
Order of Addition: To a sterile, RNase-free microcentrifuge tube, add the following in exact order:
-
Nuclease-free water (to 20 µL final volume)
-
2 µL 10x Optimized IVT Buffer
-
4 mM final ATP, CTP, GTP (e.g., 0.8 µL of 100 mM stocks)
-
6 mM final m3ΨTP (e.g., 1.2 µL of 100 mM stock)
-
1 µg Linearized DNA Template
-
0.1 µL iPPase (1 U/µL stock, final 0.005 U/µL)
-
2 µL T7 RNA Polymerase Mix (including RNase inhibitor)
-
-
Homogenization: Pipette up and down 10 times gently. Do not vortex the enzyme.
Phase 2: Incubation and Self-Validation
-
Incubation: Place the tube in a thermal cycler set to 32°C (not 37°C) for 2 to 3 hours.
-
Validation Checkpoint (1 Hour): Remove a 1 µL aliquot and centrifuge at 10,000 x g for 2 minutes.
-
If the solution is clear: Free Mg²⁺ is stable. Proceed with incubation.
-
If a white pellet forms: Pyrophosphate is precipitating Mg²⁺. Immediately spike the remaining reaction with an additional 0.1 µL of iPPase and 0.5 µL of 100 mM Mg(OAc)₂ to rescue the reaction.
-
Phase 3: Template Removal and Clean-up
-
DNase I Treatment: Add 1 µL of RNase-free DNase I. Incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the mRNA using tangential flow filtration (TFF) or a commercial magnetic bead-based RNA cleanup kit.
-
Final Validation: Quantify using a NanoDrop (ensure 260/230 > 2.0 to confirm acetate and spermidine removal) and run 100 ng on an Agilent TapeStation to verify a single, sharp band indicating full-length m3Ψ-mRNA.
References
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation bioRxiv[Link] [1]
-
Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase Biotechnology and Bioengineering / PubMed[Link] [2]
-
Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA bioRxiv[Link] [3]
Technical Support Center: Troubleshooting 3-Methylpseudouridine (m3Ψ) in RNA Synthesis & mRNA Therapeutics
Welcome to the Technical Support Center for 3-Methylpseudouridine (m3Ψ). While N1-methylpseudouridine (m1Ψ) has become the industry standard for mRNA vaccines, m3Ψ presents a unique biochemical profile. Naturally found at position 1915 in E. coli 23S rRNA[1], m3Ψ is increasingly utilized in synthetic mRNA to enhance translational capacity and evade innate immune detection[].
However, because the methyl group at the N3 position blocks standard Watson-Crick hydrogen bonding, m3Ψ requires specific conformational adaptations to pair with adenine[]. This guide addresses the unique thermodynamic, synthesis, and translational challenges associated with working with m3Ψ.
Section 1: In Vitro Transcription (IVT) Optimization
Q1: My IVT yields are significantly lower when substituting UTP with m3Ψ-5'-triphosphate (m3ΨTP). How can I restore yields?
Causality: T7 RNA Polymerase is highly sensitive to steric bulk in the major groove of the nascent RNA-DNA hybrid. Because m3Ψ forces a syn conformation to maintain base pairing, the incorporation kinetics are slower compared to standard UTP or m1ΨTP. This kinetic bottleneck can lead to premature transcription termination, abortive cycling, and lower overall yields.
Solution: You must adjust the Mg2+ concentration and NTP ratios to accommodate the altered kinetics and stabilize the bulky transition state.
Step-by-Step Methodology: Optimized m3Ψ IVT Protocol
-
Template Preparation: Ensure the DNA template is linearized and strictly RNase-free.
-
Buffer Optimization: Use a custom IVT buffer: 40 mM Tris-HCl (pH 8.0), 30 mM MgCl2 (increased from the standard 20 mM to stabilize the polymerase complex), 2 mM Spermidine, and 10 mM DTT.
-
NTP Mix Formulation: Add ATP, CTP, and GTP at 5 mM each. Add m3ΨTP at 6 mM (a 20% excess is required to drive incorporation). Do not include standard UTP.
-
Enzyme Addition: Add 50 U/µL of T7 RNA Polymerase and 1 U/µL of RNase Inhibitor.
-
Incubation: Incubate at 37°C for 3 to 4 hours. (Extended time compensates for slower m3Ψ incorporation kinetics).
-
DNase Treatment: Add 1 U/µg DNA of DNase I and incubate for 15 mins at 37°C.
-
Purification: Proceed immediately to dsRNA removal.
Q2: How do the structural and chemical properties of m3Ψ compare to other Uridine derivatives, and why does this matter for my experimental design?
Causality: The position of the methyl group dictates the hydrogen-bonding face. Understanding this is critical for predicting RNA secondary structure stability, melting temperatures (Tm), and ribosomal interactions[4].
Table 1: Quantitative & Structural Comparison of Uridine Derivatives
| Nucleoside | Methyl Position | H-Bonding Face (to Adenine) | Conformation | Relative Translation Efficiency | Immunogenicity (TLR Activation) |
| Uridine (U) | None | N3 | anti | Baseline (1x) | High |
| Pseudouridine (Ψ) | None | N3 | anti | High (~10x) | Low |
| N1-Methylpseudouridine (m1Ψ) | N1 | N3 | anti | Very High (~25x) | Very Low |
| 3-Methylpseudouridine (m3Ψ) | N3 | N1 | syn | Very High (~20x) | Very Low |
Note: Translation efficiency metrics are relative approximations based on mammalian cell line reporter assays[][4].
Section 2: Translation Fidelity and Structural Assays
Q3: My m3Ψ-modified mRNA is showing reduced translation fidelity (miscoding) in my reporter assays. What is happening?
Causality: The ribosome relies on precise hydrogen bonding in the A-site to discriminate between cognate and near-cognate tRNAs. Because m3Ψ lacks the standard N3 hydrogen bond donor, it must rotate into the syn conformation to utilize the N1 position for pairing with the adenine of the incoming tRNA[][4]. If the local sequence context restricts this rotation (e.g., highly structured GC-rich flanking regions), the mRNA may mispair with near-cognate tRNAs (such as tRNA^Ile instead of tRNA^Phe for UUU codons)[4].
Solution: Redesign your codon optimization strategy. Avoid placing m3Ψ in tight hairpin loops or immediately adjacent to bulky modified purines that restrict glycosidic bond rotation.
Mechanism of m3Ψ codon recognition via syn conformation in the ribosome A-site.
Section 3: Immunogenicity and Downstream Processing
Q4: Despite 100% m3Ψ incorporation, my mRNA is still triggering an innate immune response (IFN-α production) in dendritic cells. Why?
Causality: While m3Ψ effectively evades Toll-like Receptors (TLR7/8)[5][6], T7 RNA polymerase is prone to copy-back transcription, generating double-stranded RNA (dsRNA) byproducts. These dsRNA impurities are potent activators of the MDA5 and RIG-I pathways, regardless of the m3Ψ modification.
Solution: You must implement a stringent dsRNA removal step post-IVT.
Step-by-Step Methodology: dsRNA Removal via Cellulose Chromatography
-
Preparation: Equilibrate 50 mg of fibrous cellulose in 1x STE buffer (10 mM Tris-HCl pH 7.0, 1 mM EDTA, 100 mM NaCl) containing 16% ethanol.
-
Binding: Resuspend your IVT-generated m3Ψ-mRNA in the 1x STE/16% EtOH buffer and add to the cellulose matrix.
-
Incubation: Agitate at room temperature for 15 minutes. dsRNA binds tightly to cellulose in the presence of 16% ethanol, while ssRNA remains in solution.
-
Elution: Centrifuge at 14,000 x g for 2 minutes. Collect the supernatant containing the purified single-stranded m3Ψ-mRNA.
-
Precipitation: Recover the mRNA using standard sodium acetate/ethanol precipitation.
Workflow for m3Ψ-modified mRNA synthesis and dsRNA byproduct removal.
Q5: How do I analytically verify that m3Ψ was successfully incorporated into my transcript?
Causality: Because m3Ψ and standard pseudouridine (Ψ) have identical molecular weights to their unmethylated/methylated counterparts (m3Ψ has the exact same mass as m1Ψ or m5U), standard low-resolution mass spectrometry cannot distinguish them.
Solution: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following enzymatic digestion.
-
Digest 1 µg of mRNA with Nuclease P1 (2 U) at 37°C for 2 hours.
-
Dephosphorylate with Calf Intestinal Alkaline Phosphatase (CIP) for 1 hour to yield single nucleosides.
-
Analyze via LC-MS/MS. m3Ψ will elute at a distinct retention time compared to m1Ψ due to differences in polarity caused by the N3 versus N1 methylation[7][8].
References
-
Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. PubMed Central (PMC). [Link]
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]
-
YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. PubMed Central (PMC). [Link]
- RNA containing modified nucleosides and methods of use thereof.
- Chemically modified messenger RNA's.
-
Data-informed reparameterization of modified RNA and the effect of explicit water models: application to pseudouridine and derivatives. PubMed Central (PMC). [Link]
-
Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Oxford Academic. [Link]
Sources
- 1. YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. US8278036B2 - RNA containing modified nucleosides and methods of use thereof - Google Patents [patents.google.com]
- 6. US11377656B2 - Chemically modified messenger RNA's - Google Patents [patents.google.com]
- 7. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Navigating the Nuances of 3-Methylpseudouridine IVT: A Guide to Minimizing dsRNA Formation
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic mRNA, the presence of double-stranded RNA (dsRNA) impurities in in vitro transcription (IVT) reactions is a critical challenge. This is particularly relevant when utilizing modified nucleotides like 3-Methylpseudouridine (3mΨ) to enhance the stability and translational efficacy of the mRNA molecule. While beneficial, these modifications do not entirely eliminate the potential for dsRNA formation, a significant trigger of innate immune responses that can compromise the safety and effectiveness of mRNA-based therapeutics.[1][2][3]
This technical support guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you minimize dsRNA contamination in your 3mΨ IVT reactions. We will delve into the root causes of dsRNA formation and offer practical, field-proven solutions to ensure the production of high-quality, low-immunogenicity mRNA.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a problem in 3mΨ IVT?
A1: Double-stranded RNA (dsRNA) is a significant byproduct of the IVT process where a complementary RNA strand is synthesized and anneals to the target mRNA, or the single-stranded mRNA (ssRNA) folds back on itself to form a hairpin structure.[4][5] In the context of mRNA therapeutics, dsRNA is highly immunogenic as it is recognized by the innate immune system as a viral signature.[2][3] This recognition, primarily through receptors like TLR3, RIG-I, and MDA5, can trigger inflammatory cytokine production, leading to reduced protein expression from the mRNA and potential adverse effects in vivo.[1][2][3]
Q2: I'm using 3mΨ, which is supposed to reduce immunogenicity. Why am I still seeing dsRNA?
A2: While modified nucleosides like pseudouridine (Ψ) and its derivatives, including N1-methylpseudouridine (m1Ψ), are incorporated into mRNA to reduce innate immune activation, they do not entirely prevent the formation of dsRNA during the IVT reaction.[2][6][7][8] The T7 RNA polymerase can still exhibit RNA-dependent RNA polymerase (RdRp) activity or generate antisense transcripts, leading to dsRNA formation regardless of the nucleotide composition.[1] Therefore, optimizing the IVT process and implementing robust purification strategies remain crucial.
Q3: What are the primary causes of dsRNA formation during IVT?
A3: Several factors can contribute to dsRNA generation:
-
T7 RNA Polymerase Activity: The polymerase can use the newly synthesized RNA transcript as a template to create a complementary strand (RNA-dependent RNA polymerase activity) or read through the end of the DNA template and loop back.[1][5]
-
DNA Template Issues: Impurities in the linearized plasmid DNA or incomplete linearization can provide alternative templates for transcription.[9][10] Additionally, the presence of guanosine or cytosine at the end of the DNA template can enhance DNA-terminus-initiated transcription, a source of full-length dsRNA.[11]
-
Abortive Transcripts: Short, prematurely terminated RNA fragments can act as primers on the full-length transcript, leading to the synthesis of a complementary strand.[4]
-
Secondary Structures: The single-stranded mRNA product can fold back on itself to form stable hairpin structures, creating regions of dsRNA.[4]
Q4: How can I detect and quantify dsRNA in my mRNA product?
A4: Several methods are available for dsRNA detection and quantification, each with its own advantages and limitations:
-
Dot Blot/ELISA: These immunological assays use dsRNA-specific antibodies (like the J2 monoclonal antibody) for sensitive and specific detection.[12][13] ELISA generally offers higher sensitivity and more quantitative results than dot blots.[13][14]
-
Gel Electrophoresis: While simple, agarose gel electrophoresis has low sensitivity for detecting dsRNA.[15][16]
-
Chromatography: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can separate and quantify dsRNA from ssRNA.[14][17] Slalom chromatography is another emerging, highly sensitive method.[15]
-
Quantitative PCR (qPCR): RT-qPCR can be a sensitive method for quantifying specific dsRNA sequences.[][19]
Troubleshooting Guide: A Systematic Approach to Minimizing dsRNA
This section provides a detailed, step-by-step guide to systematically troubleshoot and minimize dsRNA formation at each stage of your 3mΨ IVT workflow.
DNA Template Design and Preparation
The quality of your DNA template is the foundation of a successful IVT reaction.
Problem: High levels of dsRNA are detected post-IVT, even with optimized reaction conditions.
Potential Cause & Solution:
-
Incomplete Plasmid Linearization: Circular or improperly linearized plasmid DNA can lead to the generation of unwanted transcripts that can form dsRNA.
-
Protocol:
-
Ensure complete digestion of your plasmid DNA with a high-fidelity restriction enzyme.
-
Run a small aliquot of the linearized plasmid on an agarose gel alongside the uncut plasmid to confirm complete linearization.
-
Purify the linearized template using a reliable method such as column purification or C4 chromatography to remove the restriction enzyme and any remaining circular plasmid.[9][10] Studies have shown a significant correlation between the quality of the linearized plasmid and the reduction of dsRNA.[9][10]
-
-
-
Template Sequence Elements: Certain sequence motifs, such as homopolymeric regions, can promote polymerase slippage and dsRNA formation.
-
3' End of the DNA Template: The sequence at the 3' terminus of the DNA template can influence promoter-independent transcription.
-
Recommendation: Avoid guanosine or cytosine residues at the very end of your template, as these can promote the initiation of antisense transcription.[11]
-
Optimizing the IVT Reaction
Fine-tuning the IVT reaction parameters is critical for minimizing dsRNA byproducts.
Problem: Significant dsRNA is present in the crude IVT product.
Potential Causes & Solutions:
-
Suboptimal Nucleotide Concentrations: The concentration of nucleoside triphosphates (NTPs), especially UTP (or its modified version), can impact dsRNA formation.
-
Recommendation: Limiting the steady-state level of UTP or modified UTP (like m1ΨTP) during the reaction can reduce dsRNA formation without significantly affecting mRNA yield.[21] This can be achieved by starting with a lower initial concentration and feeding additional NTPs over the course of the reaction.[21]
-
-
Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, but excessive concentrations can promote dsRNA formation.
-
Reaction Temperature and Duration: Standard incubation at 37°C for extended periods can sometimes lead to increased byproduct formation.
-
Recommendation: Consider optimizing the incubation temperature (e.g., between 37-42°C) and shortening the reaction time to reduce the opportunity for dsRNA generation.[2]
-
-
T7 RNA Polymerase Choice: Wild-type T7 RNA polymerase has inherent terminal transferase and RNA-dependent RNA polymerase activities that contribute to dsRNA synthesis.[22]
Diagram: Key Factors Influencing dsRNA Formation in IVT
Caption: Factors contributing to dsRNA formation during IVT.
Post-IVT Purification Strategies
Even with an optimized IVT reaction, some level of dsRNA is often unavoidable. Therefore, robust purification is essential.
Problem: dsRNA remains in the final mRNA product after initial purification (e.g., DNase treatment and precipitation).
Potential Causes & Solutions:
-
Ineffective Purification Method: Standard purification methods like precipitation are often insufficient to remove dsRNA effectively.[17]
-
Recommended Purification Workflow:
-
DNase Treatment: Immediately following the IVT reaction, treat with DNase I to remove the DNA template.[2]
-
Primary Purification (Choose one):
-
Cellulose-Based Chromatography: This is a cost-effective and simple method that selectively binds dsRNA in an ethanol-containing buffer, allowing the purified mRNA to be collected in the flow-through.[17]
-
Oligo-dT Affinity Chromatography: This method captures the poly(A)-tailed mRNA, while dsRNA and other impurities are washed away.[2][26] For more stringent dsRNA removal, a novel approach involves a brief acidic denaturation step (e.g., pH 3) to separate the dsRNA strands, followed by a second round of oligo-dT purification.[27]
-
-
Polishing Step (If necessary):
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a highly effective method for removing dsRNA from long IVT mRNAs, although it can be less scalable and involves the use of toxic solvents.[17]
-
-
-
Table: Comparison of dsRNA Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Cellulose Chromatography | Selective binding of dsRNA to cellulose in an ethanol buffer.[17] | Cost-effective, simple, scalable, avoids toxic solvents.[17] | May have lower binding capacity compared to other methods. |
| Oligo-dT Affinity Chromatography | Hybridization of the mRNA poly(A) tail to oligo-dT beads.[26] | High specificity for polyadenylated mRNA, scalable.[26] | May not remove dsRNA species that are associated with the mRNA. |
| Acidic Oligo-dT Chromatography | Acidic denaturation of dsRNA followed by oligo-dT capture of ssRNA.[27] | Efficient removal of dsRNA, scalable, avoids organic solvents.[27] | Requires an additional denaturation step. |
| IP-RP-HPLC | Separation based on hydrophobicity and charge interactions.[17] | Highly effective for long mRNAs, good resolution.[17] | Not easily scalable, uses toxic solvents (acetonitrile), requires specialized equipment.[17] |
| RNase III Treatment | Enzymatic digestion of dsRNA.[2] | Specific for dsRNA.[28] | Requires careful optimization to avoid non-specific degradation of ssRNA; the enzyme must be completely removed post-treatment. |
Diagram: Workflow for dsRNA Removal
Sources
- 1. vazymeglobal.com [vazymeglobal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. usp.org [usp.org]
- 17. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Engineered T7 RNA polymerase reduces dsRNA formation by lowering terminal transferase and RNA-dependent RNA polymerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 26. bioprocessintl.com [bioprocessintl.com]
- 27. biaseparations.com [biaseparations.com]
- 28. Optimizing dsRNA Removal in IVT mRNA: Strategies for Enhanced Translation and Reduced Immunogenicity [labroots.com]
Validation & Comparative
Comprehensive Structural Analysis of 3-Methylpseudouridine (m3Ψ) in RNA: NMR Spectroscopy vs. Orthogonal Methods
The Mechanistic Imperative: Why m3Ψ Requires Advanced Structural Profiling
The post-transcriptional modification of RNA is a critical regulator of RNA stability, folding, and translation. Among these, 3-Methylpseudouridine (m3Ψ) represents a unique structural challenge. Naturally found in Escherichia coli 23S rRNA at position 1915 within the highly conserved Helix 69 (H69) [1], m3Ψ is the only known derivative of pseudouridine (Ψ) found in bacterial rRNA.
Unlike canonical uridine (U), which features a C1′–N1 glycosidic linkage, m3Ψ possesses a C1′–C5 carbon-carbon glycosidic bond. Furthermore, its N3 position is methylated, leaving the N1 position protonated [2]. This fundamental chemical difference alters the hydrogen-bonding landscape: the N1-H can act as a hydrogen bond donor to the phosphate backbone, heavily influencing the local thermodynamic stability and conformational dynamics of the RNA hairpin [3].
To accurately harness or target m3Ψ in therapeutic RNA design, researchers must understand its dynamic behavior in solution. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against Mass Spectrometry (MS) and X-ray/Cryo-EM, providing a data-backed rationale for selecting NMR to elucidate the solution-state dynamics of m3Ψ.
Comparative Analysis: Structural & Analytical Modalities
When analyzing modified nucleosides, the choice of analytical modality dictates the type of data acquired. Below is a critical comparison of the three primary techniques used to characterize m3Ψ.
Mass Spectrometry (LC-MS/MS)
-
Mechanism: Utilizes liquid chromatography coupled with tandem mass spectrometry to determine molecular weight and fragmentation patterns.
-
Performance: Highly sensitive for identification. It easily identifies m3Ψ by its specific mass (
258) and distinguishes it from its isomer, 2′-O-methylpseudouridine (Ψm), via retention time differences (~0.25 min in HPLC) and the absence of glycosidic bond cleavage (due to the strong C-C bond) [4]. -
Limitation: MS is structurally blind to 3D spatial conformations, sugar pucker dynamics, and base-pairing variations.
X-Ray Crystallography & Cryo-EM
-
Mechanism: Relies on electron density maps or electron scattering of crystallized/vitrified samples to build global 3D architectures.
-
Performance: Excellent for mapping m3Ψ within the macro-context of the intact ribosome (e.g., Domain IV of 23S rRNA).
-
Limitation: These techniques provide a static, low-energy snapshot. They often lack the resolution to confidently assign localized dynamic equilibria, such as the rapid interconversion of sugar puckers or precise protonation states [5].
Solution-State NMR Spectroscopy
-
Mechanism: Measures the magnetic properties of atomic nuclei (e.g.,
H, C, N) in aqueous solution, relying on Nuclear Overhauser Effects (NOE) and scalar couplings (J-coupling). -
Performance: The gold standard for capturing dynamic conformations. NMR uniquely quantifies the equilibrium between C2′-endo and C3′-endo sugar puckers and determines the syn vs. anti orientation of the nucleobase relative to the ribose ring [6].
Caption: Decision matrix for m3Ψ structural analysis comparing MS, NMR, and X-Ray.
Table 1: Performance Comparison of Analytical Modalities for m3Ψ
| Feature | LC-MS/MS | X-Ray / Cryo-EM | NMR Spectroscopy |
| Primary Output | Molecular Mass & Sequence | Global 3D Coordinates | Local Dynamics & Base Pairing |
| Sample State | Gas Phase (Ionized) | Solid / Vitrified | Solution (Physiological) |
| Sugar Pucker Resolution | None | Poor to Moderate | Excellent (Quantitative) |
| Syn/Anti Determination | None | Static Snapshot | Dynamic Equilibrium |
| Throughput | High | Low | Low to Moderate |
Deep Dive: NMR Data on m3Ψ Conformational Dynamics
The true power of NMR lies in its ability to explain the causality behind RNA stability. By applying 1D NOE difference spectroscopy and extracting sugar proton coupling constants, researchers have mapped the precise conformational preferences of m3Ψ compared to unmodified uridine and 3-methyluridine (m3U) [6].
-
Glycosidic Bond Orientation (Syn vs. Anti): While canonical pyrimidines (like U and m3U) strongly prefer the anti conformation to minimize steric clash, NMR NOE data reveals that m3Ψ primarily adopts a syn conformation in solution [6]. This is driven by the C-C glycosidic linkage, which allows the N1-H to hydrogen bond with the 5'-phosphate oxygen, locking the base into the syn state.
-
Sugar Pucker Dynamics: The ribose ring is highly flexible. NMR scalar couplings (
) calculated via the Karplus equation show that m3Ψ exists in a near 1:1 dynamic equilibrium between C2′-endo and C3′-endo conformations at physiological temperatures.
Table 2: Conformational Dynamics Data (37°C, D O) [6]
| Nucleoside | Glycosidic Linkage | Preferred Conformation | Sugar Pucker Ratio (C2′-endo : C3′-endo) |
| Uridine (U) | C1′–N1 | Anti | ~ 40 : 60 |
| 3-Methyluridine (m3U) | C1′–N1 | Anti | 59 : 41 |
| 3-Methylpseudouridine (m3Ψ) | C1′–C5 | Syn | 51 : 49 |
Standardized Experimental Protocol: NMR Analysis of m3Ψ-Modified RNA
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an unmodified RNA control to unambiguously assign chemical shifts and validate the structural impact of the m3Ψ modification.
Phase 1: Sample Preparation & Isotope Labeling
Causality: Because the structural differences between Ψ and m3Ψ rely heavily on nitrogen protonation states,
-
Synthesis: Synthesize the target RNA hairpin (e.g., E. coli Helix 69) using solid-phase phosphoramidite chemistry. Synthesize two batches: one with m3Ψ and a control batch with canonical U [3].
-
Labeling: Utilize
phosphoramidites if site-specific tracking of the N1 and N3 imino protons is required [1]. -
Purification & Dialysis: Purify via anion-exchange HPLC. Dialyze extensively against a low-salt NMR buffer (35 mM Na
, 10 mM sodium phosphate, pH 7.0) in 90% H O / 10% D O. Note: Low salt prevents RNA aggregation, while pH 7.0 minimizes base-catalyzed imino proton exchange with the solvent.
Phase 2: Data Acquisition
-
1D Imino Proton NMR (1D
H): Acquire spectra at 5°C to 25°C using a water suppression sequence (e.g., WATERGATE).-
Validation Check: In the unmodified U control, observe the N3-H imino proton (~13-14 ppm). In the m3Ψ sample, the N3-H signal will be absent (due to methylation), and a distinct N1-H signal will appear, confirming successful modification and folding.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire spectra with mixing times of 50, 150, and 250 ms.
-
Causality: Cross-peaks between the base H6 proton and the sugar H1′ proton will be exceptionally strong if the nucleoside is in the syn conformation, directly proving the conformational shift of m3Ψ.
-
-
2D TOCSY / DQF-COSY: Acquire in 100% D
O to eliminate exchangeable proton interference. Extract the scalar couplings to calculate the exact C2′-endo/C3′-endo population ratio.
Caption: Step-by-step NMR workflow for determining the solution structure of m3Ψ RNA.
Phase 3: Data Processing and Causality Mapping
-
Chemical Shift Mapping: Overlay the m3Ψ spectra with the unmodified U spectra. Chemical shift perturbations (CSPs) will highlight localized structural rearrangements.
-
Thermodynamic Correlation: Correlate the NMR-derived structural rigidity (e.g., locked syn conformation) with UV-melting (
) studies. The N1-H phosphate hydrogen bonding observed in NMR directly explains the slight increase in thermodynamic stability of m3Ψ-modified hairpins relative to unmodified variants [3].
References
- Source: National Institutes of Health (nih.gov)
- Source: Oxford Academic (oup.com)
- Source: American Chemical Society (acs.org)
- Source: SciSpace (scispace.com)
- Source: National Institutes of Health (nih.gov)
- Source: National Institutes of Health (nih.gov)
validating the incorporation of 3-Methylpseudouridine using sequencing
Validating the Incorporation of 3-Methylpseudouridine ( ) in RNA: A Comprehensive Sequencing Comparison Guide
As the landscape of mRNA therapeutics evolves, developers are increasingly exploring next-generation nucleoside modifications beyond standard pseudouridine (
However, validating the successful incorporation and precise mapping of
Mechanistic Causality: Why Standard -Sequencing Fails for
To understand how to sequence
The Chemical Pitfall:
In canonical
In
Mechanistic detection logic for m³Ψ via Nanopore vs. RT-based sequencing.
Objective Comparison of Sequencing Alternatives
To accurately validate
| Feature | Direct RNA Sequencing (ONT) | RT-Misincorporation Profiling (Illumina) | LC-MS/MS (Baseline Control) |
| Detection Mechanism | Ionic current shift & helicase dwell time [4] | CMC-independent RT stall / misincorporation | Mass-to-charge ratio (m/z) exact mass shift |
| Resolution | Single-molecule, base-resolution | Bulk, base-resolution | Bulk, limited sequence context |
| High (Distinct multidimensional signature) | Moderate (Difficult to distinguish from | Absolute (+14 Da shift over | |
| Throughput | Medium to High | Ultra-High | Low |
| Best Use Case | Transcriptome-wide mapping & isoform phasing | High-depth targeted validation | Absolute stoichiometric quantification |
Insight: While LC-MS/MS remains the gold standard for proving the presence of
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the signals observed are strictly derived from
Protocol A: Direct RNA Nanopore Sequencing for
By passing the native RNA strand through a protein nanopore, the bulky N3-methyl group and the unique C-C glycosidic bond of the pseudouridine ring create a highly specific steric and electrostatic profile.
Self-Validation Requirement: You must spike an unmodified in vitro transcribed (IVT) RNA control of the identical sequence into your library. The delta between the IVT (canonical U) and the sample (
Step-by-Step Methodology:
-
RNA Preparation & QC: Isolate RNA and ensure an RNA Integrity Number (RIN) > 8.0. Spike in 10% (w/w) unmodified IVT RNA containing canonical Uridines.
-
Poly-A Tailing: If sequencing non-polyadenylated RNA (e.g., rRNA or specific viral transcripts), incubate 500 ng of RNA with E. coli Poly(A) Polymerase (NEB) and 1 mM ATP for 30 minutes at 37°C.
-
Adapter Ligation: Utilize the ONT Direct RNA Sequencing Kit (SQK-RNA004). Ligate the RT Adapter (RTA) to the 3' poly-A tail using T4 DNA Ligase.
-
Reverse Transcription (Stabilization): Synthesize the complementary DNA strand using SuperScript IV. Crucial Note: This step does not erase the modification; the RT enzyme merely creates a rigid RNA-DNA heteroduplex to ensure smooth translocation. The pore will only read the native RNA strand.
-
Motor Protein Attachment: Ligate the Sequencing Adapter (AMX) containing the helicase motor protein to the heteroduplex.
-
Sequencing & Analysis: Load onto a MinION/PromethION flow cell. Process the raw .pod5 files using Dorado basecaller. Utilize signal-level alignment tools (e.g., Tombo or Nanocompore) to detect significant deviations in ionic current (pA) and helicase dwell time (msec) at the target loci compared to the IVT control.
Self-validating experimental workflow for Direct RNA Nanopore Sequencing.
Protocol B: RT-Misincorporation Profiling (Illumina)
If Nanopore sequencing is unavailable, you can leverage the inherent base-pairing disruption caused by the N3-methyl group.
Self-Validation Requirement: You must run a parallel control using RNA from a knockout cell line lacking the specific
Step-by-Step Methodology:
-
RNA Fragmentation: Chemically fragment the RNA to ~200 nt using divalent cations (Mg2+) at 94°C for 3 minutes.
-
Mutagenic Reverse Transcription: To prevent the RT from completely stalling at the
site, perform reverse transcription using a low-fidelity RT enzyme (e.g., TGIRT or SuperScript II) in a buffer supplemented with 3 mM MnCl instead of MgCl . This forces the enzyme to read through the modification, leaving a mutational "scar". -
Library Construction: Convert the cDNA into a standard Illumina library using second-strand synthesis, end-repair, A-tailing, and adapter ligation.
-
Sequencing & Bioinformatics: Sequence on an Illumina NovaSeq. Align reads to the reference genome using a splice-aware aligner (e.g., STAR). Calculate the mismatch frequency (specifically U
C and U A) at all U positions. A site is validated as if the mutation rate is significantly higher in the wild-type sample compared to the rlmH knockout control.
Conclusion & Best Practices
Validating 3-Methylpseudouridine requires abandoning the legacy CMC-based protocols that have dominated epitranscriptomics for the last decade. Because the N3 position is already methylated, standard
For modern drug development and fundamental RNA biology, Direct RNA Sequencing via Oxford Nanopore provides the most robust, artifact-free method for mapping
References
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv.[Link]
-
Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research.[Link]
-
Number, position, and significance of the pseudouridines in the large subunit ribosomal RNA of Haloarcula marismortui and Deinococcus radiodurans. RNA.[Link]
-
Direct Nanopore Sequencing for the 17 RNA Modification Types in 36 Locations in the E. coli Ribosome Enables Monitoring of Stress-Dependent Changes. ACS Nano.[Link]
-
YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA.[Link]
A Comparative Analysis of 3-Methylpseudouridine (m3Ψ) vs. N1-methylpseudouridine (m1Ψ) in RNA Therapeutics
As mRNA therapeutics evolve from vaccine development to complex protein replacement therapies, the selection of modified nucleosides is the single most critical variable in construct design. While pseudouridine (Ψ) derivatives are universally employed to reduce innate immunogenicity, the specific site of methylation dictates whether the mRNA will be efficiently translated or completely stalled by the ribosome.
In this technical guide, we objectively compare the structural causality, translation performance, and experimental validation of N1-methylpseudouridine (m1Ψ) against 3-Methylpseudouridine (m3Ψ) .
Mechanistic Causality: The Chemistry of Ribosomal Decoding
To understand why these two isomers yield drastically different experimental outcomes, we must examine the Watson-Crick base-pairing face during ribosomal decoding in the A-site.
N1-methylpseudouridine (m1Ψ): The Gold Standard In m1Ψ, the attachment of the ribose ring is shifted to the C5 position (pseudouridylation), and the methyl group is added to the N1 position. Crucially, the N3 position remains unsubstituted , retaining its ability to act as a hydrogen bond donor. This allows m1Ψ to pair efficiently with Adenine on cognate tRNAs[1]. The N1-methylation alters the ring electronics to enhance base-stacking and duplex thermodynamic stability, while simultaneously evading innate immune sensors (TLR3, TLR7, TLR8)[2].
3-Methylpseudouridine (m3Ψ): The Translation Disruptor Conversely, m3Ψ features a methyl group at the N3 position. This chemically blocks the Watson-Crick face by removing the essential hydrogen bond donor required for pairing with Adenine. Quantum mechanical calculations and molecular modeling demonstrate that m3Ψ severely perturbs mRNA:tRNA interactions, making it energetically unfavorable for cognate tRNAs to bind[1]. While m3Ψ plays a vital natural role in structural RNAs—such as stabilizing the intersubunit bridge at position 1915 in E. coli 23S rRNA[3]—its incorporation into mRNA coding sequences acts as a severe translation block.
Structural causality of mRNA translation efficiency based on methylation position.
Navigating the Nomenclature Trap
As an application scientist, one of the most common pitfalls observed in early-stage drug development is chemical misidentification. Some commercial reagent catalogs and legacy patent literature erroneously conflate "N3-methylpseudouridine" with "N1-methylpseudouridine" due to historical ambiguities in pyrimidine numbering.
Field-Proven Insight: Never assume the identity of a modified NTP based solely on vendor labeling if the yield is unexpectedly low. Always validate the exact methylation site of your raw materials via mass spectrometry before scaling up In Vitro Transcription (IVT).
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between the two modifications when applied to mRNA therapeutics.
| Feature | N1-methylpseudouridine (m1Ψ) | 3-Methylpseudouridine (m3Ψ) |
| Methylation Site | N1 (Non-Watson-Crick face) | N3 (Watson-Crick face) |
| N3 H-Bond Donor | Intact (Pairs with Adenine) | Blocked (Steric/Chemical hindrance) |
| Translation Efficiency | Highly Enhanced (Gold Standard) | Severely Perturbed / Blocked |
| Ribosome A-site Binding | Cognate tRNA efficiently selected | tRNA binding energetically unfavorable |
| Immunogenicity (TLR) | Very Low (Evades TLR3/7/8) | Low |
| Primary Biological Role | Evading innate immunity in mRNA | Structural stability in 23S rRNA |
| Therapeutic Application | mRNA Vaccines (e.g., COVID-19) | Ribosome biogenesis / RNA Aptamers |
Self-Validating Experimental Protocol: Evaluating Translation Kinetics
To objectively compare the performance of modified mRNAs, we utilize a self-validating workflow. This protocol ensures that any observed drop in translation is definitively linked to ribosomal stalling rather than upstream synthesis failures or downstream cell death.
Phase 1: mRNA Synthesis and QC Checkpoints
-
In Vitro Transcription (IVT): Synthesize a NanoLuciferase reporter mRNA using T7 RNA polymerase. Perform three parallel reactions: 100% UTP (Baseline Control), 100% m1ΨTP, and 100% m3ΨTP.
-
dsRNA Depletion: Purify the transcripts using cellulose-based chromatography to remove immunostimulatory double-stranded RNA byproducts.
-
Self-Validation Checkpoint (LC-MS/MS): Digest a 1 µg aliquot of each purified mRNA with RNase T1. Analyze the fragments via LC-MS/MS to confirm 100% substitution and definitively verify the methylation position (m1 vs m3) based on unique diagnostic fragments (e.g., m3Ψ produces a unique fragment at 239 m/z).
Phase 2: Ribosome Decoding Assay
-
In Vitro Translation: Introduce 500 ng of each validated mRNA into a fully reconstituted E. coli translation system or Rabbit Reticulocyte Lysate (RRL).
-
Kinetics Tracking: Measure luminescence continuously over 120 minutes.
-
Self-Validation Checkpoint: The unmodified UTP mRNA must produce a standard logarithmic growth curve. m1Ψ mRNA should match or exceed this curve. m3Ψ mRNA will exhibit near-zero luminescence, validating the Watson-Crick blockade.
Phase 3: Decoding Fidelity Analysis
-
Protein Purification: Isolate the translated reporter proteins using affinity chromatography (e.g., His-tag).
-
Miscoding Quantification: Perform a trypsin digest followed by high-resolution mass spectrometry to identify amino acid substitutions. While m1Ψ maintains high fidelity, minor context-dependent miscoding (e.g., near-cognate tRNA Ile incorporation at UUU codons) can be quantified and compared against the UTP baseline.
Standardized workflow for evaluating modified mRNA translation and immunogenicity.
Conclusion
For mRNA therapeutics requiring robust protein expression, N1-methylpseudouridine (m1Ψ) is the undisputed optimal modification. It perfectly balances the need for innate immune evasion with the structural requirements of ribosomal decoding. 3-Methylpseudouridine (m3Ψ) , while chemically similar, acts as a potent translation inhibitor due to the loss of the N3 hydrogen bond donor, making it suitable only for structural RNA research or aptamer development.
References
-
Monroe, J., et al. (2024). "N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation." Nature Communications.[Link]
-
Nance, K. D., & Meier, J. L. (2024). "Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development." RSC Advances / PMC.[Link]
-
Purta, E., et al. (2008). "Identification of pseudouridine methyltransferase in Escherichia coli." FASEB Journal / PMC.[Link]
- US Patent Office. (2020). "Methods and products for transfecting cells" (US10829738B2).
Sources
functional differences between 3-Methylpseudouridine and pseudouridine
Functional and Structural Divergence: 3-Methylpseudouridine (m3Ψ) vs. Pseudouridine (Ψ) in RNA Therapeutics
As a Senior Application Scientist navigating the rapidly evolving landscape of RNA modifications, I frequently observe researchers defaulting to standard Pseudouridine (Ψ) or N1-Methylpseudouridine (m1Ψ) for their mRNA therapeutic pipelines. However, the exact positioning of methyl groups on the pyrimidine ring dictates profound functional consequences. This guide objectively compares standard Pseudouridine (Ψ) with its naturally occurring, yet functionally distinct derivative, 3-Methylpseudouridine (m3Ψ). By dissecting the causality behind their structural mechanics, we can understand exactly why they behave differently during ribosomal decoding and innate immune evasion.
Structural Mechanics & Causality: The Syn vs. Anti Paradigm
The fundamental divergence between Ψ and m3Ψ lies at the N3 position of the nucleobase, which serves as the primary interface for Watson-Crick base pairing.
-
Pseudouridine (Ψ): Characterized by a C5-glycosidic bond, Ψ leaves both the N1 and N3 positions protonated and available for hydrogen bonding. In RNA duplexes, Ψ comfortably adopts the anti conformation, allowing the N3-H to serve as the primary hydrogen bond donor to the N1 of Adenine. This maintains standard Watson-Crick geometry while the extra N1-H provides additional structural stability via water-mediated hydrogen bonds to the phosphate backbone.
-
3-Methylpseudouridine (m3Ψ): The addition of a methyl group at the N3 position eliminates this critical hydrogen bond donor. Causally, this steric bulk and loss of H-bonding capacity forces the nucleoside to shift its conformational equilibrium. While Ψ favors the anti conformation, 1D NMR and NOE difference spectroscopy reveal that m3Ψ primarily adopts a syn conformation in solution [1]. In the syn state, m3Ψ must rotate its base to rely on the N1-H for any non-canonical hydrogen bonding, drastically altering its three-dimensional footprint.
Logical flow depicting how N3-methylation of pseudouridine shifts RNA conformation and decoding.
Functional Divergence in Ribosomal Decoding
When incorporated into synthetic mRNA, these structural differences dictate the energetic landscape of translation at the ribosomal A-site.
-
Ψ in Translation: Ψ enhances base-stacking interactions and thermodynamic stability, allowing for smooth, often enhanced, ribosomal decoding with high fidelity.
-
m3Ψ in Translation: The N3-methylation acts as a severe steric block on the standard Watson-Crick face. Molecular modeling and quantum mechanical calculations demonstrate that the binding energy (ΔE) between a cognate tRNA and an m3Ψ-modified codon increases significantly (+8.6 to 19.7 kcal/mol) [2]. This energetic penalty dictates that m3Ψ cannot interact productively with cognate tRNAs in the ribosomal A-site if standard pairing is attempted, leading to altered decoding and potential ribosomal stalling[2].
Biological Context and Immunogenicity
-
Natural Occurrence: Ψ is ubiquitous across mRNA, tRNA, and rRNA. Conversely, m3Ψ is highly specific; in nature, it is found exclusively at position 1915 in helix 69 of Escherichia coli 23S rRNA, catalyzed by the methyltransferase YbeA (RlmH) [3]. This specific placement enhances the thermodynamic stability of the ribosomal hairpin rather than serving as a template for translation.
-
Therapeutic Immunogenicity: Both modifications can dampen the innate immune response when incorporated into synthetic mRNA. By altering the spatial geometry of the RNA, both Ψ and m3Ψ disrupt the binding pockets of pattern recognition receptors (PRRs) like TLR7 and TLR8 [4]. However, because m3Ψ compromises translational yield due to the aforementioned ribosomal stalling, it is fundamentally less favorable for standard protein-replacement therapies compared to Ψ or m1Ψ.
Quantitative Data Comparison
The table below summarizes the core biophysical and functional parameters distinguishing the two nucleosides:
| Feature | Pseudouridine (Ψ) | 3-Methylpseudouridine (m3Ψ) |
| Glycosidic Linkage | C5-C1' | C5-C1' |
| N3 Position | Protonated (H-bond donor) | Methylated (Steric block) |
| Conformational Preference | Anti (in RNA duplexes) | Syn (in solution) |
| Watson-Crick Pairing | Standard (pairs with A) | Disrupted (ΔEbp +8.6 to 19.7 kcal/mol) |
| Translational Impact | Enhances yield and fidelity | Modulates/Stalls ribosomal decoding |
| Natural Occurrence | Ubiquitous (tRNA, rRNA, mRNA) | Highly specific (E. coli 23S rRNA, pos 1915) |
Experimental Methodology: Self-Validating Protocol for Translation & Fidelity
Self-validating experimental workflow for synthesizing and evaluating modified mRNAs.
Step-by-Step Methodology:
-
In Vitro Transcription (IVT): Assemble a reaction utilizing T7 RNA polymerase, a linearized DNA template encoding a NanoLuc reporter, and an NTP mix where UTP is 100% replaced by either ΨTP or m3ΨTP.
-
Analytical Validation (LC-MS/MS): Digest a 1 µg aliquot of the purified transcript with RNase T1. Analyze the resulting fragments via LC-MS/MS to confirm the mass shift corresponding to m3Ψ (+14 Da relative to Ψ).
-
Causality: T7 polymerase can struggle with bulky modifications. Without this step, poor downstream translation could be misattributed to the biological effect of the modification rather than a simple failure of polymerase incorporation.
-
-
dsRNA Depletion (HPLC): Purify the full-length transcripts using reverse-phase HPLC at 65°C.
-
Causality: T7 polymerase inherently generates double-stranded RNA (dsRNA) byproducts that trigger RIG-I/MDA5 immune sensors. Removing dsRNA is mandatory to isolate the true immunomodulatory effect of the single-stranded modified nucleoside.
-
-
Transfection: Transfect the purified mRNAs into HEK293T cells (or primary dendritic cells) using a standardized lipid nanoparticle (LNP) or Lipofectamine MessengerMAX formulation.
-
Functional Assays (24h Post-Transfection):
-
Translational Efficiency: Quantify NanoLuc luminescence to measure ribosomal decoding success.
-
Immunogenicity: Measure IFN-β secretion in the cell supernatant via ELISA to quantify pattern recognition receptor (PRR) evasion.
-
References
-
Choi, J., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv.[Link]
-
Desaulniers, J. P., et al. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine. Bioorganic & Medicinal Chemistry, 13(24), 6777-6781.[Link]
-
Kowalak, J. A., et al. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688-693.[Link]
- Karikó, K., & Weissman, D. (2012). RNA containing modified nucleosides and methods of use thereof.
Sources
- 1. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8278036B2 - RNA containing modified nucleosides and methods of use thereof - Google Patents [patents.google.com]
impact of 3-Methylpseudouridine on mRNA translation efficiency in vitro
Title: Decoding the Paradox: A Technical Comparison Guide to 3-Methylpseudouridine (
Executive Summary
The success of mRNA therapeutics is heavily reliant on nucleoside modifications. While N1-methylpseudouridine (
The Mechanistic Dichotomy: N1 vs. N3 Methylation
To understand the impact of
- (The Standard): Methylation occurs at the N1 position. Because the ribose is attached to C5 in pseudouridine, the N3 position remains fully available to act as a hydrogen bond donor. This allows seamless Watson-Crick base pairing with Adenine in the tRNA anticodon, maintaining rapid and accurate ribosomal decoding[1].
- (The Paradox): Methylation occurs at the N3 position. Advanced molecular modeling and quantum mechanical calculations demonstrate that methylation at the N3 position actively removes the ability of the nucleobase to donate a critical hydrogen bond[1]. Theoretically, this should severely perturb mRNA:tRNA interactions, acting as a steric block that limits cognate tRNA binding and induces ribosome stalling[1].
-
The Empirical Contradiction: Despite these biophysical constraints, certain commercial suppliers report that incorporating
into Luciferase and GFP mRNAs dramatically enhances translation in vitro and outperforms standard pseudouridine ( ) in mammalian cell lines[]. This suggests either a novel non-canonical decoding mechanism by the ribosome, or a profound reduction in RNA degradation that outweighs the decoding penalty.
Comparative Performance Matrix
To navigate these conflicting paradigms, we must benchmark
| Modification | Chemical Substitution | Watson-Crick H-Bonding (N3) | Predicted Ribosomal Decoding Speed | Reported In Vitro Translation Yield | Primary Application |
| Uridine (U) | None | Intact | Baseline | Low (High degradation) | Baseline Control |
| Pseudouridine ( | C5-Glycosidic bond | Intact | Slightly reduced (wobble flexibility) | Moderate | Legacy mRNA therapeutics |
| N1-Methylation | Intact | High (Maintains cognate pairing) | Very High | Modern mRNA Vaccines | |
| N3-Methylation | Blocked (Steric clash) | Severely Perturbed / Stalled [1] | Contested (Vendor claims High)[] | Structural Probe / Experimental |
Self-Validating Experimental Protocol: In Vitro Translation Benchmarking
In my experience optimizing IVT workflows, discrepancies between computational modeling and vendor claims require rigorous, independent validation. To objectively resolve the
Step 1: In Vitro Transcription (IVT) of Modified mRNA
-
Template Preparation: Linearize a plasmid encoding Firefly Luciferase (Fluc) with a T7 promoter and a 120-nt poly(A) tail.
-
NTP Master Mixes: Prepare four separate IVT reactions. In each, use canonical ATP, CTP, and GTP. Substitute the UTP fraction 100% with either:
-
Reaction A: Unmodified UTP (Negative Control)
-
Reaction B:
TP (Baseline Modified Control) -
Reaction C:
TP (Positive Control) -
Reaction D:
TP (Test Article)
-
-
Synthesis & Purification: Incubate with T7 RNA Polymerase for 2 hours at 37°C.
-
Causality Note: T7 polymerase readily accepts modified NTPs, but incorporation kinetics for
TP may be slower due to steric hindrance in the polymerase active site. Purify using magnetic oligo(dT) beads to ensure only full-length, polyadenylated transcripts are carried forward.
-
Step 2: Rabbit Reticulocyte Lysate (RRL) Translation Assay
-
Reaction Assembly: Combine 70% (v/v) nuclease-treated RRL, amino acid mixture (minus methionine),
S-Methionine (for autoradiography validation), and 500 ng of the purified mRNA. -
Incubation: Incubate at 30°C for 60 minutes.
-
Causality Note: 30°C is optimal for mammalian ribosome stability in lysates, preventing premature complex dissociation that can occur at higher temperatures.
-
-
Internal Validation: The inclusion of
mRNA serves as a self-validating positive control; if does not significantly out-perform unmodified U, the lysate is compromised and the assay must be repeated.
Step 3: Quantification and Ribosome Profiling
-
Luciferase Assay: Quantify luminescence using a standard luminometer. This provides the absolute translational yield.
-
Sucrose Gradient Polysome Profiling (Crucial for
): Layer the translation reaction over a 10-50% sucrose gradient and centrifuge.-
Causality Note: If the biophysical model holds true,
mRNA will show a massive buildup of 80S monosomes (indicating stalling at the first codon). If the vendor empirical claims hold true, will show robust polysome formation similar to .
-
Workflow Visualization
Workflow for resolving the biophysical vs. empirical paradox of m³Ψ mRNA translation in vitro.
Conclusion
While
References
1.1 - bioRxiv[1] 2. - BOC Sciences[]
Sources
Thermodynamic Stability of RNA: A Comparative Guide to 3-Methylpseudouridine (m3Ψ) and Alternative Modifications
The structural and thermodynamic profiling of RNA modifications has evolved from a niche area of structural biology into the foundational science behind modern mRNA therapeutics and RNA-targeted drug design. Among the pantheon of post-transcriptional modifications, Pseudouridine (Ψ) , N1-Methylpseudouridine (m1Ψ) , and 3-Methylpseudouridine (m3Ψ) represent a fascinating spectrum of chemical alterations that dictate RNA folding, stability, and translational fidelity.
This guide objectively compares the thermodynamic performance of m3Ψ against its unmodified and modified counterparts, providing researchers with the mechanistic causality, quantitative data, and self-validating experimental protocols required for rigorous RNA engineering.
Mechanistic Causality: The Structural Logic of Uridine Modifications
To engineer RNA with precise thermodynamic properties, one must understand the atomic-level causality of each modification. The transition from standard Uridine to its modified derivatives fundamentally alters the base-pairing face, glycosidic bond angle, and hydration network of the RNA molecule.
-
Uridine (U): The baseline pyrimidine. It adopts a standard C1'-N1 glycosidic bond and prefers an anti conformation, participating in canonical Watson-Crick A-U base pairing.
-
Pseudouridine (Ψ): The "fifth RNA nucleotide" is formed via the isomerization of uridine, creating a C1'-C5 glycosidic bond. This C-C bond allows the N1 position to act as an additional hydrogen bond donor. Water-mediated coordination at the N1-H position rigidifies the local RNA backbone, strongly favoring a C3'-endo sugar pucker and significantly increasing the melting temperature (
) of RNA duplexes . -
N1-Methylpseudouridine (m1Ψ): By methylating the N1 position of Ψ, the water-mediated hydrogen bond is abolished. Paradoxically, m1Ψ still enhances thermodynamic stability. The causality lies in the methyl group's ability to increase the molecular polarizability and hydrophobicity of the base, which dramatically enhances base-stacking interactions with adjacent nucleotides . Furthermore, m1Ψ does not over-stabilize mismatched base pairs (unlike Ψ), preserving translational fidelity while evading innate immune sensors .
-
3-Methylpseudouridine (m3Ψ): Naturally found at position 1915 of the E. coli 23S rRNA, m3Ψ features a methyl group on the N3 position—the primary Watson-Crick hydrogen-bonding face. This modification effectively abolishes canonical A-U base pairing. However, m3Ψ drives the nucleoside into a syn conformation. In specific structural contexts, such as the Helix 69 (H69) loop of the ribosome, this syn preference facilitates non-canonical stacking and stabilizes the RNA architecture in a highly pH-dependent manner .
Caption: Structural logic and thermodynamic impact pathways of key RNA uridine modifications.
Quantitative Comparison: Thermodynamic Stability Data
The thermodynamic impact of these modifications is highly context-dependent. Table 1 summarizes the experimental melting temperatures (
Table 1: Thermodynamic Parameters of Unmodified vs. Modified RNA Constructs
| RNA Construct / Context | Modification | Primary Structural Effect | ||
| E. coli Helix 69 (UUU) | Unmodified (U) | ~60.0 | -4.8 | Baseline hairpin stability |
| E. coli Helix 69 (ΨΨΨ) | Pseudouridine (Ψ) | ~63.0 | -5.0 | Enhanced C3'-endo pucker |
| E. coli Helix 69 (Ψm3ΨΨ) at pH 7.0 | 3-Methylpseudouridine (m3Ψ) | 65.1 | -5.1 | Syn conformation stabilization |
| E. coli Helix 69 (Ψm3ΨΨ) at pH 5.5 | 3-Methylpseudouridine (m3Ψ) | 66.3 | -5.6 | pH-dependent loop stabilization |
| mRNA A-site codon (U-A) | Unmodified (U) | Baseline | Baseline | Canonical translation |
| mRNA A-site codon (m1Ψ-A) | N1-Methylpseudouridine (m1Ψ) | +1.5 to 2.0 | Stabilized | Enhanced stacking, high fidelity |
(Data synthesized from authoritative thermodynamic profiling studies , , .)
Experimental Methodologies: Self-Validating Protocols
To generate trustworthy thermodynamic data, experimental protocols must be designed as self-validating systems. This ensures that the measured parameters reflect true equilibrium states rather than kinetic traps or experimental artifacts.
Caption: Self-validating experimental workflow for RNA thermodynamic profiling.
Protocol A: UV-Monitored Thermal Melting ( ) Analysis
This protocol utilizes hyperchromicity to extract
Step-by-Step Methodology:
-
Sample Preparation: Dilute the purified RNA construct into a physiological buffer (e.g., 10 mM sodium phosphate, 30 mM NaCl, 0.5 mM EDTA). Prepare a concentration gradient (e.g., 5, 10, 20, 50, and 100 μM) to test for unimolecularity.
-
Equilibrium Annealing: Heat the samples to 85°C for 5 minutes to disrupt kinetic traps, then slow-cool to 5°C at a rate of 1°C/min. This controlled descent ensures the RNA finds its global thermodynamic minimum.
-
Forward Melting Ramp: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Heat the sample from 5°C to 85°C at a slow, continuous rate of 0.5°C/min.
-
Self-Validation 1 (Reversibility): Immediately perform a reverse cooling ramp from 85°C back to 5°C at 0.5°C/min. Causality: If the heating and cooling curves are perfectly superimposable, the system is in true thermodynamic equilibrium (zero hysteresis). If hysteresis is present, the ramp rate must be lowered.
-
Self-Validation 2 (Unimolecularity): Plot the calculated
against the RNA concentration. Causality: A concentration-independent mathematically proves that the transition is a unimolecular event (e.g., a hairpin loop). A concentration-dependent shift indicates intermolecular duplex formation.
Protocol B: NMR Spectroscopy for Conformational Analysis
To understand why m3Ψ stabilizes specific structures, one must determine its glycosidic bond angle (syn vs anti) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Concentrate the RNA sample to 150–200 μM in a buffer containing 90% H₂O and 10% D₂O (to lock the lock signal while preserving exchangeable imino protons). Adjust pH to the desired target (e.g., pH 5.5 or 7.0).
-
1D Imino Proton NMR: Acquire 1D ¹H NMR spectra at varying temperatures (e.g., 5°C to 45°C) using a WATERGATE pulse sequence for solvent suppression.
-
2D NOESY Acquisition: Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) with mixing times ranging from 50 to 250 ms to map spatial proximities between protons.
-
Self-Validation (Conformational Cross-Referencing): Cross-reference the sugar pucker (determined via J-coupling constants from the 1D spectra) with the NOE cross-peaks. Causality: For m3Ψ, the observation of a strong NOE cross-peak between the pyrimidine H6 proton and the ribose H1' proton unequivocally validates that the base has adopted a syn conformation, explaining the structural mechanism behind its unique thermodynamic profile.
Conclusion & Application Insights
The choice of uridine modification fundamentally dictates the fate of an RNA molecule:
-
Use Pseudouridine (Ψ) when maximizing the structural rigidity and duplex stability of an RNA molecule is the primary goal, though caution is required regarding its propensity to stabilize mismatched sequences.
-
Use N1-Methylpseudouridine (m1Ψ) for mRNA therapeutics. It provides the perfect thermodynamic "Goldilocks zone"—enhancing base stacking and half-life without compromising translational fidelity, all while effectively silencing innate immune sensors.
-
Use 3-Methylpseudouridine (m3Ψ) when engineering specialized RNA loops, aptamers, or ribozymes where a forced syn conformation or pH-dependent thermodynamic switching is required. Because it abolishes standard Watson-Crick pairing, it is unsuitable for standard coding sequences but highly valuable for structural RNA engineering.
References
-
Effects of nucleotide substitution and modification on the stability and structure of helix 69 from 28S rRNA. National Center for Biotechnology Information (NCBI) / PMC.[Link]
-
Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. Scientific Reports (Nature).[Link]
-
N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. National Center for Biotechnology Information (NCBI) / PMC.[Link]
-
pH-dependent structural changes of helix 69 from Escherichia coli 23S ribosomal RNA. National Center for Biotechnology Information (NCBI) / PMC.[Link]
Structural and Thermodynamic Impacts of 3-Methylpseudouridine vs. 2'-O-methylpseudouridine in RNA Therapeutics
Executive Summary
Pseudouridine (
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic divergence between base-methylation and sugar-methylation. By understanding the causality behind these structural shifts, researchers can better engineer next-generation RNA therapeutics, antisense oligonucleotides (ASOs), and structural probes.
Mechanistic Divergence: Base vs. Backbone Methylation
3-Methylpseudouridine ( ): The Base Modifier
is a naturally occurring hypermodification found at position 1915 in helix 69 of Escherichia coli 23S rRNA1[1].Causality of Structural Impact:
The methylation at the N3 position fundamentally alters the nucleobase's hydrogen-bonding capacity. Because the N3 position is blocked, it is incapable of acting as an H-bond donor, meaning
2'-O-methylpseudouridine ( ): The Backbone Modifier
In contrast,
Causality of Structural Impact:
The addition of a methyl group at the 2'-O position eliminates the 2'-OH group's ability to act as a hydrogen bond donor in tertiary interactions. Interestingly, while 2'-O-methylation generally drives the sugar pucker toward a C3'-endo conformation (characteristic of A-form RNA),
Quantitative Comparison of Structural Effects
| Feature | 3-Methylpseudouridine ( | 2'-O-methylpseudouridine ( |
| Modification Site | Nucleobase (N3 position) | Ribose Sugar (2'-O position) |
| Natural Occurrence | Prokaryotic 23S rRNA (e.g., E. coli position 1915) | Eukaryotic/Archaeal tRNAs, 18S+26S rRNA, snRNAs |
| Conformational Preference | Adopts syn conformation to interact via N1 | Slightly prefers C2'-endo over C3'-endo |
| Hydrogen Bonding | Loss of N3 H-bond donor; relies on N1 | Loss of 2'-OH H-bond donor in tertiary interactions |
| Thermodynamic Impact | Slight enhancement in specific hairpin stability | Increases Tm (~0.8°C per mod vs. 2'-O-methyluridine) |
| Primary Application | Ribosomal structural studies, translation fidelity | Antisense oligonucleotides, RNA therapeutic stability |
Mechanistic Visualization
Mechanistic pathways of m3Ψ and Ψm modifying RNA structural stability and function.
Experimental Methodology: Self-Validating Protocol for RNA Structural Analysis
Step 1: Solid-Phase RNA Synthesis & Deprotection
-
Synthesis : Synthesize target RNA oligonucleotides (e.g., 15-mers) using standard phosphoramidite chemistry. Incorporate
or phosphoramidites at internal positions. Synthesize unmodified and canonical Uridine sequences as baseline controls. -
Cleavage : Cleave from the solid support using aqueous ammonia/methylamine (AMA) for 10 minutes at 65°C.
-
Desilylation : Remove 2'-O-silyl protecting groups using triethylamine trihydrofluoride (TEA·3HF) for 2.5 hours at 65°C. Causality Check: Utilizing orthogonal protecting groups prevents the premature cleavage of the delicate glycosidic bonds unique to pseudouridine derivatives.
Step 2: Orthogonal Verification (LC-MS/MS)
-
Purification : Purify the crude oligonucleotides via Reversed-Phase HPLC.
-
Validation : Analyze the purified fractions using LC-MS/MS. Self-Validating Check: The mass spectrum must confirm the exact molecular weight (e.g., +14 Da for a single methyl addition relative to
). This ensures that the N3-methyl or 2'-O-methyl groups remained intact during the harsh deprotection conditions.
Step 3: Circular Dichroism (CD) Spectroscopy
-
Preparation : Dilute the RNA to 2 µM in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Measurement : Record CD spectra from 200 to 320 nm at 20°C. Causality Check: CD spectroscopy validates the global secondary structure. A standard A-form RNA duplex exhibits a positive peak at 260 nm and a negative peak at 210 nm. If the
modification forces a syn conformation that drastically distorts the helix, the 260 nm peak will shift or diminish. This step guarantees that subsequent Tm differences are measured from identical starting geometries.
Step 4: Thermal Melting (Tm) Analysis
-
Execution : Monitor the UV absorbance of the RNA duplexes at 260 nm while heating from 15°C to 90°C at a rate of 1°C/min.
-
Analysis : Calculate the first derivative of the melting curve to determine the Tm. Self-Validating Check:
-modified duplexes should exhibit a measurable Tm increase (~0.8°C per insert) compared to 2'-O-methyluridine controls, confirming enhanced thermodynamic stability[].
Implications for Drug Development
Understanding the distinct structural consequences of
- is highly specialized. Because it disrupts standard Watson-Crick pairing, it is generally unsuitable for the coding regions of mRNA therapeutics where translation fidelity is paramount. However, it is an invaluable tool for probing ribosomal interactions and engineering highly specific RNA aptamers or structural motifs.
- , conversely, is a powerhouse for antisense oligonucleotides (ASOs) and siRNA therapeutics. By pre-organizing the sugar pucker and increasing lipophilicity, it protects against nuclease degradation while simultaneously increasing the binding affinity to target RNAs.
References
-
Structural characterization of U-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC* Source: National Institutes of Health (NIH) / Nucleic Acids Research URL:[Link]
-
Presence of O2'-methylpseudouridine in the 18S + 26S ribosomal ribonucleates of wheat embryo | Biochemistry Source: ACS Publications URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpseudouridine
As the use of modified nucleosides like 3-Methylpseudouridine (m3Ψ) becomes increasingly central to cutting-edge research in mRNA therapeutics and vaccine development, a comprehensive understanding of their entire lifecycle—from benchtop to disposal—is paramount.[] This guide provides an in-depth, procedural framework for the safe and compliant disposal of m3Ψ and its associated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. The overriding principle is that no experimental work should begin without a clear and established plan for the disposal of all generated waste.[2]
Hazard Identification and Risk Assessment
3-Methylpseudouridine is a modified pyrimidine nucleoside.[3] While some safety data sheets (SDS) for related modified nucleosides classify them as non-hazardous, others indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed.[4][5][6] Given this variability and the compound's use in biologically active molecules, a cautious approach is warranted. All personnel must treat 3-Methylpseudouridine as a potentially hazardous chemical.
Furthermore, its primary application involves incorporation into synthetic or recombinant nucleic acid molecules.[7] This introduces a second critical consideration: waste contaminated with these molecules is often subject to regulations governing biohazardous or Regulated Medical Waste (RMW), as stipulated by guidelines from the National Institutes of Health (NIH).[7][8] Therefore, the risk assessment must encompass both the chemical properties of m3Ψ and the biological nature of the materials it contacts.
| Property | Description | Primary Hazard Concern | Citation |
| Chemical Name | 3-Methyl-5-(β-D-ribofuranosyl)uracil | N/A | [] |
| Molecular Formula | C10H14N2O6 | N/A | [][] |
| Appearance | White to off-white crystalline powder | Inhalation of dust | [] |
| Toxicological Data | May cause skin, eye, and respiratory irritation. Ingestion may cause malaise. | Chemical exposure | [4][6] |
| Environmental Fate | Product is considered biodegradable; however, large or frequent spills may be harmful to the environment. Discharge into drains or waterways is prohibited. | Environmental contamination | [4] |
| Associated Hazards | Contamination of labware and solutions with recombinant or synthetic nucleic acids. | Biohazardous Waste/RMW | [7] |
Personal Protective Equipment (PPE)
A robust defense against exposure begins with appropriate PPE. The selection of PPE is dictated by the potential hazards identified in the risk assessment. All handling and disposal procedures involving 3-Methylpseudouridine require adherence to the following minimum standards.
| Protection Type | Specific Requirement | Rationale | Citation |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. Frequent changes are advised as chemicals can penetrate gloves over time. | [4] |
| Eye Protection | Safety glasses with side-shields or safety goggles | Protects against splashes of solutions or aerosolized powder. | [6][10] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. | [6] |
| Respiratory | Required if handling large quantities of powder or if there is a risk of aerosolization. | A NIOSH-approved respirator can prevent inhalation of fine particles. | [10] |
Waste Segregation and Classification
Effective disposal hinges on meticulous segregation at the point of generation. Waste containing 3-Methylpseudouridine must be classified into distinct streams based on its physical form and the presence of other contaminants. The following decision-making workflow must be followed.
Caption: Waste segregation workflow for 3-Methylpseudouridine.
Step-by-Step Disposal Procedures
Once correctly segregated, each waste stream requires a specific disposal protocol. All waste containers must be kept closed except when adding waste and must be clearly labeled.[11]
Unused or Expired 3-Methylpseudouridine (Solid Chemical Waste)
This protocol applies to the pure, solid m3Ψ compound in its original container or as a collected spill residue.
-
Container: Use the original manufacturer's container if possible, ensuring the label is intact.[2] If not, use a new, sealable, and chemically compatible container.
-
Labeling: Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[12] The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] Ensure it is stored away from incompatible materials.[4]
-
Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Liquid Waste (Chemical and Biohazardous)
This category includes solutions of m3Ψ, reaction mixtures, and cell culture media containing m3Ψ-modified nucleic acids. Under no circumstances should this waste be poured down the drain. [4]
-
Segregation:
-
Chemical Liquid Waste: Solutions containing m3Ψ without biological contaminants.
-
Biohazardous Liquid Waste: Media or buffers from cell culture, in vitro transcription reactions, or other processes involving recombinant/synthetic nucleic acids.[7]
-
-
Decontamination (Biohazardous Liquids Only): Before collection for disposal, liquid biohazardous waste must be decontaminated.[7]
-
Collection & Labeling:
-
Storage & Disposal: Store in secondary containment within an SAA and arrange for EHS pickup.[11]
Contaminated Solid Waste (Biohazardous)
This stream includes gloves, pipette tips, tubes, flasks, and other disposable labware that has come into contact with m3Ψ and, crucially, any associated recombinant or synthetic nucleic acids.
-
Collection: Discard contaminated items directly into a designated biohazard waste container lined with an orange or red autoclave bag emblazoned with the universal biohazard symbol.[7][14]
-
Decontamination: Once the bag is three-quarters full, add approximately 250 mL of water to aid in steam generation, then loosely seal it.[14] Autoclave the bag according to your institution's validated cycle for biohazardous waste.
-
Final Disposal: After autoclaving, the now non-hazardous waste can typically be disposed of in the regular laboratory trash, though institutional policies may vary.
Sharps Waste (Biohazardous)
Any needles, syringes, scalpels, or razor blades contaminated with m3Ψ or related biological materials must be treated as biohazardous sharps.
-
Collection: Immediately place all sharps into a designated, puncture-resistant, and leak-proof sharps container.[15][16] These containers must be closable and appropriately labeled or color-coded.[16]
-
Storage: Keep the sharps container upright and do not overfill it.[16]
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's biohazardous waste program.
Regulatory Context
The management of laboratory waste is governed by a network of federal and state regulations. Key agencies in the United States include:
-
Environmental Protection Agency (EPA): Regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[12][17]
-
Occupational Safety and Health Administration (OSHA): Sets standards for workplace safety, including the handling of hazardous materials and emergency response plans.[18][19]
-
National Institutes of Health (NIH): Provides mandatory guidelines for research involving recombinant or synthetic nucleic acid molecules, directly impacting how waste from m3Ψ applications is handled.[7]
It is critical to consult and adhere to your specific institution's Chemical Hygiene Plan and EHS waste management policies, as they are designed to ensure compliance with all local, state, and federal mandates.
Conclusion
The responsible disposal of 3-Methylpseudouridine is a multi-faceted process that demands careful consideration of both its chemical nature and its use in biological applications. By implementing a strategy of proactive planning, rigorous segregation, and adherence to established decontamination and disposal protocols, researchers can ensure a safe laboratory environment, protect environmental health, and maintain full regulatory compliance.
References
- Safety Data Sheet, Anti-Pseudouridine mAb. (2016, September 30). Google Cloud.
- N3-MethylpseudoUridine (CAS 81691-06-7). BOC Sciences.
- Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. NYU Langone Health.
- N3-MethylpseudoUridine (CAS 81691-06-7) Details. BOC Sciences.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Regulation of Laboratory Waste. American Chemical Society.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
- Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). Labcompare.
- Laboratory Waste Management: The New Regulations. (2019, April). MedicalLab Management.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Safety Data Sheet, N1-Methylpseudouridine-5'-Triphosphate. (2016, May 31). TriLink BioTechnologies.
- Safety Data Sheet, N1-Methylpseudouridine. (2016, September 7). Berry & Associates/ICON Isotopes.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet, N1-Methylpseudouridine. (2025, April 23). MedChemExpress.
- OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
- How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
- 3-Methyluridine. Wikipedia.
- OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
- Biohazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety.
- Biohazardous Waste Disposal Guide. (2022, July 6). Dartmouth College Environmental Health and Safety.
Sources
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. mblbio.com [mblbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 15. clpmag.com [clpmag.com]
- 16. danielshealth.com [danielshealth.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 3-Methylpseudouridine
As a Senior Application Scientist, I have observed firsthand how the integrity of modified nucleosides dictates the success of downstream mRNA synthesis and translation fidelity. 3-Methylpseudouridine (m3Ψ) is a critical modified nucleoside utilized to enhance protein expression and reduce immunogenicity in mammalian cell lines and in vivo models[].
While 3-Methylpseudouridine is generally classified as non-hazardous for transport[2], its application in synthesizing highly sensitive mRNA therapeutics demands a rigorous, dual-purpose safety and handling protocol. We must protect the operator from fine chemical dust, but equally important, we must protect the fragile nucleoside and downstream RNA products from ubiquitous environmental RNases[3].
Below is the comprehensive operational and safety guide for handling 3-Methylpseudouridine, designed to ensure both operator safety and absolute experimental integrity.
Physicochemical Profile & Risk Assessment
Before handling any reagent, it is essential to understand its physical properties. 3-Methylpseudouridine is supplied as a fine crystalline powder[], which presents specific logistical challenges regarding static cling and aerosolization during weighing.
Table 1: Quantitative & Logistical Data for 3-Methylpseudouridine
| Property | Specification | Operational Implication |
| CAS Number | 81691-06-7[] | Essential for precise SDS and chemical inventory tracking. |
| Molecular Weight | 258.23 g/mol [] | Required for accurate molarity calculations during reconstitution. |
| Appearance | White to off-white crystalline powder[] | Prone to static dispersion; requires anti-static handling tools. |
| Storage Temperature | 2-8°C[] | Must be equilibrated to room temperature before opening to prevent condensation. |
| Transport Hazard | Non-hazardous (No surcharge)[2] | Standard solid chemical waste disposal protocols apply. |
The Dual-Purpose PPE Strategy
In RNA therapeutics, Personal Protective Equipment (PPE) serves a bidirectional purpose. You are not just shielding yourself from the chemical; you are shielding the chemical from the RNases naturally present on your skin, hair, and breath.
-
Respiratory Protection (N95/FFP2 Mask):
-
Causality: Weighing fine crystalline powders creates aerosolized micro-particles. An N95 mask prevents inhalation of the active pharmaceutical ingredient. Conversely, human breath is a major source of RNase contamination; the mask traps exhaled RNases, preserving the workspace.
-
-
Hand Protection (Double-Gloving System):
-
Causality: The inner nitrile glove acts as the primary chemical barrier for the operator. The outer glove must be certified RNase-free. If the outer glove touches a non-sterile surface (e.g., a chair or face), it is immediately discarded and replaced, leaving the inner chemical barrier intact.
-
-
Eye Protection (Wrap-Around Safety Goggles):
-
Causality: Protects the ocular mucosa from accidental exposure to powder micro-dust during transfer, which can cause mechanical irritation.
-
-
Body Protection (Dedicated, Cuffed Lab Coat):
-
Causality: A fully buttoned lab coat with knit cuffs prevents the shedding of skin cells and environmental RNases onto the analytical balance or sterile field.
-
Operational Workflow: Handling & Reconstitution
Because mRNA and its precursors are highly fragile molecules requiring extensive preparation and cleaning regimes[3], the following self-validating protocol must be strictly adhered to.
Fig 1. Sequential PPE donning and RNase-free handling workflow for 3-Methylpseudouridine.
Step-by-Step Methodology
Step 1: Environmental Equilibration & Decontamination
-
Action: Remove the 3-Methylpseudouridine vial from 2-8°C storage[] and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Wipe down the analytical balance and fume hood with 70% ethanol, followed by an RNase-decontaminating solution.
-
Causality: Opening a cold vial in a humid lab causes immediate condensation, introducing water that can degrade the nucleoside and introduce microbial RNases.
-
Validation Check: Swab the decontaminated area with a rapid RNase detection fluorometer kit. Proceed to Step 2 only if fluorescence remains at baseline, confirming a sterile, RNase-free field.
Step 2: Precision Weighing
-
Action: Using an anti-static gun, neutralize the static charge on the weighing boat. Transfer the white crystalline powder[] using an RNase-free, sterile spatula.
-
Causality: Fine powders hold static charges that cause them to "jump" from the spatula, leading to inaccurate dosing and contamination of the balance mechanism.
-
Validation Check: Ensure the balance reading stabilizes within 3 seconds. A drifting mass indicates static interference or draft exposure.
Step 3: Reconstitution and Aliquoting
-
Action: Dissolve the powder in nuclease-free water or the appropriate buffer. Aliquot the solution into single-use sterile tubes to avoid repeated freeze-thaw cycles, which degrade nucleoside integrity and complicate downstream LC-MS/MS identification[5].
-
Validation Check: Visually inspect the solution against a dark background. The solution must be perfectly clear with no visible particulates, validating complete solubility before downstream transcription assays.
Spill Management & Disposal Plans
In the event of a spill, containment must prioritize preventing the aerosolization of the powder and the spread of liquid. 3-Methylpseudouridine carries no hazardous transport surcharge[2], meaning it does not require highly specialized biohazard disposal, but it must be treated as controlled synthetic chemical waste.
Fig 2. Step-by-step spill response and disposal logic for 3-Methylpseudouridine.
Spill Response Protocol
-
For Powder Spills: Do not sweep. Sweeping aerosolizes the fine powder[]. Instead, gently lay damp, RNase-free absorbent wipes over the powder to dissolve and trap it.
-
For Solution Spills: Surround the spill with chemical absorbent pads to prevent spreading, then wipe inward from the edges.
-
Decontamination: Once the bulk material is removed, scrub the area with 70% Ethanol followed by an RNase-decontaminating agent to restore the sterile field.
-
Disposal: Place all contaminated wipes, gloves, and empty vials into a designated, clearly labeled solid chemical waste container. Do not pour reconstituted solutions down the sink; liquid waste must be collected in a sealed, labeled carboy for institutional chemical disposal.
References
1.[] BOC Sciences. "N3-MethylpseudoUridine (CAS 81691-06-7)". Available at: 2.[] BOC Sciences. "CAS 81691-06-7 (N3-MethylpseudoUridine)". Available at: 3.[2] Amerigo Scientific. "3-Methylpseudouridine". Available at: 4.[5] MDPI. "Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry". Available at: 5.[3] Courts and Tribunals Judiciary. "Modernatx Inc -v- Pfizer Limited and others". Available at:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
